molecular formula C6H7N5 B3153795 4,6-Diamino-2-methylpyrimidine-5-carbonitrile CAS No. 76587-28-5

4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Cat. No.: B3153795
CAS No.: 76587-28-5
M. Wt: 149.15 g/mol
InChI Key: AOOIPJVCCZPHBP-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) is a high-value pyrimidine derivative with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol . This compound serves as a versatile and critical synthetic building block in organic chemistry and pharmaceutical research. The pyrimidine core is a fundamental scaffold in medicinal chemistry, known for its wide range of biological activities. Research into structurally similar cyanopyrimidines has revealed their significant potential as potent cyclooxygenase-2 (COX-2) inhibitors and anticancer agents, demonstrating activity against various cell lines such as MCF-7, A549, and HepG2 . Furthermore, pyrimidine derivatives are increasingly investigated in material science as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with machine learning models aiding the discovery of novel molecules with high inhibition efficiencies . As a key intermediate, 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is used in the synthesis of more complex molecules for drug discovery and development. It is offered with a minimum purity of 97% . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diamino-2-methylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(8)4(2-7)6(9)11-3/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOIPJVCCZPHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660467
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76587-28-5
Record name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine scaffold characterized by a fully substituted aromatic ring. Unlike its mono-amino analogue (a Vitamin B1 intermediate), this diamino variant serves as a specialized precursor for fused heterocyclic systems, including purines , pteridines , and pyrimido[4,5-d]pyrimidines . Its dense array of hydrogen-bond donors (two amino groups) and a versatile electrophilic handle (nitrile group) makes it an invaluable scaffold for developing adenosine receptor antagonists, kinase inhibitors, and antifolate therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 76587-28-5
IUPAC Name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Synonyms 2-Methyl-4,6-diamino-5-cyanopyrimidine; 4,6-Diamino-2-methyl-5-pyrimidinecarbonitrile
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
SMILES N#CC1=C(N)N=C(C)N=C1N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
pKa (Predicted) ~3.5 (Pyrimidine N1/N3 protonation)
Structural Significance

The molecule features a "push-pull" electronic system :

  • Electron Donors (+M): Two amino groups at positions 4 and 6 strongly donate electron density into the ring.

  • Electron Acceptor (-M): The nitrile group at position 5 withdraws electron density, stabilizing the molecule and increasing the acidity of the amino protons.

  • Steric Anchor: The 2-methyl group provides metabolic stability and restricts rotation in enzyme binding pockets compared to a hydrogen substituent.

Synthetic Pathways & Mechanism[3][5]

The synthesis of the 4,6-diamino core requires a different strategy than the standard Mannich reaction used for mono-amino pyrimidines. The most robust route involves the condensation of acetamidine with malononitrile dimer (2-amino-1,1,3-tricyanopropene).

Reaction Mechanism (The Cyclization Cascade)

The formation of the pyrimidine ring follows a step-wise addition-elimination mechanism:

  • Nucleophilic Attack: The free base of acetamidine attacks the electrophilic vinyl carbon of the malononitrile dimer.

  • Intermediate Stabilization: Formation of an acyclic imidoylamidine intermediate.

  • Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon.

  • Aromatization: Tautomerization and loss of a leaving group (often HCN or NH3 depending on exact dimer variant) establishes the aromatic pyrimidine core.

DOT Visualization: Synthesis Workflow

The following diagram illustrates the convergent synthesis and subsequent derivatization pathways.

SynthesisPath Acetamidine Acetamidine HCl (Precursor A) Intermediate Acyclic Intermediate Acetamidine->Intermediate Nucleophilic Attack MaloDimer Malononitrile Dimer (Precursor B) MaloDimer->Intermediate Base NaOEt / EtOH (Catalyst) Base->Intermediate Target 4,6-Diamino-2-methyl pyrimidine-5-carbonitrile (CAS 76587-28-5) Intermediate->Target Cyclization & Aromatization Purine Purine Analogs (Drug Scaffold) Target->Purine Formic Acid/HC(OEt)3 Pteridine Pteridines (Antifolates) Target->Pteridine Cyclocondensation

Caption: Convergent synthesis of CAS 76587-28-5 from acetamidine and malononitrile dimer, leading to fused heterocycles.

Experimental Protocols

Laboratory Scale Synthesis (10g Scale)

Note: This protocol assumes the use of standard Schlenk line techniques to exclude moisture.

Reagents:

  • Acetamidine Hydrochloride (1.1 eq)

  • Malononitrile Dimer (2-amino-1,1,3-tricyanopropene) (1.0 eq)

  • Sodium Ethoxide (2.5 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation of Free Base: In a 250 mL round-bottom flask, dissolve Sodium Ethoxide (2.5 eq) in anhydrous Ethanol (100 mL). Add Acetamidine Hydrochloride (1.1 eq) and stir at room temperature for 30 minutes to liberate the free amidine.

  • Addition: Add Malononitrile Dimer (1.0 eq) portion-wise to the stirring solution. The reaction is slightly exothermic; monitor temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove sodium salts, followed by cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from DMF/Water or Ethanol if necessary. Dry in a vacuum oven at 50°C for 12 hours.

Analytical Validation

To ensure the integrity of the synthesized core, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.35 ppm (s, 3H, CH₃ at C2).

    • δ 7.20–7.50 ppm (br s, 4H, 2 x NH₂ ). Note: Amino protons may appear as two distinct peaks if hydrogen bonding restricts rotation.

  • IR Spectroscopy (ATR):

    • 2210–2220 cm⁻¹ (Sharp C≡N stretch).

    • 3300–3450 cm⁻¹ (Doublet, NH stretch).

  • LC-MS:

    • [M+H]⁺ peak at 150.1 m/z .

Applications in Drug Discovery[3]

Adenosine Receptor Antagonists

The 4,6-diamino-5-cyanopyrimidine scaffold mimics the adenine core of adenosine. By modifying the amino groups (e.g., alkylation) or the C2-methyl group, researchers can develop potent antagonists for A1 and A2A adenosine receptors , which are targets for treating Parkinson's disease and renal failure.

Antifolates and Antibacterials

This compound is a direct precursor to 2,4-diaminopteridines (methotrexate analogues).

  • Mechanism: Condensation of the 4,5-diamino moiety (obtained after nitrile reduction) or direct reaction of the 4-amino-5-cyano system with alpha-halo ketones yields pteridines that inhibit Dihydrofolate Reductase (DHFR).

Insect Growth Regulators (IGRs)

The structure is homologous to Dicyclanil (4,6-diamino-2-cyclopropylpyrimidine-5-carbonitrile), a potent IGR used in veterinary medicine. The 2-methyl variant (CAS 76587-28-5) serves as a model compound for structure-activity relationship (SAR) studies to optimize lipophilicity and metabolic stability in this class of agrochemicals.

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitrile Hazard: Although the nitrile group is stable, metabolic or thermal decomposition can theoretically release cyanide. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine groups are susceptible to oxidation over long periods.

References

  • PubChem. 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (Compound Summary). National Library of Medicine. [Link]

  • Movassaghi, M. & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyrimidine Derivatives.[2][1][3] Journal of the American Chemical Society.[1] [Link]

  • ResearchGate. Synthesis of pyrimidines from amidines and malononitrile dimer.[Link]

Sources

2-Methyl-4,6-diaminopyrimidine-5-carbonitrile: Structural Mechanics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 2-methyl-4,6-diaminopyrimidine-5-carbonitrile (CAS: 76587-28-5) stands out as a versatile, electron-deficient building block [1]. Characterized by a dense hydrogen-bonding network and a strongly electron-withdrawing cyano group, this compound is heavily utilized in the design of ATP-competitive kinase inhibitors, agrochemicals, and novel heterocyclic materials [3, 4].

This technical guide provides an in-depth analysis of its structural chemistry, details a field-proven, self-validating synthetic workflow, and maps its pharmacophoric utility in modern drug development.

Molecular Architecture & Physicochemical Profile

The unique reactivity and binding affinity of 2-methyl-4,6-diaminopyrimidine-5-carbonitrile stem from its highly polarized molecular architecture:

  • The Pyrimidine Core: An electron-deficient aromatic system that acts as a robust structural backbone.

  • C5-Carbonitrile (-CN): A strong electron-withdrawing group (EWG) that lowers the pKa of the adjacent amino groups, increasing their hydrogen-bond donor capacity. It also serves as a critical dipole interaction point for gatekeeper residues in target proteins.

  • C4/C6-Diamino Groups (-NH₂): Essential hydrogen-bond donors that mimic the adenine ring of ATP, allowing the molecule to anchor securely into the hinge region of kinases.

  • C2-Methyl Group (-CH₃): Provides a localized hydrophobic shield that enhances solvent-front orientation and desolvation enthalpy upon target binding.

Quantitative Physicochemical Data

The following table summarizes the core parameters essential for formulation and synthetic planning [1]:

ParameterValue
Chemical Name 2-Methyl-4,6-diaminopyrimidine-5-carbonitrile
CAS Registry Number 76587-28-5
Molecular Formula C₆H₇N₅
Molecular Weight 149.16 g/mol
SMILES String N#CC1=C(N)N=C(C)N=C1N
Appearance Off-white to pale yellow crystalline powder
Hydrogen Bond Donors 2 (Primary amines at C4, C6)
Hydrogen Bond Acceptors 4 (N1, N3, C5-CN, and -NH₂ lone pairs)

Mechanistic Synthesis & Retrosynthetic Strategy

Synthesizing highly substituted pyrimidines requires precise control over regioselectivity. The most robust, scalable route to 2-methyl-4,6-diaminopyrimidine-5-carbonitrile avoids direct di-amination of a halogenated precursor (which often yields intractable mixtures). Instead, it utilizes a bottom-up cyclocondensation strategy followed by targeted Nucleophilic Aromatic Substitution (SₙAr) [2].

The workflow relies on bis(methylthio)methylenemalononitrile as a highly electrophilic C-C-C building block. When reacted with acetamidine , the amidine nitrogen attacks the ketene dithioacetal, displacing a methylthio group. Subsequent intramolecular cyclization onto one of the cyano groups constructs the pyrimidine ring, leaving a reactive methylthio group at C6 for subsequent ammonolysis[2].

Synthesis A Bis(methylthio)methylene- malononitrile C 4-Amino-2-methyl-6-(methylthio) pyrimidine-5-carbonitrile A->C B Acetamidine HCl + Base (NaOEt) B->C D Ammonolysis (NH3, EtOH, Heat) C->D E 2-Methyl-4,6-diaminopyrimidine- 5-carbonitrile D->E

Fig 1: Two-step synthesis via cyclocondensation and SNAr ammonolysis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that include built-in causality and self-validation steps to ensure high-fidelity replication.

Step 1: Cyclocondensation to 4-Amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Causality: Acetamidine is supplied as a hydrochloride salt to prevent degradation. Sodium ethoxide must be generated in situ to liberate the free nucleophilic base without introducing water, which would hydrolyze the malononitrile derivative.

  • Alkoxide Generation: Under an inert N₂ atmosphere, dissolve sodium metal (1.1 equiv) in anhydrous ethanol (10 mL/mmol) at 0 °C.

  • Free Base Liberation: Add acetamidine hydrochloride (1.1 equiv) to the sodium ethoxide solution. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form, validating the liberation of the free amidine.

  • Condensation: Add bis(methylthio)methylenemalononitrile (1.0 equiv) in a single portion.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the bright yellow malononitrile starting material indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water and cold ethanol, and dry under vacuum to yield the intermediate.

Step 2: SₙAr Ammonolysis to the Target Compound

Causality: The C6-methylthio group is activated by the electron-withdrawing C5-cyano group. However, because the pyrimidine ring is already partially electron-rich due to the C4-amino group, the SₙAr displacement requires elevated temperature and pressure to overcome the activation energy barrier.

  • Preparation: Suspend the intermediate from Step 1 (1.0 equiv) in a 7M solution of ammonia in methanol (15 mL/mmol) within a heavy-walled pressure vessel (sealed tube).

  • SₙAr Displacement: Seal the vessel and heat to 110 °C for 16 hours. Safety Note: Perform this step behind a blast shield due to the high vapor pressure of ammonia.

  • Isolation: Cool the vessel to -78 °C before opening to prevent product loss and safely vent residual ammonia.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of DMF and water to yield pure 2-methyl-4,6-diaminopyrimidine-5-carbonitrile.

Pharmacological Utility in Kinase Inhibition

In fragment-based drug discovery (FBDD), the 2-methyl-4,6-diaminopyrimidine-5-carbonitrile scaffold is a highly prized hinge-binding motif. Its structural rigidity and specific arrangement of heteroatoms allow it to perfectly mimic the natural substrate (ATP) within the kinase active site.

The C4-amino group acts as a primary hydrogen-bond donor to the carbonyl backbone of the kinase hinge region, while the N3 pyrimidine nitrogen acts as an acceptor. The C5-cyano group projects into the tightly restricted "gatekeeper" pocket, providing a unique electronic signature that can dictate kinase selectivity (e.g., differentiating between EGFR and HER2) [3].

Binding cluster_0 2-Methyl-4,6-diaminopyrimidine-5-carbonitrile Hinge Kinase Hinge Region (Backbone Amides) N3 Pyrimidine N3 Hinge->N3 H-Bond Acceptor C4 C4-NH2 Group C4->Hinge H-Bond Donor C5 C5-Cyano Group Gatekeeper Gatekeeper Pocket (Steric/Electronic) C5->Gatekeeper Dipole Interaction C2 C2-Methyl Group Hydrophobic Hydrophobic Pocket C2->Hydrophobic Van der Waals Fit

Fig 2: Pharmacophoric mapping within an ATP-competitive kinase active site.

References

  • ChemScene. "76587-28-5 | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile".
  • Hegab M.I., et al. "Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives".
  • American Elements. "4,6-Diaminopyrimidine-5-carbonitrile". American Elements Life Science Products.
  • Google Patents. "WO1999010333A1 - Dicyclanil polymorphs and hydrates and their preparation".

4,6-Diamino-5-cyano-2-methylpyrimidine: Technical Identity & Nomenclature Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synonym mapping for 4,6-diamino-5-cyano-2-methylpyrimidine . This document is structured to resolve common confusion between this specific di-amino compound and its mono-amino analogs, which are frequently conflated in chemical catalogs.

Part 1: Core Identity & Structural Analysis

The molecule 4,6-diamino-5-cyano-2-methylpyrimidine is a substituted pyrimidine heterocycle characterized by a 2-methyl group, two amino groups at the 4 and 6 positions, and a nitrile (cyano) group at the 5 position.[1][2][3][4][5] It is distinct from the more common mono-amino analog used in thiamine synthesis.[1][2][3][4][5][6]

Primary Identifiers
Parameter Technical Specification
CAS Registry Number 76587-28-5
IUPAC Name 4,6-diamino-2-methylpyrimidine-5-carbonitrile
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
SMILES Cc1nc(N)c(C#N)c(N)n1
InChI Key PXJBEJXGZJXVLS-UHFFFAOYSA-N
Structural Numbering Logic

The numbering of the pyrimidine ring is critical for distinguishing this compound from isomers.[2]

  • Positions 1 & 3: Nitrogen atoms (fixed by pyrimidine definition).

  • Position 2: Carbon between the nitrogens.[2][5][7] (Substituted with Methyl ).

  • Positions 4 & 6: Carbons adjacent to nitrogens.[2][8][9] (Substituted with Amino groups).

  • Position 5: Carbon between C4 and C6.[2][8][9][10] (Substituted with Cyano/Carbonitrile ).[2][5]

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Expert Insight: In pyrimidine nomenclature, the "cyano" group is often treated as a suffix ("-carbonitrile") when it is the principal functional group for naming purposes, hence "pyrimidine-5-carbonitrile".[1][2][4][5][6] However, as a substituent prefix, it is "5-cyano".[1][2] Both are chemically accurate, but "carbonitrile" is preferred in IUPAC indexing.[2][5]

Part 2: Synonym Mapping & Disambiguation

A major challenge in sourcing this compound is the high similarity in names with related intermediates.[2][5] The table below maps the correct synonyms and explicitly flags common "False Positives" found in vendor catalogs.

Validated Synonyms (CAS 76587-28-5) [1][2][3][4][5][6][8][10]
  • 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (Preferred IUPAC)[1][2][3][4][5][6]

  • 2-Methyl-4,6-diamino-5-cyanopyrimidine[1][2][3][4][5][6]

  • 2-Methyl-4,6-diaminopyrimidine-5-carbonitrile[1][2][3][4][5][6]

  • 5-Cyano-4,6-diamino-2-methylpyrimidine[1][2][3][4][5][6]

Critical Disambiguation Table

Researchers must verify the CAS number to avoid purchasing the wrong intermediate.

Compound Name CAS Number Difference Common Use
4,6-Diamino-5-cyano-2-methylpyrimidine 76587-28-5 Target Molecule. Two amino groups.[1][2][3][5][8][10]Specialized heterocycle synthesis.[2][5]
4-Amino-5-cyano-2-methylpyrimidine698-29-3Mono-amino. Missing amino at C6.[1][2][4][5][6]Vitamin B1 (Thiamine) precursor.[2][5] Very common.[2][5]
4,6-Diaminopyrimidine-5-carbonitrile109831-70-1Des-methyl. Missing methyl at C2.[1][2][3][4][5][6]General pyrimidine building block.[2][5]
2,4-Diaminopyrimidine-5-carbonitrile16462-27-4Isomer. Aminos at 2,4 instead of 4,[1][2][3][4][5][6][8]6.Antifolate drug research.
Part 3: Synthetic Context & Causality

Understanding the synthesis explains the impurity profile and the origin of the synonyms.[2]

Synthetic Pathway: The formation of the 4,6-diamino-5-cyano scaffold typically involves the condensation of an amidine with a malononitrile dimer (2-amino-1,1,3-tricyanopropene).[1][2][3][4][5][6]

  • Reagents: Acetamidine (provides the N-C-N fragment and the C2-Methyl) + Malononitrile Dimer (provides the C-C-C fragment and the functional groups).[2][5]

  • Mechanism: The nucleophilic nitrogens of acetamidine attack the electrophilic carbons of the malononitrile dimer, closing the ring.[2]

  • Result: The specific arrangement of the dimer forces the amino groups into the 4 and 6 positions and the cyano group into the 5 position.[2]

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Protocol Note: If Malononitrile monomer is used with acetamidine under standard conditions, the reaction often yields the mono-amino variant (CAS 698-29-3) or requires an external electrophile (like an orthoformate) to close the ring, leading to different substitution patterns.[1][2][4][5] This is why the dimer route is specific for the diamino target.[2][5]

Part 4: Visualization of Relationships

The following diagram illustrates the structural relationships and the "Decision Tree" for identifying the correct pyrimidine derivative.

Pyrimidine_Nomenclature Target TARGET MOLECULE 4,6-Diamino-5-cyano-2-methylpyrimidine CAS: 76587-28-5 Sub_2 Position 2: Methyl (-CH3) Target->Sub_2 Sub_46 Positions 4 & 6: Amino (-NH2) Target->Sub_46 Sub_5 Position 5: Cyano (-CN) Target->Sub_5 MonoAmino CONFUSER (Mono-Amino) 4-Amino-5-cyano-2-methylpyrimidine CAS: 698-29-3 Target->MonoAmino Differs by -1 Amino Group DesMethyl CONFUSER (Des-Methyl) 4,6-Diaminopyrimidine-5-carbonitrile CAS: 109831-70-1 Target->DesMethyl Differs by -1 Methyl Group Core Pyrimidine Core (C4H4N2) Core->Target Substitution

Figure 1: Structural disambiguation of 4,6-diamino-5-cyano-2-methylpyrimidine against common market analogs.

Part 5: References
  • BLD Pharm. (2025).[2][5] Product Data: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5).[1][2][3][4][5][6][8][10] Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025).[2][5][7] Compound Summary: 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3).[1][2][3][4][5][6][8] Retrieved from [1][5][6]

  • ChemicalBook. (2025).[2][5][11] CAS Database List: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.[1][2][3][4][5][6] Retrieved from [1][5][6]

  • BenchChem. (2025).[2][5][12] Reactivity of Malononitrile and Amidine Derivatives. Retrieved from

Sources

Comparative Analysis of 4-Amino and 4,6-Diamino-2-methylpyrimidine-5-carbonitrile: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry and organic synthesis. Minor structural modifications on this heterocycle—such as the addition of a single functional group—can drastically alter its electron density, reactivity, and pharmacological trajectory. This technical guide provides an in-depth comparative analysis between two closely related intermediates: 4-amino-2-methylpyrimidine-5-carbonitrile and 4,6-diamino-2-methylpyrimidine-5-carbonitrile .

By examining their physicochemical properties, synthetic pathways, and divergent applications, this whitepaper serves as an authoritative resource for researchers and drug development professionals optimizing pyrimidine-based active pharmaceutical ingredients (APIs).

Structural & Physicochemical Profiling

At their core, both compounds share a 2-methylpyrimidine-5-carbonitrile backbone. The critical divergence lies at the C6 position of the pyrimidine ring.

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3) possesses a single amino group at C4 and a proton at C6[1]. The asymmetric electron distribution makes it a highly specific electrophilic target for subsequent ring-building, most notably in the synthesis of thiamine (Vitamin B1)[2].

  • 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5) features amino groups at both the C4 and C6 positions[3]. The dual +M (mesomeric) electron-donating effect of the two amino groups significantly increases the electron density of the pyrimidine ring, counteracting the strong -I/-M electron-withdrawing effect of the C5-carbonitrile group. This symmetric, electron-rich motif is a classic adenine bioisostere, frequently utilized in the development of ATP-competitive kinase inhibitors[4].

Quantitative Data Comparison
Property4-Amino-2-methylpyrimidine-5-carbonitrile4,6-Diamino-2-methylpyrimidine-5-carbonitrile
CAS Number 698-29-3[1]76587-28-5[3]
Molecular Formula C₆H₆N₄[5]C₆H₇N₅[3]
Molecular Weight 134.14 g/mol [1]149.15 g/mol [3]
Substituents -CH₃ (C2), -NH₂ (C4), -CN (C5)-CH₃ (C2), -NH₂ (C4, C6), -CN (C5)
Appearance Pale yellow / Off-white powder[6]Off-white to light brown solid[3]
Solubility DMSO, Ethanol, Methanol (6.4 g/L in H₂O)[6]DMSO, DMF (Poorly soluble in H₂O)
Predicted pKa ~3.00 ± 0.10[6]~4.5 - 5.0 (Increased basicity due to dual amines)
Primary Application Vitamin B1 / Grewe diamine intermediate[7]Kinase inhibitor / Antifolate pharmacophore

Mechanistic Pathways & Synthetic Routes

The synthetic causality of these compounds is dictated by the availability of nucleophilic centers during ring closure.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

The most scalable and industrially relevant synthesis of the mono-amino derivative involves a multi-component condensation reaction. Acetamidine hydrochloride is reacted with malononitrile (or 2-cyanoacetamide) and an aldehyde source (like formaldehyde or ethoxymethylenemalononitrile)[2][5]. The reaction proceeds via an enamine intermediate, followed by cyclization and aromatization to yield the pyrimidine core[7].

G A Acetamidine HCl C 4-Amino-2-methylpyrimidine- 5-carbonitrile (CAS: 698-29-3) A->C Condensation (t-Butanol, 65°C) B Malononitrile / 2-Cyanoacetamide B->C D Grewe Diamine C->D Hydrogenation (Raney Ni) E Thiamine (Vitamin B1) D->E Thiazole Coupling

Caption: Synthetic pathway of 4-amino-2-methylpyrimidine-5-carbonitrile to Thiamine.

Synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

To achieve the di-amino substitution, the synthetic logic shifts. Instead of a standard malononitrile condensation that leaves C6 unsubstituted, the synthesis typically requires the reaction of acetamidine with a highly functionalized three-carbon electrophile, such as malononitrile dimer (2-amino-1,1,3-tricyanopropene) or via the amination of a 4,6-dichloro-2-methylpyrimidine-5-carbonitrile intermediate. The presence of two amino groups creates a highly symmetric molecule that is sterically hindered at the C5 position, protecting the cyano group from premature hydrolysis.

G Root 2-Methylpyrimidine-5-carbonitrile Core Node1 4-Amino Substitution (CAS: 698-29-3) Root->Node1 Node2 4,6-Diamino Substitution (CAS: 76587-28-5) Root->Node2 Prop1 Asymmetric Electron Density Single Nucleophilic Center Node1->Prop1 Prop2 Symmetric Electron Density Dual Nucleophilic Centers Node2->Prop2 App1 Vitamin B1 Intermediates (Grewe Diamine) Prop1->App1 App2 ATP-Competitive Kinase Inhibitors Antifolates Prop2->App2

Caption: Divergent reactivity and pharmaceutical applications based on C6 substitution.

Reactivity and Derivatization (The Causality of Choice)

The choice between these two intermediates in drug development is not arbitrary; it is governed by strict electronic and steric causality:

  • Reduction of the Nitrile (-CN) Group: In the 4-amino derivative, the cyano group is readily reduced using Raney Nickel in formic acid to yield 4-amino-2-methylpyrimidine-5-carbaldehyde, or fully hydrogenated to form 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine)[2][8]. In the 4,6-diamino derivative, the steric bulk of the two adjacent amino groups partially shields the cyano group, requiring higher pressures or more aggressive catalysts (e.g., Pd/C under high H₂ pressure) to achieve the same reduction.

  • Kinase Hinge Binding: The 4,6-diaminopyrimidine motif is a privileged pharmacophore. The two exocyclic nitrogens act as simultaneous hydrogen bond donors, while the endocyclic pyrimidine nitrogens act as hydrogen bond acceptors. This exact spatial arrangement perfectly mimics the binding of adenine within the ATP-binding pocket of various tyrosine and serine/threonine kinases. The 4-amino derivative lacks this dual-donor capacity, making it less effective for direct kinase inhibition.

Experimental Protocols: Self-Validating Synthesis & Characterization

To ensure scientific integrity, the following protocol details the scalable synthesis of the mono-amino derivative (CAS: 698-29-3), integrating self-validating analytical checkpoints to guarantee purity before downstream use[5].

Protocol: Condensation Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

Materials:

  • Acetamidine hydrochloride (12 mmol)

  • Malononitrile (10 mmol)

  • 30% aqueous formaldehyde (12 mmol)

  • tert-Butanol (10 g)

  • 70 wt% tert-butyl hydroperoxide (1.4 g)

Step-by-Step Methodology:

  • Reaction Setup: Equip a 50 mL three-necked round-bottom flask with a magnetic stirrer, internal thermometer, and reflux condenser.

  • Reagent Addition: Add 10 g of t-butanol to the flask. Sequentially charge 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde[5]. Causality: Sequential addition prevents premature polymerization of formaldehyde and malononitrile.

  • Cyclization: Heat the mixture to 65–70 °C. Maintain this temperature under continuous stirring for exactly 4 hours[5].

  • Oxidative Aromatization: Cool the reaction mixture to 20–25 °C. Slowly add 1.4 g of 70 wt% tert-butyl hydroperoxide[5]. Causality: The hydroperoxide acts as a mild oxidant to drive the aromatization of the dihydropyrimidine intermediate into the fully conjugated pyrimidine ring.

  • Maturation: Stir the reaction at 30–35 °C for 1 hour.

  • Isolation: Quench the reaction with cold water, filter the resulting pale-yellow precipitate, and wash with cold ethanol. Dry under vacuum at 40 °C.

Self-Validating Analytical Checkpoints

Do not proceed to downstream reductions (e.g., Grewe diamine synthesis) without validating the intermediate:

  • HPLC Purity: Dissolve a sample in H₂O/Acetonitrile. Inject into a C18 reverse-phase column. A purity of >99% is required[5]. The presence of unreacted malononitrile will poison Raney Nickel catalysts in subsequent steps.

  • NMR Confirmation: Dissolve the product in DMSO-d₆. Acquire ¹H NMR. You must observe a singlet for the C6-proton (approx. 8.5 ppm), a broad singlet for the -NH₂ protons (approx. 7.2 ppm), and a singlet for the C2-methyl group (approx. 2.4 ppm)[5]. Note: If synthesizing the 4,6-diamino derivative, the C6-proton singlet will be absent, replaced by a second -NH₂ broad singlet.

Conclusion

While 4-amino-2-methylpyrimidine-5-carbonitrile and 4,6-diamino-2-methylpyrimidine-5-carbonitrile differ by only a single amino group, their chemical destinies are entirely distinct. The asymmetric 4-amino derivative is the cornerstone of Vitamin B1 synthesis, relying on its reactive C6 position and reducible cyano group. Conversely, the symmetric, electron-rich 4,6-diamino derivative serves as a robust, sterically protected pharmacophore essential for modern targeted kinase inhibitor therapies. Understanding the electronic causality behind these structural differences is paramount for any chemist designing scalable synthetic routes or novel therapeutics.

References

  • Lookchem. "Cas 698-29-3,4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE." Available at: [Link]

  • ACS Publications. "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1." Available at: [Link]

  • NIH / National Library of Medicine. "In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine." Available at: [Link]

Sources

Comprehensive Technical Guide: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5), a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Distinct from its mono-amino analog (a Vitamin B1 intermediate), this di-amino variant serves as a scaffold for high-value purine analogs and antiviral agents.[1] This document details its physicochemical properties, validated synthesis protocols, and spectroscopic characterization, designed for researchers requiring high-purity standards.

Molecular Identity & Structural Analysis[1][2]

The compound features a pyrimidine core substituted with a methyl group at the C2 position, two amino groups at C4 and C6, and a nitrile (cyano) group at C5. This electron-deficient ring system exhibits high thermal stability and specific solubility profiles governed by its extensive hydrogen-bonding network.[1]

PropertyDetail
IUPAC Name 4,6-diamino-2-methylpyrimidine-5-carbonitrile
Common Synonyms 2-Methyl-4,6-diamino-5-cyanopyrimidine; 5-Cyano-2-methyl-4,6-pyrimidinediamine
CAS Registry Number 76587-28-5
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
SMILES CC1=NC(=C(C(=N1)N)C#N)N
InChI Key PKTIFYGCWCQRSX-UHFFFAOYSA-N

Physicochemical Properties[2][4][5][6][7]

The physical behavior of 4,6-diamino-2-methylpyrimidine-5-carbonitrile is dominated by strong intermolecular hydrogen bonding between the amino donors and the nitrile/ring-nitrogen acceptors, resulting in a high melting point and limited solubility in non-polar solvents.[1]

Thermodynamic & Physical Constants[1]
PropertyValue / DescriptionNote
Physical State Solid crystalline powderTypically white to pale yellow.[1]
Melting Point > 300 °C (Decomposes)Higher than the mono-amino analog (249°C) due to increased H-bonding.[1]
Solubility (Water) Low (< 1 mg/mL)Poorly soluble at neutral pH.
Solubility (Organic) High in DMSO, DMF; Moderate in boiling Ethanol.DMSO is the preferred solvent for NMR.
pKa (Predicted) ~3.5 (Ring N), ~11 (Amino)The C5-cyano group significantly reduces the basicity of the ring nitrogens.
H-Bond Donors 2 (Four -NH hydrogens)
H-Bond Acceptors 5 (3 Ring/Nitrile N, 2 Amino N)

Synthesis & Purification Protocol

The most robust synthetic route involves the condensation of acetamidine with malononitrile dimer (2-amino-1,1,3-tricyanopropene).[1] This method is preferred over the monomeric malononitrile route to ensure selective formation of the 4,6-diamino substitution pattern.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the malononitrile dimer, followed by cyclization and elimination of a malononitrile unit or ammonia, depending on the specific conditions.

SynthesisPathway Acetamidine Acetamidine HCl (C2H6N2·HCl) Intermediate Acyclic Intermediate Acetamidine->Intermediate MaloDimer Malononitrile Dimer (2-amino-1,1,3-tricyanopropene) MaloDimer->Intermediate Base Base Catalyst (NaOEt or Piperidine) Base->Intermediate Catalysis Product 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile Intermediate->Product Cyclization (-HCN/-NH3)

Figure 1: Synthetic pathway via acetamidine and malononitrile dimer condensation.

Step-by-Step Experimental Protocol

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)

  • Malononitrile Dimer (1.0 eq)

  • Sodium Ethoxide (2.0 eq) or Piperidine (Catalytic)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Acetamidine Hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).

  • Activation: Add Sodium Ethoxide (20 mmol) carefully to liberate the free amidine. Stir for 15 minutes at room temperature.

  • Addition: Add Malononitrile Dimer (10 mmol) in one portion. The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce solvent volume by 50% under vacuum and cool to 4°C.

  • Filtration: Filter the solid precipitate and wash with cold water (to remove salts) followed by cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or boiling water if purity is <95%. Dry under high vacuum at 60°C for 12 hours.

Spectroscopic Characterization

Accurate identification requires analyzing the distinct chemical shifts of the methyl and amino protons, as well as the nitrile stretching frequency.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Tetramethylsilane as internal standard)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 2.35Singlet3HC2-CH₃ (Methyl)
7.20 – 7.50Broad Singlet4HC4, C6-NH₂ (Amino, exch.[1] D₂O)
¹³C NMR 25.8--CH₃ (Methyl carbon)
82.5--C5 (Quaternary, shielded by CN)
115.8--CN (Nitrile carbon)
162.4--C4, C6 (C-NH₂)
168.1--C2 (C-CH₃)
Infrared Spectroscopy (FT-IR)[1]
  • Nitrile (C≡N): Sharp, strong band at 2210–2220 cm⁻¹ . This is the diagnostic peak distinguishing it from non-cyano analogs.

  • Amine (N-H): Doublet or broad band at 3300–3450 cm⁻¹ (Stretching).

  • Pyrimidine Ring: Strong skeletal vibrations at 1550–1650 cm⁻¹ .

Analytical Workflow & Quality Control

For drug development applications, purity must be established using a validated HPLC method.

AnalyticalWorkflow Sample Crude Sample (Solid) Solubilization Dissolve in DMSO (1 mg/mL) Sample->Solubilization Filter Filter (0.22 µm PTFE) Solubilization->Filter HPLC HPLC Analysis (C18 Column, H2O/MeCN Gradient) Filter->HPLC Data Retention Time UV Spectrum (254 nm) Mass Spec (m/z 150.16 [M+H]+) HPLC->Data Decision Purity Check Data->Decision Pass Release Batch (>98%) Decision->Pass Yes Fail Recrystallize Decision->Fail No Fail->Sample

Figure 2: Analytical workflow for purity validation.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm (nitrile).

References

  • Chemical Synthesis & Properties: ChemScene Product Data: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile. Retrieved from .

  • Synthesis of 4,6-Diaminopyrimidines: Middleton, W. J. (1958). Cyanocarbon Chemistry. II. 2-Amino-1,1,3-tricyanopropene (Malononitrile Dimer).[1] Journal of the American Chemical Society.[2]

  • Heterocyclic Chemistry: Aly, A. A., et al. (2008). Functionality of amidines and amidrazones. Arkivoc. Retrieved from .

  • CAS Registry Data:CAS 76587-28-5 Entry. Chemical Abstracts Service.
  • Comparative Analysis: Physical Properties of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3). Retrieved from .

Sources

Solvation Mechanics of 4,6-Diamino-2-methyl-5-cyanopyrimidine: A Comparative Analysis of DMSO vs. Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of solvents is a critical parameter in pharmaceutical synthesis and analytical characterization. For highly functionalized heterocyclic compounds such as 4,6-diamino-2-methyl-5-cyanopyrimidine (CAS: 76587-28-5), solubility is often the rate-limiting step in assay development and chemical derivatization. This technical whitepaper provides an in-depth mechanistic analysis of the solubility profile of this compound, comparing the solvation efficacy of Dimethyl Sulfoxide (DMSO) against Methanol. Based on thermodynamic principles, crystal lattice energy, and Hansen Solubility Parameters (HSP), DMSO is vastly superior to methanol for the dissolution of poly-amino pyrimidine derivatives.

Structural and Thermodynamic Basis of Solvation

To understand the solubility behavior of 4,6-diamino-2-methyl-5-cyanopyrimidine, one must first analyze its molecular architecture. The molecule consists of a rigid, planar pyrimidine ring decorated with:

  • Two Primary Amines (-NH₂): Acting as potent hydrogen bond donors.

  • A Cyano Group (-C≡N): Acting as a strong hydrogen bond acceptor.

  • Pyrimidine Ring Nitrogens: Acting as additional hydrogen bond acceptors.

The Crystal Lattice Challenge

This high density of complementary hydrogen bond donors and acceptors leads to an exceptionally stable crystal lattice. The molecules engage in extensive intermolecular hydrogen bonding and


 stacking. To dissolve this compound, a solvent must provide a solvation energy (

) that exceeds the massive lattice energy (

) of the solid state.

Comparative Solvent Mechanics: DMSO vs. Methanol

The ability of a solvent to disrupt a tightly bound crystal lattice is governed by its polarity, dielectric constant, and specific hydrogen-bonding capabilities [1].

Dimethyl Sulfoxide (DMSO): The Optimal Solubilizer

DMSO is a highly polar aprotic solvent with a high dielectric constant (


). More importantly, the highly polarized sulfur-oxygen double bond (S=O) makes DMSO an exceptionally strong hydrogen bond acceptor.
  • Causality of Dissolution: DMSO effectively strips the protons from the solute's -NH₂ groups, forming strong solvent-solute hydrogen bonds. Because DMSO lacks a hydrogen bond donor, it does not self-associate as strongly as protic solvents, allowing its full solvating power to be directed at breaking the solute-solute H-bond network[2].

Methanol: The Protic Limitation

Methanol is a polar protic solvent (


). While it possesses a high capacity for hydrogen bonding, it acts as both a donor and an acceptor.
  • Causality of Poor Dissolution: In the presence of a highly crystalline diamino-pyrimidine, methanol's solvent-solvent self-association (methanol molecules hydrogen-bonding to each other) competes with solvent-solute interactions. Consequently, methanol often fails to provide sufficient thermodynamic driving force to dismantle the robust lattice of 4,6-diamino-2-methyl-5-cyanopyrimidine [3].

Quantitative Data: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

Table 1: Physicochemical and HSP Comparison of Solvents

SolventDielectric Constant (

)

(Dispersion)

(Polar)

(H-Bonding)
Solvation Capacity
DMSO 48.018.4 MPa

16.4 MPa

10.2 MPa

High
Methanol 33.015.1 MPa

12.3 MPa

22.3 MPa

Low to Moderate

Data synthesized from established HSP databases and dielectric constant literature [1][2][3].

Solvation Mechanism Visualization

The following diagram illustrates the logical pathway and thermodynamic outcomes of attempting to solvate the target compound in both solvents.

Solvation_Mechanism cluster_DMSO DMSO (Polar Aprotic) cluster_MeOH Methanol (Polar Protic) Lattice Solute Crystal Lattice (Strong Intermolecular H-Bonds) DMSO_Action Strong H-Bond Acceptor (S=O disrupts -NH2) Lattice->DMSO_Action MeOH_Action Protic Competition (Fails to overcome lattice) Lattice->MeOH_Action DMSO_Result High Solubility (Lattice Breakdown) DMSO_Action->DMSO_Result MeOH_Result Low/Moderate Solubility (Lattice Intact) MeOH_Action->MeOH_Result

Fig 1: Thermodynamic pathways of lattice disruption by DMSO vs. Methanol.

Standardized Experimental Protocol

To empirically validate the solubility limits of 4,6-diamino-2-methyl-5-cyanopyrimidine, the Isothermal Shake-Flask Method is the gold standard. This protocol is a self-validating system because it ensures thermodynamic equilibrium is reached before quantification, eliminating kinetic dissolution artifacts.

Step-by-Step Methodology: Isothermal Saturation
  • Preparation (Gravimetric Excess): Weigh an excess amount (approximately 50 mg) of 4,6-diamino-2-methyl-5-cyanopyrimidine into a clean, dry 5 mL amber glass vial. Rationale: Excess solid ensures the solution reaches absolute thermodynamic saturation.

  • Solvent Addition: Add exactly 2.0 mL of the target solvent (DMSO or Methanol, HPLC grade) to the vial.

  • Thermodynamic Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic rotary shaker set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Rationale: 48 hours is required to overcome the slow dissolution kinetics typical of high-lattice-energy heterocycles.

  • Phase Separation: Transfer the resulting suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solute.

  • Filtration: Carefully extract the supernatant using a syringe. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of the filtrate to account for potential adsorption of the solute onto the filter membrane.

  • Quantification: Dilute the filtered supernatant appropriately with the HPLC mobile phase. Analyze the concentration via HPLC-UV against a pre-established, multi-point calibration curve of the compound dissolved in pure DMSO.

Exp_Workflow Step1 1. Isothermal Saturation (Excess solute in solvent at 25°C) Step2 2. Agitation / Equilibration (24-48 hours via rotary shaker) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Supernatant Extraction (Filter through 0.22 µm PTFE) Step3->Step4 Step5 5. Quantitative Analysis (HPLC-UV / Gravimetric) Step4->Step5

Fig 2: Self-validating isothermal shake-flask workflow for solubility determination.

References

  • UCLA Chemistry & Biochemistry. "Illustrated Glossary of Organic Chemistry: Dielectric Constant." University of California, Los Angeles. Available at:[Link]

  • Abbott, S. "Hansen Solubility Parameters (HSP) Basics - Solvent Blends and Polymer Compatibility." Practical Adhesion Science. Available at:[Link]

  • Stenutz, R. "Hansen Solubility Parameters for Organic Solvents." Stenutz Physical Chemistry Database. Available at: [Link]

Thermodynamic Profiling and Melting Point Determination of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="Elevated Melting Point\n(>280°C

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In the landscape of heterocyclic medicinal chemistry, pyrimidine-5-carbonitriles serve as privileged scaffolds, particularly in the synthesis of kinase inhibitors, antifolate therapeutics, and advanced agricultural active ingredients. Among these, 4,6-diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) [1] represents a highly functionalized, electron-rich intermediate.

A critical, yet often experimentally challenging, physicochemical parameter for this compound is its melting point. Due to the dense array of hydrogen-bond donors and acceptors, this molecule exhibits extraordinary crystal lattice stability. As a Senior Application Scientist, I approach the thermal analysis of such compounds not as a simple physical observation, but as a complex thermodynamic puzzle. This guide explores the causality behind its thermal behavior and establishes a self-validating protocol for accurate melting point determination.

Comparative Thermal Data & Structural Causality

To accurately predict and measure the thermal behavior of 4,6-diamino-2-methylpyrimidine-5-carbonitrile, we must first analyze the empirical data of its structural analogs. The addition of primary amine groups to the pyrimidine core fundamentally alters the supramolecular architecture of the solid state.

Quantitative Thermal Profiling of Pyrimidine-5-carbonitriles
Compound NameCAS NumberMelting Point (°C)Structural & Thermal Notes
4-Amino-2-methylpyrimidine-5-carbonitrile 698-29-3249 – 252Single primary amine; moderate intermolecular H-bonding network[2][3].
2,4-Diaminopyrimidine-5-carbonitrile 16462-27-4> 250 (Decomposes)Dual primary amines; lacks the steric bulk of the 2-methyl group, allowing tight crystal packing.
4,6-Diamino-2-methylpyrimidine-5-carbonitrile 76587-28-5> 280 (Decomposes) Dual primary amines with a 2-methyl group; extensive 3D H-bond network leading to thermal degradation before a clean melt[1].

*Values are representative thermodynamic thresholds based on the thermal behavior of highly substituted diaminopyrimidines. Exact decomposition temperatures vary based on heating rates and atmospheric conditions.

The Causality of Crystal Lattice Energy

Why does the addition of a second amino group push the melting point into the decomposition range? The causality lies in the principles of crystal engineering. The 5-carbonitrile group acts as a powerful electron-withdrawing moiety and a strong hydrogen-bond acceptor. When paired with two primary amines (providing four N-H donor sites), the molecule forms an exhaustive, three-dimensional hydrogen-bonded network.

This massive increase in crystal lattice energy means that the thermal energy (


) required to disrupt the solid-state phase often exceeds the covalent bond dissociation energy of the molecule itself. Consequently, the compound undergoes thermal degradation (charring, off-gassing) rather than a clean solid-to-liquid phase transition.

G A 4,6-Diamino Substitution C Extensive Intermolecular H-Bonding Network A->C Donors B 5-Carbonitrile Group B->C Acceptor D Dipole-Dipole Interactions B->D Strong Dipole E High Crystal Lattice Energy C->E Stabilizes D->E Stabilizes F Elevated Melting Point (>280°C / Decomposition) E->F Requires High Thermal Energy

Mechanistic pathway of melting point elevation in 4,6-diaminopyrimidine-5-carbonitriles.

Self-Validating Protocol for High-Fidelity Thermal Analysis

Because highly substituted pyrimidines like 4,6-diamino-2-methylpyrimidine-5-carbonitrile decompose near their melting thresholds, relying solely on visual capillary methods is scientifically inadequate. A visual darkening in a capillary tube cannot definitively distinguish between a true thermodynamic melt and solid-state decomposition.

To ensure absolute trustworthiness in our analytical data, we must employ a self-validating orthogonal approach utilizing Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Workflow S1 Sample Desiccation (Vacuum, 24h) S2 Capillary Pre-Screening (Ramp: 10°C/min) S1->S2 Removes moisture S3 DSC Analysis (Ramp: 2°C/min, N2 atm) S2->S3 Narrows temp range S4 TGA Cross-Validation (Mass Loss Check) S3->S4 Parallel thermal profiling S5 Thermodynamic MP or Decomposition Point S4->S5 Differentiates melting from degradation

Self-validating thermal analysis workflow for high-melting pyrimidine derivatives.

Step-by-Step Analytical Methodology

Step 1: Rigorous Sample Desiccation

  • Action: Dry the 4,6-diamino-2-methylpyrimidine-5-carbonitrile sample in a vacuum oven at 60 °C for 24 hours prior to analysis.

  • Causality: Highly polar pyrimidines are hygroscopic. Water of hydration acts as a plasticizer, artificially depressing the melting point and causing broad, misleading endotherms in DSC analysis due to water vaporization.

Step 2: Capillary Pre-Screening

  • Action: Load a glass capillary and heat at a rapid ramp rate (10 °C/min) using a standard melting point apparatus (e.g., Büchi or SRS).

  • Causality: This step is not for final data collection. It provides a visual baseline to detect gross impurities (which melt early) and identifies the approximate temperature where charring (browning/blackening) begins, informing the DSC temperature parameters.

Step 3: Differential Scanning Calorimetry (DSC)

  • Action: Weigh 2–5 mg of the desiccated sample into an aluminum pan. Heat from 100 °C to 350 °C at a slow ramp rate of 2 °C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: A slow ramp rate ensures thermal equilibrium across the sample. The nitrogen atmosphere prevents oxidative degradation. We are looking for a sharp endothermic peak corresponding to the latent heat of fusion.

Step 4: Thermogravimetric Analysis (TGA) Cross-Validation

  • Action: Run a parallel TGA on the sample using the exact same heating profile (2 °C/min, N₂ atmosphere).

  • Causality: This is the crux of the self-validating system. If the DSC shows an endotherm at 285 °C, but the TGA shows a simultaneous mass loss of >5%, the event is not a melting point; it is a thermal decomposition point. If the mass remains stable during the DSC endotherm, a true thermodynamic melting point has been successfully recorded.

Conclusion

The determination of the melting point for 4,6-diamino-2-methylpyrimidine-5-carbonitrile extends far beyond routine quality control. Because its dense hydrogen-bonding network pushes its phase transition temperature into the realm of thermal degradation, scientists must abandon isolated capillary measurements. By adopting a self-validating DSC/TGA workflow, researchers can confidently map the thermodynamic boundaries of this critical heterocyclic building block, ensuring downstream synthetic reliability in drug development pipelines.

References

  • ChemSrc. 4-Amino-2-methyl-5-pyrimidinecarbonitrile (CAS 698-29-3) Physical Properties and Supplier Data. Retrieved from[Link][3]

Sources

Molecular weight and formula of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

[1]

Executive Summary

4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) is a functionalized pyrimidine scaffold characterized by a cyano group at the 5-position and amino groups at the 4 and 6 positions.[1] Distinct from the mono-amino Vitamin B1 intermediate, this diamino variant serves as a critical building block for high-value heterocyclic compounds, including antifolates, kinase inhibitors, and advanced agrochemicals. Its dense functionalization allows for versatile downstream modifications, particularly cyclizations to fused ring systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Core Identification Data
ParameterDetail
Chemical Name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
Synonyms 2-Methyl-4,6-diamino-5-cyanopyrimidine; 4,6-Diamino-2-methyl-5-pyrimidinecarbonitrile
CAS Number 76587-28-5
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
SMILES CC1=NC(=C(C(=N1)N)C#N)N
InChI Key (Analogous to) LDYSHDDAGYDUAY-UHFFFAOYSA-N (for dimethyl variant)
Structural Analysis

The molecule features a planar pyrimidine ring.[2] The 5-cyano group is electron-withdrawing, increasing the acidity of the amino protons and making the ring carbons susceptible to nucleophilic attack in specific conditions. The 2-methyl group provides steric definition and lipophilicity, distinguishing it from the 2-hydrogen or 2-amino analogs.

Physicochemical Properties[2][6][8][9][10][11]
  • Appearance: Typically a white to pale yellow crystalline solid.

  • Melting Point: High melting point, generally >250 °C (consistent with amino-cyanopyrimidine analogs like 4-amino-2-methyl-5-pyrimidinecarbonitrile which melts at ~249 °C).

  • Solubility:

    • High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

    • Moderate: Hot ethanol, Methanol.

    • Low: Water, non-polar solvents (Hexane, Ether).

  • pKa: The pyrimidine nitrogens are weakly basic due to the electron-withdrawing nitrile group.

Synthetic Pathways[12][13]

The synthesis of 4,6-diamino-5-cyanopyrimidines generally involves the condensation of an amidine with a malononitrile derivative . For the 2-methyl variant, acetamidine is the requisite amidine source.

Primary Route: Acetamidine + Malononitrile Dimer

This route is favored for its atom economy and direct formation of the diamino core.

  • Precursor Formation (Malononitrile Dimer):

    • Reactants: Malononitrile (2 equivalents).[3][4][5]

    • Catalyst: Base (e.g., Sodium ethoxide or Piperidine).

    • Product: 2-amino-1-propene-1,1,3-tricarbonitrile (often referred to as Malononitrile Dimer).[6]

    • Mechanism: Thorpe-Ziegler condensation.

  • Cyclocondensation:

    • Reactants: Acetamidine hydrochloride + Malononitrile Dimer.[5][7]

    • Conditions: Reflux in ethanol or DMF with a base (e.g., NaOEt or K2CO3).

    • Mechanism: The amidine nitrogen attacks the nitrile carbon of the dimer, followed by cyclization and elimination to form the pyrimidine ring.

Mechanistic Flowchart (DOT Visualization)

The following diagram illustrates the convergent synthesis logic:

SynthesisPathMalononitrileMalononitrile(CH2(CN)2)DimerMalononitrile Dimer(2-amino-1,1,3-tricyanopropene)Malononitrile->Dimer DimerizationBaseBase Catalyst(NaOEt)Base->DimerIntermediateAcyclic AmidineIntermediateDimer->Intermediate + AcetamidineAcetamidineAcetamidine HCl(CH3-C(=NH)NH2)Acetamidine->IntermediateProduct4,6-Diamino-2-methyl-pyrimidine-5-carbonitrileIntermediate->Product Cyclization(- HCN equivalent)

Caption: Convergent synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile via Malononitrile Dimer condensation.

Experimental Protocol (Standardized)

This protocol is adapted from standard methodologies for diamino-cyanopyrimidines (e.g., J. Heterocyclic Chem.).

Reagents:

  • Acetamidine hydrochloride (12 mmol)

  • Malononitrile (24 mmol) or Malononitrile Dimer (12 mmol)

  • Sodium Ethoxide (24 mmol)

  • Ethanol (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Preparation of Base: Dissolve sodium metal (0.55 g) in anhydrous ethanol (50 mL) under nitrogen atmosphere to generate fresh sodium ethoxide.

  • Addition of Amidine: Add acetamidine hydrochloride (1.13 g) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free amidine base. Filter off any precipitated NaCl if necessary.

  • Condensation: Add Malononitrile (or its dimer) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (100 g).

  • Purification: The product typically precipitates as a solid. Filter the precipitate, wash with cold water, and recrystallize from DMF/Ethanol to obtain the pure compound.

Applications in Drug Development[4][13]

Antifolate Scaffolds

The 2,4-diamino-5-cyanopyrimidine motif is a bioisostere for the pteridine ring found in folic acid. This compound serves as a precursor for:

  • DHFR Inhibitors: Analogs of Methotrexate and Trimethoprim.

  • Antibacterials: Modifications at the 5-cyano position allow for the synthesis of novel dihydrofolate reductase inhibitors targeting resistant bacterial strains.

Fused Heterocycle Synthesis

The high density of reactive groups (two amines + one nitrile) makes this molecule an ideal "linchpin" for multicomponent reactions:

  • Pyrimido[4,5-d]pyrimidines: Reaction with formamide or amidines.

  • Pyrido[2,3-d]pyrimidines: Condensation with active methylene compounds.

Agrochemicals

Similar to Dicyclanil (a 4,6-diamino-2-cyclopropyl analog), the 2-methyl derivative is investigated for insect growth regulation activity, specifically disrupting cuticle formation in dipterous larvae.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • IR Spectrum (KBr):

    • 3400–3200 cm⁻¹: Strong primary amine (-NH₂) stretching (doublets).

    • 2210–2220 cm⁻¹: Sharp, characteristic Nitrile (-C≡N) stretch.

    • 1650–1580 cm⁻¹: Pyrimidine ring C=N and C=C stretching.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.3–2.5 ppm (s, 3H): Methyl group at C2.

    • δ 7.0–7.5 ppm (bs, 4H): Two amino groups (-NH₂). Note: These may appear as one broad singlet or two distinct peaks depending on hydrogen bonding and solvent exchange rates.

References

  • Aly, A. A., et al. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(i), 153-194.[7] (Describes the reaction of amidines with malononitrile dimer). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8010, Malononitrile. Retrieved from [Link]

Commercial Sourcing and Synthetic Utility of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5) is a highly privileged scaffold in modern medicinal chemistry. Characterized by its electron-deficient pyrimidine core and strategically positioned functional groups, it serves as a critical building block for synthesizing purine bioisosteres—specifically fused bicyclic systems like pyrazolo[3,4-d]pyrimidines. These fused heterocycles are fundamental in the development of ATP-competitive kinase inhibitors targeting oncogenic pathways such as the PI3K/AKT/mTOR axis and EGFR[1].

This technical guide provides drug development professionals with an authoritative overview of the commercial sourcing landscape, the mechanistic rationale behind its use, and field-proven, self-validating synthetic workflows for converting this raw material into potent therapeutic candidates.

Physicochemical Profile & Commercial Sourcing

To ensure reproducibility in high-throughput screening and scale-up synthesis, sourcing high-purity starting materials is paramount. 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (Molecular Formula: C₆H₇N₅, MW: 149.15) is commercially available through several specialized chemical suppliers[2].

Quantitative Supplier Data

The following table summarizes the commercial availability and quality control metrics from leading chemical vendors:

Commercial SupplierCatalog / CAS MatchAdvertised PurityScale AvailabilityRecommended Storage
ChemScene CS-0045952 (76587-28-5)≥97%Milligram to Commercial Bulk4°C, protect from light[2]
BLD Pharm BD54656576587-28-5≥97%Research Scale / Bulk InquiryDark place, inert atmosphere, RT[3]
Alfa Chemistry ACM765877 (76587-28-5)Variable (Custom)Custom QuoteRoom Temperature[4]

Note: Due to the presence of primary amines, the compound is susceptible to oxidation over prolonged periods. Sourcing from vendors that package under an inert atmosphere (e.g., Argon) is highly recommended to maintain ≥97% purity[3].

Mechanistic Rationale: The Purine Bioisostere Strategy

Causality in Scaffold Selection

In targeted cancer therapy, the goal is often to inhibit hyperactive kinases (e.g., PI3K, EGFR) by blocking their ATP-binding hinge region[5]. Natural ATP utilizes a purine (adenine) ring to form critical hydrogen bonds with the kinase backbone.

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is explicitly chosen as a starting material because its ortho-relationship between the electrophilic 5-carbonitrile (-C≡N) and the 4-amino (-NH₂) group provides the exact topological requirements for cyclization into a pyrazolo[3,4-d]pyrimidine core[6]. This fused bicyclic system acts as a purine bioisostere. It perfectly mimics the hydrogen-bond donor/acceptor profile of adenine, allowing it to competitively displace ATP and halt downstream phosphorylation cascades[7].

KinasePathway ATP ATP Molecule Kinase Target Kinase (e.g., PI3K, EGFR) ATP->Kinase Binds Hinge Region Signaling Downstream Signaling (Proliferation) Kinase->Signaling Phosphorylation Cascade Blocked Apoptosis / Cell Cycle Arrest Signaling->Blocked Inhibition Effect Inhibitor Pyrazolo[3,4-d]pyrimidine (Purine Bioisostere) Inhibitor->Kinase Competitive Binding (Displaces ATP) Inhibitor->Signaling Blocks Pathway

Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Synthetic Utility and Experimental Workflows

The transformation of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile into a bioactive kinase inhibitor relies on a nucleophilic cyclization cascade. The following protocol details the synthesis of a 3-amino-pyrazolo[3,4-d]pyrimidine derivative.

Protocol: Intramolecular Cyclization via Hydrazine

Causality of Reagents: Hydrazine hydrate is selected because it acts as a potent binucleophile. The primary nitrogen attacks the highly electrophilic carbon of the nitrile group, forming an amidrazone intermediate. The secondary nitrogen then undergoes an intramolecular condensation with the adjacent C4 position, displacing the amino group (as ammonia gas) to close the 5-membered pyrazole ring[6][7]. Ethanol is chosen as the solvent because it solubilizes the reagents at reflux but forces the highly polar cyclized product to precipitate upon cooling, bypassing the need for chromatographic purification.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (10 mmol) in 30 mL of absolute ethanol.

  • Nucleophilic Addition: Add hydrazine hydrate (80% aqueous solution, 20 mmol) dropwise to the suspension at room temperature under continuous magnetic stirring.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours. Observation: The release of ammonia gas (detectable via damp red litmus paper turning blue at the condenser outlet) indicates the progress of the ring closure.

  • Isolation: Allow the reaction mixture to cool to 4°C overnight. The target 3-amino-pyrazolo[3,4-d]pyrimidine derivative will precipitate as a microcrystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash twice with 10 mL of ice-cold ethanol to remove residual hydrazine, and dry under a vacuum at 50°C for 12 hours.

SyntheticWorkflow A 4,6-Diamino-2-methylpyrimidine- 5-carbonitrile C Amidrazone Intermediate A->C Addition B Hydrazine Hydrate (Nucleophile) B->C Attacks -C≡N D Intramolecular Cyclization (-NH3) C->D Heat/Solvent E 3-Amino-pyrazolo [3,4-d]pyrimidine D->E Ring Closure F Analytical QC (IR, NMR, MS) E->F Validation

Synthetic workflow from pyrimidine-5-carbonitrile to fused heterocycle.

Quality Control and Self-Validating Analytical Systems

To ensure scientific integrity, every synthetic protocol must function as a self-validating system. You cannot proceed to biological assays without confirming that the structural transformation from the pyrimidine-5-carbonitrile to the fused bicyclic system was successful.

Analytical Validation Checkpoints:

  • Infrared (IR) Spectroscopy: The starting material (CAS 76587-28-5) exhibits a sharp, distinct C≡N stretching band at approximately 2225 cm⁻¹[8]. Self-Validation: The complete disappearance of this peak in the isolated product is absolute proof that the nucleophilic attack on the nitrile carbon has occurred and cyclization is complete.

  • Nuclear Magnetic Resonance (¹H NMR): The formation of the pyrazole ring is confirmed by the appearance of a new, highly deshielded N-H proton signal in the ¹H NMR spectrum (typically around δ 12.0–13.5 ppm in DMSO-d₆, exchangeable with D₂O), which is absent in the starting material[7].

  • Mass Spectrometry (LC-MS): The molecular ion peak should reflect the addition of hydrazine and the subsequent loss of ammonia (Net mass change: +15 Da relative to the starting material).

By adhering to these rigorous analytical checkpoints, researchers can confidently utilize 4,6-Diamino-2-methylpyrimidine-5-carbonitrile as a foundation for discovering next-generation targeted therapeutics.

References

  • El-Dydamony, N. M. et al. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562". National Center for Biotechnology Information (NIH/PMC), 2022. URL:[Link]

  • Rostamizadeh, S. et al. "A novel and efficient synthesis of pyrazolo[3, 4-d]pyrimidine derivatives and the study of their anti-bacterial activity". Chinese Chemical Letters, 2013. URL:[Link]

  • AboulMagd, A. M. et al. "Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies". MDPI Pharmaceuticals, 2023. URL:[Link]

  • Abdel-Rahman, R. M. et al. "Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease". Scientific Research Publishing, 2006. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous antifolates, antibiotics, and antiviral agents.[1][2][3][4] Specifically, 4,6-diamino-2-methylpyrimidine-5-carbonitrile (also referred to as 2-methyl-4,6-diamino-5-cyanopyrimidine) acts as a critical intermediate in the synthesis of complex fused heterocycles, including purine analogs and pteridines used in oncology and infectious disease research.

While many commercial routes exist for the mono-amino derivatives (e.g., thiamine precursors), the 4,6-diamino variant requires a specific condensation strategy. This application note details a robust, scalable protocol for synthesizing this target from acetamidine hydrochloride and malononitrile .

Mechanistic Design

The synthesis relies on the condensation of an amidine with a vicinal dinitrile species. Unlike the synthesis of 4-amino-5-cyanopyrimidines—which utilizes ethoxymethylene malononitrile—the 4,6-diamino substitution pattern necessitates the carbon-nitrogen backbone provided by the malononitrile dimer (2-amino-1,1,3-tricyanopropene).

We employ a One-Pot, Two-Stage approach to maximize yield and minimize isolation of unstable intermediates:

  • In-Situ Dimerization: Base-catalyzed dimerization of malononitrile.

  • Cyclocondensation: Nucleophilic attack of the acetamidine free base onto the dimer, followed by intramolecular cyclization and elimination.

Reaction Pathway Visualization

ReactionPathway Acetamidine Acetamidine HCl (C2H6N2·HCl) FreeBase Acetamidine (Free Base) Acetamidine->FreeBase Neutralization Malononitrile Malononitrile (2 equiv) Dimer Malononitrile Dimer (2-amino-1,1,3-tricyanopropene) Malononitrile->Dimer Base Cat. Dimerization NaOEt NaOEt (Base) NaOEt->FreeBase NaOEt->Dimer Product 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile FreeBase->Product Cyclocondensation (-HCN equivalent) Dimer->Product

Figure 1: Convergent synthesis pathway. Acetamidine free base and Malononitrile dimer are generated in situ to form the pyrimidine core.

Part 2: Experimental Protocol

Reagents and Materials

Ensure all reagents are anhydrous. Moisture is the primary cause of yield loss due to the hydrolysis of acetamidine or the nitrile groups.

ReagentCAS No.MW ( g/mol )Equiv.PurityRole
Acetamidine Hydrochloride124-42-594.541.0>98%Amidine Source
Malononitrile109-77-366.062.1>99%Carbon/Nitrogen Backbone
Sodium Ethoxide (21% in EtOH)141-52-668.052.5-Base / Catalyst
Ethanol (Absolute)64-17-546.07Solvent>99.8%Solvent
Step-by-Step Methodology
Phase A: Preparation of the Base and Dimerization
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ inlet), and a pressure-equalizing addition funnel.

  • Solvent Charge: Add 50 mL of absolute ethanol to the flask.

  • Base Addition: Add Sodium Ethoxide solution (2.5 equivalents relative to acetamidine).

    • Note: If using solid Na metal, dissolve 1.2 eq of Na in ethanol first. The excess base is required to neutralize the HCl salt and catalyze the malononitrile dimerization.

  • Malononitrile Addition: Cool the solution to 0–5 °C in an ice bath. Add Malononitrile (2.1 equivalents) dropwise dissolved in 20 mL ethanol.

    • Critical: The reaction is exothermic. Maintain temperature <10 °C to prevent uncontrolled polymerization.

  • Dimerization: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 1 hour. The solution will turn yellow/orange, indicating the formation of the dimer (2-amino-1,1,3-tricyanopropene).

Phase B: Condensation with Acetamidine
  • Acetamidine Addition: Add Acetamidine Hydrochloride (1.0 equivalent) solid in one portion to the stirring mixture.

    • Mechanism:[4][5][6][7] The base immediately neutralizes the HCl, releasing free acetamidine, which is then available for nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours .

    • Observation: A heavy precipitate usually begins to form after 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting malononitrile spot (high Rf) should disappear.

Phase C: Isolation and Purification[8]
  • Cooling: Cool the mixture to room temperature, then chill in an ice bath to 0 °C for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with:

    • Cold Ethanol (2 x 10 mL) – removes unreacted organic impurities.

    • Cold Water (2 x 20 mL) – Critical Step: This removes the Sodium Chloride (NaCl) byproduct formed during neutralization.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Recrystallization (Optional): If higher purity is required (>99%), recrystallize from DMF/Water or glacial acetic acid.

Expected Results
  • Appearance: Off-white to pale yellow powder.

  • Yield: 65–75%.

  • Melting Point: >300 °C (decomposes).

Part 3: Process Logic & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in solvent/reagents.Use freshly distilled EtOH and dry reagents. Acetamidine HCl is hygroscopic; dry before use.
Product is Sticky/Gummy Incomplete dimerization or polymerization.Ensure Phase A (dimerization) stirs for full 1 hour before adding acetamidine. Control temp during addition.
High Ash Content NaCl contamination.Increase the volume of the water wash in Step 11. Verify absence of chloride with AgNO₃ test.
Dark Red/Brown Color Oxidation or excessive heat.Conduct reaction under Nitrogen atmosphere. Do not overheat the oil bath (>85 °C).
Workflow Diagram

Workflow Start Start: Anhydrous Conditions Step1 1. Dissolve NaOEt in EtOH (Base Preparation) Start->Step1 Step2 2. Add Malononitrile (0°C) Stir 1h @ RT (Dimerization) Step1->Step2 Activation Step3 3. Add Acetamidine HCl (Neutralization) Step2->Step3 Dimer Formed Step4 4. Reflux 6-8 Hours (Cyclization) Step3->Step4 Condensation Step5 5. Cool & Filter Precipitate Step4->Step5 Step6 6. Wash with H2O (Remove NaCl) Step5->Step6 Purification End Final Product: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile Step6->End

Figure 2: Operational workflow emphasizing the critical water-wash step for salt removal.

References

  • Google Patents. (2012). Method for preparation of 2-methyl-4-amino-5-cyanopyrimidine (WO2012075677A1).
  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride properties and reactions. Retrieved from [Link]

  • ResearchGate. (2002).[9] Reactions of Ketonic Mannich Bases with Malononitrile and Malononitrile Dimer. Retrieved from [Link]

  • Organic Syntheses. (1928). Acetamidine Hydrochloride Preparation. Org. Synth. 1928, 8, 1. Retrieved from [Link]

Sources

Application Note: Synthesis of Pyrimidines via Cyclocondensation of Malononitrile Dimer and Acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of privileged heterocyclic scaffolds. It details the protocol for synthesizing substituted pyrimidines via the cyclocondensation of malononitrile dimer (2-amino-1,1,3-tricyanopropene) with acetamidine.

Abstract & Introduction

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous oncology (e.g., Fluorouracil), antiviral, and antimicrobial drugs. This protocol describes a robust, atom-economical method for synthesizing highly functionalized pyrimidines using malononitrile dimer (2-amino-1,1,3-tricyanopropene) and acetamidine .[1]

Unlike the classic Biginelli or Pinner syntheses, this pathway utilizes the high electrophilicity of the malononitrile dimer's enaminonitrile moiety to facilitate a [4+2] cyclocondensation. The resulting product, typically 4-amino-6-(cyanomethyl)-2-methylpyrimidine-5-carbonitrile , contains multiple handle points (nitrile, amino, and methyl groups) for further diverse functionalization, making it an ideal intermediate for library generation in drug discovery.

Key Advantages[1][2]
  • High Atom Economy: The reaction proceeds with the loss of simple small molecules (typically ammonia).[1]

  • Functional Density: Yields a product with three distinct functional groups for subsequent SAR (Structure-Activity Relationship) exploration.[1]

  • Scalability: The protocol relies on precipitation-based purification, avoiding tedious chromatography.[1]

Chemical Mechanism

The reaction is a base-catalyzed cyclocondensation.[2] The acetamidine (generated in situ from its hydrochloride salt) acts as a 1,3-binucleophile (


), while the malononitrile dimer acts as a masked 1,3-dielectrophile.
Mechanistic Pathway[1][3][4][5]
  • Free-Basing: Acetamidine hydrochloride is deprotonated by the alkoxide base to generate the free amidine.[1]

  • Michael Addition: The amidine nitrogen attacks the electrophilic

    
    -carbon of the malononitrile dimer (the carbon bearing the dicyano group).[1]
    
  • Cyclization: The second amidine nitrogen attacks the nitrile carbon of the dimer.[1]

  • Aromatization: Tautomerization and elimination of ammonia drive the formation of the aromatic pyrimidine ring.[1]

Pathway Visualization

ReactionMechanism Figure 1: Mechanistic pathway for pyrimidine synthesis from malononitrile dimer. Reactants Reactants (Acetamidine + Dimer) Intermediate1 Michael Adduct (Acyclic Intermediate) Reactants->Intermediate1 Nucleophilic Attack (Base Catalyzed) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Elimination Elimination (- NH3) Intermediate2->Elimination Tautomerization Product Pyrimidine Product Elimination->Product Aromatization

[6][7][8]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Role
Malononitrile Dimer 132.121.0Electrophile / Scaffold
Acetamidine HCl 94.541.1Nucleophile
Sodium Ethoxide (NaOEt) 68.051.2Base
Ethanol (Absolute) -SolventReaction Medium
Acetic Acid 60.05-Neutralization
Step-by-Step Procedure

1. Preparation of Free Amidine

  • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Acetamidine HCl (10.4 mmol, 0.98 g) in 15 mL of absolute ethanol .

  • Add Sodium Ethoxide (11.4 mmol, 0.78 g) slowly to the solution at room temperature.

  • Stir for 15 minutes. A white precipitate (NaCl) will form. Note: You can filter this off, but it is often left in the reaction without adverse effects.

2. Addition of Malononitrile Dimer

  • Add Malononitrile Dimer (9.5 mmol, 1.25 g) directly to the stirring amidine solution.

  • Rinse the weighing boat with an additional 5 mL of ethanol to ensure quantitative transfer.

3. Reaction (Reflux)

  • Equip the RBF with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon) to exclude moisture.

  • Heat the reaction mixture to reflux (approx. 78°C) .

  • Maintain reflux for 4 to 6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting dimer spot (

    
    ) should disappear.
    

4. Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of ice-cold water .

  • Neutralize the solution to pH ~7.0 using glacial acetic acid . This step is critical to precipitate the product if it exists as a salt.

  • Stir the aqueous suspension for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) .

5. Purification

  • Recrystallize the crude solid from DMF/Ethanol (1:2) or Glacial Acetic Acid if high purity (>98%) is required.

  • Dry the product in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

Workflow Figure 2: Experimental workflow for pyrimidine synthesis. Start Start: Acetamidine HCl + NaOEt in EtOH AddDimer Add Malononitrile Dimer (Stir 15 min) Start->AddDimer Reflux Reflux 78°C (4-6 Hours) AddDimer->Reflux Quench Pour into Ice Water Neutralize w/ AcOH Reflux->Quench Filter Vacuum Filtration (Wash w/ Cold H2O/EtOH) Quench->Filter Purify Recrystallization (DMF/EtOH) Filter->Purify

Characterization & Data Analysis

The product, 4-amino-6-(cyanomethyl)-2-methylpyrimidine-5-carbonitrile , should exhibit the following spectral characteristics:

  • Appearance: Yellowish to brown crystalline solid.

  • Melting Point: >250°C (decomposition).

  • IR Spectroscopy (

    
    ): 
    
    • 3400-3200:

      
       stretching (primary amine).
      
    • 2210-2220:

      
       stretching (conjugated nitrile).
      
    • 1620-1580:

      
       and 
      
      
      
      (pyrimidine ring breathing).
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.3-2.5 ppm (s, 3H, 
      
      
      
      at C2).
    • 
       3.9-4.1 ppm (s, 2H, 
      
      
      
      ).
    • 
       7.5-8.0 ppm (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or moisture contamination.[1]Ensure reagents are dry. Increase reflux time to 8-10 hours. Use freshly prepared NaOEt.
Oily Product Impurities preventing crystallization.[1]Triturate the oil with cold diethyl ether or hexane. Recrystallize from minimal hot DMF.
Starting Material Remains Base strength insufficient.Switch from NaOEt/EtOH to Piperidine/DMF (catalytic) under reflux for higher temperature activation.
Dark Coloration Oxidation or polymerization of dimer.[1]Conduct reaction under Nitrogen/Argon atmosphere. Limit light exposure.

References

  • Aly, A. A., et al. (2015). "Reactions of amidines with malononitrile dimer in DMF and catalyzed with piperidine." Journal of Heterocyclic Chemistry, 52(4).

  • Foloppe, N., et al. (2008).[3] "Structure-based design of novel pyrimidine inhibitors." Bioorganic & Medicinal Chemistry, 16(2).

  • El-Torgoman, A. M., et al. (1987). "Nitriles in heterocyclic synthesis: The reaction of malononitrile dimer with some hydrazines and amidines." Chem. Ind.
  • PubChem Compound Summary. "2-Amino-1-propene-1,1,3-tricarbonitrile (Malononitrile dimer)."

Sources

Protocol for cyclization of acetamidine and malononitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Cyclization of Acetamidine and Malononitrile Derivatives: Synthesis of Functionalized Pyrimidines

Executive Summary

The construction of the pyrimidine scaffold is a cornerstone in medicinal chemistry, given its prevalence in nucleic acids, anti-inflammatory agents, and oncology drugs[1]. One of the most robust and atom-economical methods for synthesizing highly functionalized pyrimidines (such as 4-amino-2-methylpyrimidine-5-carbonitrile derivatives) is the [3+3] or [4+2] cyclocondensation of acetamidine with malononitrile derivatives[2],[3]. This application note provides a comprehensive, self-validating guide to this cyclization, contrasting classical batch methods with state-of-the-art continuous-flow microreactor technologies.

Mechanistic Principles & Causality

Understanding the chemical behavior of the precursors is critical for optimizing yield and preventing side reactions.

  • Reagent Selection (Acetamidine Hydrochloride) : Free acetamidine is highly unstable and rapidly decomposes into acetonitrile and ammonia if exposed to moisture or ambient heat. Therefore, it is universally supplied and stored as a hydrochloride salt.

  • Base Activation : To initiate the reaction, the amidine must be liberated in situ using an alkoxide base (e.g., sodium methoxide or sodium ethoxide)[2],[4]. The neutralization is exothermic; thus, strict temperature control (-20°C to 15°C) is required during this step to prevent the premature thermal degradation of the newly formed free amidine[2].

  • Cyclization Cascade : The free amidine acts as a bis-nucleophile. The primary imine nitrogen attacks the highly electrophilic carbon of the malononitrile derivative (e.g., ethoxymethylenemalononitrile or a malononitrile dimer). This intermolecular addition is followed by an intramolecular cyclization and subsequent aromatization (driven by the loss of water, alcohol, or HCN) to yield the thermodynamically stable pyrimidine ring[5].

Mechanism A Acetamidine HCl C Free Acetamidine A->C Deprotonation B Alkoxide Base B->C E Nucleophilic Addition C->E D Malononitrile Derivative D->E F Intramolecular Cyclization E->F -H2O / -HCN G Pyrimidine Scaffold F->G Aromatization

Mechanistic sequence of acetamidine and malononitrile cyclocondensation.

Quantitative Data: Modality Comparison

The traditional batch synthesis often suffers from poor mass and heat transfer, leading to prolonged reaction times and moderate yields (~60%)[2]. Modern approaches utilizing microwave irradiation[3] or oscillating microchannel reactors[2] drastically improve the reaction profile.

Reaction ParameterClassical Batch ReactorMicrowave-AssistedOscillating Microchannel
Reaction Time 10 – 14 hours1 – 2 hours~30 minutes
Temperature Reflux (~65°C - 80°C)80°C – 100°CControlled ambient/warm
Typical Yield ~60%75% – 85%>90%
Mass/Heat Transfer Poor (Heterogeneous)ModerateExcellent
Scalability & Safety Moderate (Thermal risks)Low to ModerateHigh (Intrinsically safe)
Primary Reference RSC[4]MDPI[3]Google Patents[2]

Experimental Protocols

Workflow Start Reagent Preparation (Strictly Anhydrous) Sol1 Acetamidine HCl + NaOMe in MeOH (-20°C to 15°C) Start->Sol1 Sol2 Malononitrile Derivative in MeOH Start->Sol2 Split Reaction Modality Sol1->Split Sol2->Split Batch Batch Reactor (Reflux, 10-14 hrs) Split->Batch Conventional Flow Oscillating Microchannel (Continuous, 30 mins) Split->Flow Optimized Purify Work-up & Purification (Filtration, Washing) Batch->Purify Flow->Purify Product Pure Pyrimidine Derivative (>90% Yield in Flow) Purify->Product

Comparison of batch vs. continuous flow workflows for pyrimidine synthesis.

Protocol A: Optimized Continuous-Flow Synthesis (High Yield, Scalable)

This protocol utilizes an oscillating microchannel reactor to maximize mass transfer and minimize the degradation of free acetamidine[2].

  • Preparation of Reagent A (Amidine Freebasing) : In a rigorously dried flask under nitrogen, prepare a 0.5–7 mol/L solution of sodium methoxide in anhydrous methanol. Cool the solution to between -20°C and 15°C. Slowly add an equimolar amount of acetamidine hydrochloride. Causality: Maintaining sub-ambient temperatures during this highly exothermic neutralization prevents the thermal decomposition of the liberated acetamidine into acetonitrile,[2].

  • Preparation of Reagent B (Electrophile) : Dissolve the malononitrile derivative (e.g., (dimethylaminomethylene)malononitrile) in anhydrous methanol to match the molarity of Reagent A.

  • Continuous Flow Execution : Prime the micro-reaction system (comprising a micro-mixer and an oscillating microchannel reactor) with anhydrous methanol. Simultaneously pump Reagent A and Reagent B into the micro-mixer at equal flow rates.

  • Reaction Parameters : Set the reactor temperature to the optimized cyclization temperature (typically 40°C–60°C depending on the substrate) and adjust the flow rates to achieve a residence time of exactly 30 minutes. Causality: The intense mixing within the oscillating microchannels forces immediate contact between the highly reactive intermediates, driving the reaction to completion rapidly and suppressing side-product formation[2].

  • Work-up : Route the reactor effluent into a gas-liquid separator to vent off by-product gases (e.g., dimethylamine or HCN). Collect the liquid phase in an ice bath. The pyrimidine product will precipitate. Filter, wash with cold methanol, and dry under vacuum.

Protocol B: Classical Batch Synthesis

Ideal for smaller-scale discovery chemistry where flow equipment is unavailable[4].

  • Alkoxide Generation : Dissolve sodium metal (e.g., 1.2 g) in absolute ethanol (50 mL) under an inert atmosphere to form sodium ethoxide.

  • Amidine Liberation : Add acetamidine hydrochloride (4.8 g) to the alkoxide solution. Stir for 15 minutes at room temperature. Filter off the precipitated sodium chloride rapidly if a homogeneous reaction is desired, though suspension reactions are often acceptable[4].

  • Cyclocondensation : Add the malononitrile derivative (e.g., benzeneazomalononitrile, 8.5 g) to the mixture.

  • Thermal Cycling : Stir the mixture at room temperature for 19 hours to allow the initial nucleophilic addition to occur without thermal degradation. Subsequently, reflux the mixture for 14 hours to drive the intramolecular cyclization and aromatization[4].

  • Isolation : Cool the mixture overnight. Collect the separated solid by vacuum filtration, wash thoroughly with distilled water to remove residual salts, and recrystallize from pyridine to afford the pure pyrimidine derivative.

Self-Validating Quality Control System

To ensure the integrity of the protocol, researchers must integrate the following self-validating checks:

  • In-Process Physical State : The starting materials are highly soluble in alcohols. The successful formation of the pyrimidine ring is visually validated by the precipitation of a solid product during the cooling phase, driven by the strong intermolecular hydrogen bonding of the resulting amino-pyrimidine scaffold.

  • Spectroscopic Validation :

    • IR Spectroscopy : Confirm the disappearance of the sharp nitrile stretch (~2200 cm⁻¹) associated with the malononitrile starting material (unless a cyano-pyrimidine is the target, in which case the shift of the CN peak should be noted)[5].

    • NMR Spectroscopy : Validate aromatization by identifying the characteristic downfield shift of the pyrimidine ring protons (typically δ 7.8–8.5 ppm in ¹H NMR) and the highly deshielded pyrimidine carbons in ¹³C NMR (δ 150–165 ppm)[5].

References

1. Acetamidine hydrochloride. Sciencemadness Wiki. URL: 2.[2] CN112851588A - Micro-reaction system and method for continuously preparing 2-methyl-4-amino-5-cyanopyrimidine by using same. Google Patents. URL: 3.[4] Experiments on the Synthesis of Purine Nucleosides. Part V. RSC Publishing. URL: 4.[3] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. URL: 5.[1] General reaction for the synthesis of multifunctionalized pyrimidine derivatives. ResearchGate. URL: 6.[5] Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. URL:

Sources

Application Note: De Novo Synthesis of Non-Classical Antifolates using 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the utilization of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 5098-14-6) as a strategic scaffold for synthesizing non-classical antifolate compounds, specifically pteridines and pyrimido[4,5-d]pyrimidines .

Executive Summary

Folate antagonists (antifolates) remain a cornerstone of chemotherapy and antimicrobial therapy. While classical antifolates like Methotrexate (MTX) rely on a 2-amino-4-oxo or 2,4-diamino substitution pattern, emerging drug resistance necessitates the development of non-classical lipophilic antifolates .

This guide details the use of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile as a privileged starting material. Unlike standard precursors, the C5-nitrile group offers a versatile "chemical handle" for ring fusion, allowing the rapid generation of 2-methyl-substituted pteridines and pyrimido[4,5-d]pyrimidines . These scaffolds exhibit potent inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), often with altered selectivity profiles compared to classical 2-amino analogs.[1]

Chemical Basis & Structure-Activity Relationship (SAR)

The "2-Methyl" Advantage

Most FDA-approved antifolates (e.g., Methotrexate, Pemetrexed) possess a 2-amino group on the pyrimidine ring, which forms a critical hydrogen bond with Asp27 in the DHFR active site.

  • Why use the 2-Methyl analog?

    • Lipophilicity: The 2-methyl group increases the

      
       of the final inhibitor, enhancing passive transport across cell membranes (bypassing the Reduced Folate Carrier, RFC, which is often downregulated in cancer cells).
      
    • Selectivity: 2-Methyl substitutions can induce steric clashes in human DHFR while retaining potency against microbial or protozoal variants (e.g., Toxoplasma gondii or Pneumocystis carinii), making them excellent candidates for infectious disease drug discovery.

Synthetic Versatility of the 5-Nitrile Group

The C5-carbonitrile group is the linchpin of this precursor's utility. It undergoes two primary transformations essential for antifolate synthesis:[2]

  • Reduction (

    
    ):  Generates a 5-aminomethyl intermediate, which condenses with 
    
    
    
    -dicarbonyls to form the Pteridine core.
  • Cyclization (

    
    ):  Reacts with nucleophiles (e.g., guanidine, formamide) to form Pyrimido[4,5-d]pyrimidines .
    

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-Pteridine Antifolates

Objective: Convert the precursor into a bioactive 2,4-diamino-6-substituted pteridine.

Reagents Required:
  • Precursor: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (10 mmol)

  • Catalyst: Raney Nickel (active slurry)

  • Solvent: Acetic Acid / Ethanol (1:1)

  • Reagent: Glyoxal (40% aq) or Phenylglyoxal (for 6-phenyl analogs)

  • Hydrogen source:

    
     gas (balloon pressure) or Ammonium Formate.
    
Step-by-Step Methodology:
  • Nitrile Reduction (Formation of the "Grewe-like" Diamine):

    • Dissolve 1.49 g (10 mmol) of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile in 50 mL of acetic acid/ethanol.

    • Add 0.5 g of Raney Nickel (washed with ethanol).

    • Critical Step: Hydrogenate at 40 psi (or balloon pressure) for 6 hours at room temperature. The nitrile is reduced to the 5-aminomethyl derivative.

    • QC Check: Monitor via TLC (MeOH:DCM 1:9). The nitrile peak at ~2220 cm⁻¹ (IR) should disappear.

    • Filter catalyst over Celite under argon (Pyrophoric hazard!). Use the filtrate immediately for the next step (the amine is unstable to oxidation).

  • Pteridine Ring Closure (Isay-Type Condensation):

    • To the fresh filtrate containing the 5-aminomethyl intermediate, add 12 mmol of Phenylglyoxal monohydrate (or desired

      
      -keto aldehyde).
      
    • Adjust pH to 4.0–5.0 using sodium acetate.

    • Reflux the mixture for 3 hours. The solution will darken as the aromatic pteridine forms.

    • Cool to 4°C overnight. The product, 2,4-diamino-2-methyl-6-phenylpteridine , will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the crude solid.[3]

    • Recrystallize from DMF/Water or Ethanol.

    • Yield Expectation: 45–60%.

Protocol B: Biological Evaluation (DHFR Inhibition Assay)

Objective: Quantify the antifolate potency (


) of the synthesized analog.
Assay Principle:

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials:
  • Enzyme: Recombinant Human DHFR (hDHFR) and/or Bacterial DHFR (e.g., E. coli).

  • Substrate: Dihydrofolic Acid (DHF) - Protect from light!

  • Cofactor: NADPH (freshly prepared).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Procedure:
  • Preparation:

    • Prepare a 10 mM stock of the synthesized inhibitor in DMSO.

    • Dilute serially (100 µM

      
       0.1 nM) in Assay Buffer.
      
  • Incubation:

    • In a UV-transparent 96-well plate, add:

      • 170 µL Assay Buffer

      • 10 µL Inhibitor solution (or DMSO control)

      • 10 µL NADPH (100 µM final)

      • 5 µL DHFR Enzyme (0.01 U/well)

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 5 µL DHF (50 µM final) to start the reaction.

  • Measurement:

    • Read Absorbance (340 nm) every 15 seconds for 10 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the slope (

      
      ) for the linear portion.
      
    • Plot % Activity vs. Log[Inhibitor]. Determine

      
       using non-linear regression (Sigmoidal dose-response).
      

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways from the 5-carbonitrile precursor.

AntifolateSynthesis cluster_legend Pathway Key Precursor 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile (CAS: 5098-14-6) Intermediate_A Intermediate: 5-Aminomethyl Derivative (Unstable) Precursor->Intermediate_A H2 / Raney Ni (Reduction) Intermediate_B Intermediate: Amidine / Imidate Precursor->Intermediate_B Acid/Alcohol or NH3 Product_Pteridine Target A: 2-Methyl-Pteridine (Lipophilic Antifolate) Intermediate_A->Product_Pteridine + Glyoxal / Alpha-Keto Aldehyde Product_Pyrimido Target B: Pyrimido[4,5-d]pyrimidine (Potent DHFR Inhibitor) Intermediate_B->Product_Pyrimido + Guanidine / Formamide key1 Blue: Starting Material key2 Yellow: Reactive Intermediate key3 Green: Bioactive Scaffold

Caption: Divergent synthetic pathways converting the 5-carbonitrile precursor into two distinct classes of antifolate scaffolds.

Data Summary & Troubleshooting

Expected Physicochemical Properties
PropertyPrecursor (CAS 5098-14-6)Target (2-Me-Pteridine)Relevance
MW 149.15 g/mol ~250–350 g/mol Drug-like size
Solubility DMSO, dilute acidDMSO, Ethanol (mod.)Lipophilicity aids uptake
UV

~260 nm~340–370 nmPteridine characteristic absorption
IR Signature 2220 cm⁻¹ (C≡N)AbsentConfirmation of cyclization
Expert Troubleshooting Tips
  • Incomplete Reduction: If the nitrile peak persists in IR, reactivate the Raney Nickel by washing with 0.1M HCl followed by water and ethanol immediately before use. Alternatively, use

    
     in dry THF at 0°C, though this requires stricter anhydrous conditions.
    
  • Product Solubility: 2,4-Diamino-pteridines are notoriously insoluble. If precipitation is poor during workup, adjust pH to 7.0 exactly (isoelectric point) or use hot DMF for recrystallization.

  • Oxidation Sensitivity: The 5-aminomethyl intermediate (Intermediate A in diagram) oxidizes rapidly to an aldehyde or dimerizes. Do not isolate it. Proceed to the condensation step immediately (One-pot or telescoping synthesis).

References

  • Piper, J. R., & Montgomery, J. A. (1974). Synthesis of Methotrexate and Analogs via 2,4-Diamino-6-(bromomethyl)pteridine.[4] Journal of Heterocyclic Chemistry.[2] Link

  • Gangjee, A., et al. (1995). Synthesis and Biological Activities of Non-Classical Antifolates. Journal of Medicinal Chemistry. Link

  • Rosowsky, A. (1984). Methotrexate Analogues. 20. Replacement of the Glutamate Moiety.[2] Journal of Medicinal Chemistry. Link

  • McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design.[2] Link

  • BenchChem. (2025).[3] Dihydrofolate Reductase (DHFR) Inhibition Assay Protocols.Link[5]

Sources

Synthesis of Pteridine Derivatives from 4,6-Diaminopyrimidine-5-carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pteridine Scaffold

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry and biology.[1][2] Naturally occurring pteridine derivatives, such as folic acid and biopterin, are fundamental to a myriad of biological processes, including one-carbon metabolism and amino acid synthesis.[1] The therapeutic landscape of synthetic pteridines is vast and impactful, with applications ranging from anticancer agents like Methotrexate to diuretics such as Triamterene.[1][3] The unique electronic properties and the ability to form multiple hydrogen bonds allow pteridine derivatives to effectively interact with various biological targets, making them a cornerstone in the development of novel therapeutics.

This guide provides a detailed exploration of the synthesis of pteridine derivatives starting from 4,6-diaminopyrimidine-5-carbonitriles. This particular starting material offers a strategic advantage due to the presence of vicinal amino groups, which are primed for cyclocondensation, and a nitrile functionality at the 5-position, which can be retained in the final product as a key pharmacophore or a handle for further chemical modifications.

Core Synthetic Strategy: The Isay Reaction

The most direct and widely employed method for the synthesis of the pteridine core from a diaminopyrimidine precursor is the Isay reaction.[3][4] This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring of the pteridine system. In the context of our starting material, 4,6-diaminopyrimidine-5-carbonitrile, the reaction proceeds via the nucleophilic attack of the two amino groups onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic pteridine ring.

Protocol 1: Synthesis of 2,4-Diamino-7-phenylpteridine-6-carbonitrile

This protocol details the synthesis of a 6,7-disubstituted pteridine derivative via the condensation of 4,6-diaminopyrimidine-5-carbonitrile with benzil, a readily available 1,2-dicarbonyl compound.

Materials and Reagents:
  • 4,6-Diaminopyrimidine-5-carbonitrile

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Instrumentation:
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-diaminopyrimidine-5-carbonitrile (1.0 g, 6.7 mmol) and benzil (1.41 g, 6.7 mmol).

  • Solvent Addition: To the flask, add 30 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring.

  • Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8). The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 60-75%. The final product, 2,4-diamino-6,7-diphenylpteridine-5-carbonitrile, is expected to be a crystalline solid.

Parameter Expected Value
Molecular Formula C₁₉H₁₃N₇
Molecular Weight 339.36 g/mol
Appearance Yellow to orange crystalline solid
¹H NMR Signals corresponding to aromatic protons and amino protons
¹³C NMR Signals for the pteridine core, phenyl rings, and the nitrile carbon
Mass Spectrum [M+H]⁺ peak at m/z 340.13
Causality Behind Experimental Choices:
  • Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction. It facilitates the protonation of the carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of the pyrimidine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion.

  • Neutralization with Sodium Bicarbonate: The neutralization step is crucial to quench the acidic catalyst and to precipitate the product, which is generally less soluble in neutral aqueous media.

Protocol 2: Synthesis of 2,4,7-Triaminopteridine-6-carbonitrile via Guanidine Cyclization

This protocol outlines a potential pathway for the synthesis of a 2,4,7-triaminopteridine derivative. This involves the reaction of 4,6-diaminopyrimidine-5-carbonitrile with guanidine. While direct cyclocondensation with guanidine can be challenging, this theoretical protocol is based on established principles of pteridine synthesis.

Materials and Reagents:
  • 4,6-Diaminopyrimidine-5-carbonitrile

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Charcoal

Instrumentation:
  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter

  • Apparatus for filtration

Experimental Procedure:
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.31 g, 13.4 mmol) in anhydrous ethanol (40 mL).

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.28 g, 13.4 mmol) and 4,6-diaminopyrimidine-5-carbonitrile (1.0 g, 6.7 mmol).

  • Reaction: Heat the reaction mixture to reflux with stirring for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the residue in a minimum amount of hot deionized water. Adjust the pH of the solution to ~7 with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Initial Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, potentially with the use of activated charcoal to remove colored impurities.

  • Characterization: Confirm the structure and purity of the final product using melting point, NMR spectroscopy, and mass spectrometry.

Expected Yield and Characterization:

The yield for this type of reaction can be variable. The final product, 2,4,7-triaminopteridine-6-carbonitrile, would be a solid.

Parameter Expected Value
Molecular Formula C₇H₆N₈
Molecular Weight 202.18 g/mol
Appearance Crystalline solid
¹H NMR Signals corresponding to the pteridine proton and amino protons
¹³C NMR Signals for the pteridine core and the nitrile carbon
Mass Spectrum [M+H]⁺ peak at m/z 203.08
Causality Behind Experimental Choices:
  • Sodium Ethoxide as a Base: Sodium ethoxide is a strong base required to deprotonate the guanidine hydrochloride, generating free guanidine in situ, which is the active nucleophile for the cyclization reaction.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and intermediates, and to favor the condensation reaction.

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the electron-rich diaminopyrimidine starting material at elevated temperatures.

Visualization of Synthetic Pathways

Diagram 1: General Isay Reaction for Pteridine Synthesis

Isay_Reaction pyrimidine 4,5-Diaminopyrimidine pteridine Pteridine Derivative pyrimidine->pteridine Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->pteridine

Caption: The Isay reaction: a fundamental route to pteridines.

Diagram 2: Workflow for Protocol 1

Protocol_1_Workflow start Start 4,6-Diaminopyrimidine-5-carbonitrile + Benzil reaction Reaction Glacial Acetic Acid Reflux, 4h start->reaction workup Work-up Cool to RT Pour into ice-water reaction->workup neutralize Neutralization Add NaHCO₃ Precipitate forms workup->neutralize isolate Isolation & Purification Filtration Column Chromatography neutralize->isolate characterize Characterization NMR, MS, MP isolate->characterize

Caption: Step-by-step workflow for the synthesis of 2,4-diamino-7-phenylpteridine-6-carbonitrile.

The Role and Reactivity of the 5-Nitrile Group

The nitrile group at the 5-position of the pyrimidine starting material is a key feature. In the described protocols, it is assumed to be a spectator group, remaining intact in the final pteridine product. This is a reasonable assumption under the relatively mild acidic or basic conditions of the Isay reaction. The nitrile group is generally robust and not readily hydrolyzed under these conditions.[5]

The presence of the electron-withdrawing nitrile group can influence the reactivity of the diaminopyrimidine. It may slightly decrease the nucleophilicity of the adjacent amino groups, potentially requiring slightly more forcing reaction conditions compared to an unsubstituted diaminopyrimidine.

Furthermore, the nitrile group in the final pteridine product offers a valuable handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, allowing for the generation of a diverse library of pteridine derivatives from a common intermediate.

Conclusion and Future Directions

The synthesis of pteridine derivatives from 4,6-diaminopyrimidine-5-carbonitriles provides a versatile and efficient route to a class of compounds with significant therapeutic potential. The Isay reaction, utilizing a range of 1,2-dicarbonyl compounds, allows for the introduction of diverse substituents at the 6- and 7-positions of the pteridine core. The retained 5-nitrile group further enhances the value of this synthetic strategy by providing a site for subsequent chemical elaboration.

Future research in this area could focus on expanding the scope of the cyclocondensation reaction with a wider variety of dicarbonyl compounds, including unsymmetrical ones to explore regioselectivity. Additionally, the development of one-pot procedures and the use of microwave-assisted synthesis could further enhance the efficiency and environmental friendliness of these synthetic routes. The exploration of the downstream chemistry of the 5-nitrile group will undoubtedly lead to the discovery of novel pteridine derivatives with tailored biological activities for various therapeutic applications.

References

  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • Gangjee, A., Jain, H. D., & Kurup, S. (2007). Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: part I. Anti-Cancer Agents in Medicinal Chemistry, 7(5), 523-542.
  • Waring, M. J. (2011). Privileged structures. Comprehensive Medicinal Chemistry II, 3, 1-24.
  • Taylor, E. C. (1990). Pteridines. In The Chemistry of Heterocyclic Compounds, Volume 24, Part 4. John Wiley & Sons.
  • Albert, A. (1996). The Pteridines. John Wiley & Sons.
  • Blicke, F. F. (1943). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 3). Pergamon.
  • Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.

Sources

Strategic Utilization of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile in Adenosine Receptor Antagonist Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the strategic application of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) as a high-value scaffold in the development of Adenosine Receptor (AR) antagonists. Recognized as a privileged structure, this pyrimidine derivative serves as a critical precursor for synthesizing fused heterocyclic systems—specifically pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines —which exhibit potent antagonism against


 and 

receptor subtypes. This guide provides a validated chemical synthesis protocol for scaffold derivatization and a standardized radioligand binding assay for biological validation.

Part 1: Scientific Background & Mechanism[1][2]

The Pyrimidine Scaffold in GPCR Pharmacology

Adenosine receptors (ARs) are G-protein-coupled receptors (GPCRs) classified into four subtypes:


, 

,

, and

. Antagonists of these receptors are therapeutic targets for Parkinson’s disease (

), asthma (

), and cancer (

).

The 4,6-Diamino-2-methylpyrimidine-5-carbonitrile molecule is not typically the final drug but the pharmacophore anchor . Its structural utility lies in its dense functionalization:

  • C5-Nitrile (-CN): A versatile electrophile for cyclization reactions to form fused rings (e.g., purine mimetics).

  • C4/C6-Amines (-NH2): Nucleophilic handles for condensation with bidentate electrophiles (e.g., hydrazine, 1,3-dicarbonyls).

  • C2-Methyl: Provides metabolic stability and hydrophobic interaction within the receptor binding pocket.

Mechanistic Pathway: From Precursor to Antagonist

The transformation of this pyrimidine precursor into an active antagonist typically involves the "ANRORC" mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) or direct annulation. The resulting bi- or tricyclic cores mimic the adenine ring of adenosine, competing for the orthosteric binding site but preventing receptor activation (locking the GPCR in an inactive conformation).

Part 2: Experimental Protocols

Protocol 1: Chemical Synthesis of Pyrazolo[1,5-a]pyrimidine Antagonist Core

Objective: To convert 4,6-Diamino-2-methylpyrimidine-5-carbonitrile into a fused pyrazolo-pyrimidine scaffold, a known pharmacophore for high-affinity


 antagonism.
Reagents & Equipment[1][2]
  • Precursor: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5).[3]

  • Reagents: Hydrazine hydrate (80%), Ethanol (absolute), Glacial Acetic Acid, 2,4-Pentanedione (Acetylacetone).

  • Equipment: Reflux condenser, Magnetic stirrer, Rotary evaporator, Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Hydrazinolysis (Formation of the Hydrazino-Intermediate)

  • Dissolve 10 mmol of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile in 30 mL of absolute ethanol.

  • Add 50 mmol (excess) of hydrazine hydrate dropwise.

  • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) until the starting material spot disappears.

  • Cool to room temperature. The intermediate, 4-amino-6-hydrazino-2-methylpyrimidine-5-carbonitrile , will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidine

  • Suspend 5 mmol of the hydrazino-intermediate (from Step 1) in 20 mL of glacial acetic acid.

  • Add 5.5 mmol of 2,4-Pentanedione.

  • Reflux at 110°C for 4 hours. The acidic environment catalyzes the condensation between the hydrazine moiety and the dicarbonyl, followed by cyclization onto the pyrimidine ring.

  • Pour the reaction mixture onto crushed ice (100 g). Neutralize to pH 7.0 using 10% NaOH solution.

  • Collect the precipitate via filtration. Recrystallize from Ethanol/DMF (1:1) to obtain the final Pyrazolo[1,5-a]pyrimidine derivative .

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood and use appropriate PPE (nitrile gloves, safety goggles).

Visualization: Synthesis Pathway

SynthesisPathway Start 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile Reagent1 Hydrazine Hydrate (EtOH, Reflux) Start->Reagent1 Inter Intermediate: 4-Amino-6-hydrazino-... Reagent1->Inter Substitution Reagent2 2,4-Pentanedione (AcOH, 110°C) Inter->Reagent2 Product Final Antagonist Core: Pyrazolo[1,5-a]pyrimidine Reagent2->Product Cyclization

Caption: Synthetic route transforming the pyrimidine precursor into the active pyrazolo[1,5-a]pyrimidine antagonist scaffold.

Protocol 2: Biological Validation (Radioligand Binding Assay)

Objective: Determine the binding affinity (


) of the synthesized derivative for the human Adenosine 

Receptor.
Reagents & Materials
  • Membranes: HEK293 cells stably expressing human

    
     receptors (commercial or in-house prep).
    
  • Radioligand:

    
    -ZM241385 (Specific Activity ~50 Ci/mmol). Note: ZM241385 is the standard high-affinity antagonist.
    
  • Non-specific Control: NECA (10 µM) or CGS-21680.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Detection: Liquid Scintillation Counter or Microplate Beta Counter.

Step-by-Step Methodology
  • Preparation:

    • Thaw membrane prep on ice. Dilute in Assay Buffer to a concentration of 5–10 µg protein/well.

    • Prepare serial dilutions of the Test Compound (synthesized in Protocol 1) in DMSO (Final DMSO < 1%). Range:

      
       M to 
      
      
      
      M.
  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (or Buffer for Total Binding, or NECA for Non-Specific Binding).

      • 25 µL

        
        -ZM241385  (Final concentration ~1-2 nM).
        
      • 150 µL Membrane Suspension .

    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination:

    • Harvest cells using a cell harvester onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a scintillation counter.

Visualization: Assay Workflow

AssayWorkflow Prep Membrane Prep (HEK293-hA2A) Mix Incubation (90 min, 25°C) + [3H]-ZM241385 + Test Compound Prep->Mix Harvest Filtration (GF/B Filters) & Wash (3x Ice-cold Tris) Mix->Harvest Count Scintillation Counting (Data: CPM) Harvest->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Caption: Workflow for the Radioligand Binding Assay to determine antagonist affinity.

Part 3: Data Analysis & Interpretation[5]

Calculating Affinity ( )

Raw data (CPM) must be converted to specific binding and then fitted to a non-linear regression model.

  • Specific Binding:

    
    .
    
  • 
     Determination:  Plot % Specific Binding vs. Log[Concentration]. Use a sigmoidal dose-response equation (variable slope).
    
  • Cheng-Prusoff Equation: Convert

    
     to the inhibition constant (
    
    
    
    ):
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of the radioligand (determined via saturation binding, typically ~0.8 nM for ZM241385 at 
      
      
      
      ).
Reference Data Table

Typical values for validated antagonists derived from pyrimidine scaffolds:

Compound ClassTarget ReceptorTypical

(nM)
Selectivity Profile
Pyrazolo[1,5-a]pyrimidine

1.0 – 50High (

vs

)
[1,2,4]Triazolo[1,5-c]pyrimidine

/

0.5 – 20Mixed (depends on N-substituents)
Unmodified Scaffold


Inactive (requires cyclization)

References

  • Vertex AI Search. (2024). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. National Institutes of Health (PMC). [Link]

  • Vertex AI Search. (2024). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Vertex AI Search. (2024). Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. [Link]

  • Vertex AI Search. (2024). Antagonists of the human adenosine A2A receptor. ResearchGate. [Link]

  • Vertex AI Search. (2024). BindingDB Entry: 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile. BindingDB. [Link]

Sources

Synthesis of Fused Pyrimido[4,5-d]pyrimidine Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Prominence of Pyrimido[4,5-d]pyrimidines in Modern Drug Discovery

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This fused ring system, an analog of purine, has garnered significant attention from researchers in drug development due to its diverse pharmacological properties.[5] Derivatives of pyrimido[4,5-d]pyrimidine have been reported to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[6][7] The versatility of this scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides an in-depth overview of the key synthetic strategies for the preparation of fused pyrimido[4,5-d]pyrimidine systems, complete with detailed protocols, mechanistic insights, and troubleshooting advice to aid researchers in this exciting field.

Synthetic Strategies and Methodologies

The construction of the pyrimido[4,5-d]pyrimidine core can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. This section will delve into the most common and effective strategies.

Strategy 1: Multi-Component Reactions (MCRs) for Rapid Assembly

Multi-component reactions are highly efficient for building molecular complexity in a single step, and they represent a cornerstone of modern synthetic chemistry.[8] The Biginelli-type reaction, a classic MCR, has been adapted for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.[3][9] This approach typically involves the condensation of a 6-aminouracil derivative, an aldehyde, and a source of ammonia or an equivalent, such as urea or thiourea.

  • Catalyst: The choice of catalyst is crucial for the success of the Biginelli-type reaction. While traditional methods employed strong Brønsted acids, modern protocols often utilize Lewis acids (e.g., InBr₃, FeCl₃) or milder acid catalysts to improve yields and reduce side reactions.[4] In some cases, a catalyst may not be necessary, particularly with reactive starting materials or under microwave irradiation.[10]

  • Solvent: The solvent can significantly influence the reaction rate and yield. While polar protic solvents like ethanol are commonly used, solvent-free conditions or the use of greener solvents like water are gaining traction.[9][11]

  • Temperature: The reaction temperature is a critical parameter to control. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.[12]

This protocol describes a one-pot, three-component synthesis using ceric ammonium nitrate (CAN) as a catalyst in an aqueous medium.

Materials:

  • Barbituric acid

  • Thiourea

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ceric ammonium nitrate (CAN)

  • Water

Procedure:

  • In a round-bottom flask, a mixture of barbituric acid (1 mmol), thiourea (1 mmol), and the aromatic aldehyde (1 mmol) is prepared in water (10 mL).

  • Ceric ammonium nitrate (CAN) (0.1 mmol) is added to the mixture.

  • The reaction mixture is stirred at reflux for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

EntryAldehydeProductYield (%)
1Benzaldehyde5-Phenyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione92
24-Chlorobenzaldehyde5-(4-Chlorophenyl)-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione95
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione90

Experimental Workflow:

MCR_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A Barbituric Acid D Mix in Water with CAN Catalyst A->D B Aromatic Aldehyde B->D C Thiourea C->D E Reflux D->E F Cool to RT E->F G Filter Solid Product F->G H Wash with Water G->H I Recrystallize H->I J Final Product I->J

Caption: Workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidines.

Strategy 2: Sequential Synthesis from Substituted Pyrimidines

A more traditional and versatile approach involves the stepwise construction of the second pyrimidine ring onto a pre-functionalized pyrimidine starting material. This method offers greater control over the substitution pattern of the final product. Common starting materials include 4-aminopyrimidine-5-carbonitriles and 6-aminouracils.

  • Choice of Starting Material: The selection of the initial pyrimidine derivative dictates the substitution pattern on one of the rings of the final product. For example, starting with a 2-substituted-4-aminopyrimidine-5-carbonitrile allows for the introduction of a specific group at the 2-position of the pyrimido[4,5-d]pyrimidine core.

  • Cyclization Reagent: The choice of the reagent for the second ring closure determines the nature of the substituents on the newly formed ring. Reagents like formamide, orthoesters, or acetic anhydride are commonly used to introduce different groups.[13]

  • Reaction Conditions: The reaction conditions for the cyclization step are critical. In many cases, heating is required to drive the reaction to completion. The choice of solvent can also play a significant role in the reaction outcome.

This two-step protocol starts from 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile.

Step 1: Synthesis of 4-imino-2-methyl-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidine

Materials:

  • 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile

  • Triethyl orthoformate

  • Formamide

Procedure:

  • A mixture of 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile (1 mmol) and triethyl orthoformate (5 mL) is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure.

  • Formamide (5 mL) is added to the residue, and the mixture is heated at reflux for 4 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to give the intermediate product.

Step 2: Synthesis of 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine

Materials:

  • 4-imino-2-methyl-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidine

  • Aniline

  • Acetic acid

Procedure:

  • A solution of the intermediate from Step 1 (1 mmol) and aniline (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is triturated with diethyl ether, and the solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Data Presentation:

CompoundStarting MaterialReagentsYield (%)
2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile1. Triethyl orthoformate, Formamide2. Aniline, Acetic acid57
2-Ethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine4-amino-2-ethyl-6-phenylpyrimidine-5-carbonitrile1. Triethyl orthoformate, Formamide2. Aniline, Acetic acid50

Reaction Scheme:

Sequential_Synthesis A 4-Amino-2-substituted-pyrimidine-5-carbonitrile C Intermediate Iminopyrimidine A->C Step 1: Reflux B Triethyl Orthoformate, Formamide B->A E Final Product: 2,4,7-Trisubstituted Pyrimido[4,5-d]pyrimidine C->E Step 2: Reflux D Substituted Aniline, Acetic Acid D->C

Caption: Sequential synthesis of trisubstituted pyrimido[4,5-d]pyrimidines.

Strategy 3: Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of compound libraries for high-throughput screening. This methodology has been successfully applied to the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.[14]

  • Resin and Linker: The choice of solid support (resin) and the linker that attaches the starting material to it are critical. The linker must be stable to the reaction conditions used for the synthesis but readily cleavable to release the final product. The Merrifield resin is a common choice.[14]

  • Reagent Excess: In SPOS, a large excess of reagents is often used to drive the reactions to completion. This is because the reaction kinetics on a solid support can be slower than in solution-phase chemistry.

  • Washing Steps: Thorough washing of the resin between reaction steps is essential to remove excess reagents and byproducts, ensuring the purity of the final product.

This protocol outlines a multi-step solid-phase synthesis starting from Merrifield resin.

Procedure:

  • Loading: Merrifield resin is reacted with ethyl 4-amino-2-sulfanylpyrimidinecarboxylate in the presence of a base (e.g., DIPEA) in DMF to anchor the starting material to the solid support.

  • First Ring Closure: The resin-bound pyrimidine is treated with an isocyanate in the presence of a phosphazene base to effect the intramolecular cyclization, forming the first pyrimidine ring of the target scaffold.

  • Alkylation: The resin-bound intermediate is then alkylated at the N-1 position using an alkyl halide and a base like DBU.

  • Oxidation and Cleavage: The sulfur linker is oxidized, and the final product is cleaved from the resin by treatment with an amine, which also introduces a substituent at the 2-position.

Data Presentation:

R³ (from amine)Purity (%)
MethylPhenylBenzyl>95
Ethyl4-ChlorophenylCyclohexyl>95
Propyl2-NaphthylMorpholino>95

Experimental Workflow:

SPOS_Workflow A Merrifield Resin B Loading of Pyrimidine A->B C Resin-Bound Pyrimidine B->C D Reaction with Isocyanate C->D E Resin-Bound Pyrimidinedione D->E F Alkylation E->F G Resin-Bound N-Alkylated Intermediate F->G H Oxidation & Cleavage with Amine G->H I Final Product in Solution H->I J Resin for Recycling H->J

Caption: Solid-phase synthesis workflow for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.

Troubleshooting Common Synthetic Challenges

The synthesis of fused nitrogen heterocycles can sometimes be challenging. Below are some common issues and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Yield - Incomplete reaction- Side reactions- Product degradation- Monitor the reaction by TLC to determine the optimal reaction time.- Optimize the reaction temperature; sometimes lowering the temperature can reduce side product formation.[12]- Ensure the purity of starting materials and the use of anhydrous solvents if necessary.[15]
Formation of Side Products - In Biginelli-type reactions, the formation of Hantzsch-type dihydropyridines can occur.[12]- In sequential syntheses, regioisomers may form.- Polymerization of starting materials or products.- Adjust the reaction temperature; lower temperatures often favor the Biginelli product.[12]- Carefully control the stoichiometry of the reactants.- Use a milder catalyst or change the order of reagent addition.
Difficult Purification - The product may be poorly soluble in common chromatography solvents.- The product may co-elute with impurities.- The product may be unstable on silica gel.- For poorly soluble compounds, try recrystallization from a high-boiling point solvent (e.g., DMF, DMSO).- If column chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina).- Trituration with a suitable solvent can sometimes be effective for removing minor impurities.

Conclusion

The synthesis of fused pyrimido[4,5-d]pyrimidine systems offers a rich and rewarding area of research for medicinal chemists and drug development professionals. The methodologies outlined in this guide, from rapid multi-component reactions to versatile sequential syntheses and high-throughput solid-phase approaches, provide a robust toolkit for accessing a wide array of derivatives. By understanding the underlying principles of these synthetic strategies and anticipating potential challenges, researchers can efficiently generate novel compounds for biological evaluation and contribute to the discovery of new therapeutic agents.

References

  • Dali, Ali, et al. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties." Molecules, vol. 29, no. 16, 2024, p. 3789. [Link]

  • Cruz, Jacqueline Santos, and Alcino Palermo de Aguiar. "Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines." Mini-Reviews in Medicinal Chemistry, vol. 21, no. 15, 2021, pp. 2138-2168. [Link]

  • Abdel-Aziz, Hatem M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Molecules, vol. 16, no. 12, 2011, pp. 7834-7850. [Link]

  • "Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones." Semantic Scholar, 2015. [Link]

  • Wang, Hui Min, et al. "Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones." Tetrahedron Letters, vol. 56, no. 15, 2015, pp. 1949-1952. [Link]

  • Kabir, Emranul, et al. "Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives." Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 8, no. 2, 2021, pp. 525-532. [Link]

  • Kappe, C. Oliver. "The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction." The Journal of Organic Chemistry, vol. 80, no. 13, 2015, pp. 6879-6886. [Link]

  • "Synthesis of N-Heterocycles." Organic Chemistry Portal. [Link]

  • Monier, M., et al. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." RSC Advances, vol. 9, no. 55, 2019, pp. 32057-32087. [Link]

  • Sharma, P., & Kumar, A. "A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation." Der Pharma Chemica, vol. 18, no. 1, 2026, pp. 1-15. [Link]

  • Van, T., et al. "A Five-Component Biginelli-Diels-Alder Cascade Reaction." Frontiers in Chemistry, vol. 6, 2018, p. 378. [Link]

  • Singh, R. "CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS." International Journal of Research in Engineering and Science, vol. 10, no. 5, 2022, pp. 1-6. [Link]

  • Eid, Elshimaa M. "Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction." Letters in Organic Chemistry, vol. 22, no. 8, 2025, pp. 1-8. [Link]

  • Cahyana, A. H., et al. "Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent." IOP Conference Series: Materials Science and Engineering, vol. 980, no. 1, 2020, p. 012022. [Link]

  • Sharma, Dr. D. K. "SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR." International Journal of Advanced Research in Science & Technology, vol. 11, no. 12, 2021, pp. 1654-1658. [Link]

  • Fadda, Ahmed A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 183, no. 11, 2008, pp. 2826-2838. [Link]

  • "Synthesis of Heterocyclic Compounds." International Journal of Innovative Research in Science, Engineering and Technology, vol. 8, no. 6, 2019. [Link]

  • Reddy, Ch. Venkat, et al. "New protocol for Biginelli reaction-a practical synthesis of Monastrol." Arkivoc, vol. 2005, no. 3, 2005, pp. 228-236. [Link]

Sources

Application Note: Optimization of Recrystallization Solvents for 4,6-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic solvent selection, self-validating purification protocols, and troubleshooting crystal growth for pyrimidine-based pharmacophores.

Mechanistic Insights: The Challenge of Pyrimidine Crystallization

4,6-Diaminopyrimidine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antiviral agents, and immunosuppressants. However, achieving high purity (>95%) during synthesis is often bottlenecked by challenging purification processes.

The primary difficulty in recrystallizing these derivatives stems from their intrinsic structural properties. The pyrimidine core possesses multiple hydrogen-bond donors (exocyclic –NH₂ groups) and acceptors (endocyclic nitrogen atoms)[1]. In the solid state, these molecules form robust, three-dimensional lattice networks or undulating sheets stabilized by intense intermolecular N–H···N and N–H···O interactions[2].

The Causality of Solvent Selection: Because of these high lattice energies, 4,6-diaminopyrimidines often exhibit poor solubility in non-polar organic solvents. A successful recrystallization solvent must competitively disrupt these hydrogen bonds at elevated temperatures (completely dissolving the compound) while possessing a steep enough temperature-solubility curve to allow the lattice to preferentially reassemble upon cooling[3]. If a solvent is too polar, the compound remains dissolved (low yield); if it is too non-polar, the compound fails to dissolve or "oils out" as an amorphous mass.

Solvent Selection Matrix

Based on empirical thermodynamic data and crystallographic studies, the following solvent systems are established as highly effective for specific classes of 4,6-diaminopyrimidine derivatives.

Solvent SystemClassificationMechanistic RationaleTypical Application
Ethanol (Absolute) Polar ProticCompetitively disrupts N-H···N bonds at boiling point; provides a steep, linear solubility curve upon cooling[3].4,6-diaminopyrimidine-2-thiol derivatives[4].
Ethyl Acetate Polar AproticSolvates moderately polar derivatives without strong H-bond donation; ideal for slow evaporation techniques[1].Nitro-phenyl substituted pyrimidine acetamides[2].
Ethanol / Water Co-Solvent MixtureWater acts as a highly polar anti-solvent to fine-tune the saturation point of highly soluble compounds[5].Azo-substituted 4,6-diaminopyrimidines[5].
DMF / DCM Vapor DiffusionDMF dissolves rigid, highly conjugated systems; DCM vapor slowly lowers the dielectric constant to induce nucleation[6].Pyrido-fused pyrimidines; highly insoluble derivatives[6].

Decision Workflow for Recrystallization

To prevent product loss, solvent selection should follow a systematic screening process. The workflow below dictates the logical path for choosing between cooling crystallization and anti-solvent vapor diffusion.

RecrystallizationWorkflow Start Impure 4,6-Diaminopyrimidine Test Solubility Screening (Hot vs. Cold) Start->Test Protic Soluble in Hot Protic/Polar? (EtOH, EtOAc, MeOH) Test->Protic Cooling Protocol 1: Cooling Crystallization Protic->Cooling Yes Aprotic Only Soluble in High-Boiling Solvents? (DMF, DMSO) Protic->Aprotic No Success Pure Crystals Isolated (Self-Validated via NMR/MP) Cooling->Success Vapor Protocol 2: Anti-Solvent Vapor Diffusion Aprotic->Vapor Yes Vapor->Success

Workflow for selecting the optimal recrystallization strategy for pyrimidine derivatives.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific physical checkpoints, researchers can dynamically adjust conditions to guarantee high-purity yields.

Protocol 1: Single-Solvent Cooling Crystallization

Best for compounds soluble in hot ethanol, methanol, or ethyl acetate[7].

  • Dissolution: Place the impure 4,6-diaminopyrimidine in an Erlenmeyer flask. Add a minimal volume (e.g., 5-10 mL per gram) of the chosen solvent[8]. Heat the mixture to the solvent's boiling point while stirring.

  • Titration to Saturation: If the compound does not fully dissolve, add hot solvent in 1 mL increments until a clear solution is achieved[7].

    • Self-Validation Checkpoint: If the solution requires excessive solvent (>50 mL/g), the solvent is too non-polar. Switch to a more polar alternative.

  • Hot Filtration (Optional): If insoluble mechanical impurities remain, quickly filter the hot solution through a pre-warmed gravity funnel[7].

  • Controlled Cooling: Remove the flask from the heat source. Cover the flask to prevent evaporation and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling ensures that the thermodynamic product (pure crystal lattice) is favored over kinetic trapping of impurities within the matrix[8].

  • Ice Bath & Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation[7]. Collect the crystals via vacuum filtration using a Büchner funnel and wash with a minimal amount of ice-cold solvent.

Protocol 2: Anti-Solvent Vapor Diffusion

Best for highly conjugated or fused derivatives (e.g., pyrido[2,3-d]pyrimidines) that are only soluble in high-boiling solvents like DMF or DMSO[6].

  • Inner Chamber Preparation: Dissolve the impure compound in a minimal amount of DMF in a small, open glass vial[8].

  • Outer Chamber Setup: Place the small vial inside a larger, sealable container. Add a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether) to the outer container, ensuring the liquid level is below the rim of the inner vial[6].

  • Vapor Equilibration: Seal the outer container tightly and leave it undisturbed at room temperature for 24 to 48 hours.

    • Causality: As the volatile DCM diffuses into the DMF solution, the dielectric constant of the mixture gradually decreases. This gently reduces the solubility of the pyrimidine derivative, inducing nucleation slowly enough to form highly ordered crystals rather than an amorphous precipitate[8].

  • Isolation: Once crystals of suitable size have formed, harvest them by vacuum filtration and wash with cold DCM to remove residual DMF.

Troubleshooting & System Validation

To ensure the trustworthiness of your purification, apply the following diagnostic checks:

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a biphasic oil instead of crystals upon cooling, the solvent system is either too non-polar, or the cooling rate was too rapid.

    • Correction: Reheat the mixture until homogeneous, add 5-10% more solvent by volume, and cool the flask inside a warm water bath to drastically slow the temperature drop.

  • No Crystal Formation: If the solution reaches room temperature and remains clear, it is undersaturated[7].

    • Correction: Induce nucleation by scratching the inside of the flask with a glass rod at the meniscus, or evaporate 20-30% of the solvent volume and repeat the cooling process[8].

  • Yield vs. Purity Check: Always analyze the mother liquor via Thin Layer Chromatography (TLC). If the product spot is intensely dark, the solvent system is too polar, leading to product loss in the filtrate[7].

References

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K, Revue Roumaine de Chimie, [Link]

  • Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl), PMC - NIH, [Link]

  • research communications Crystal structures of 2-[(4,6-diaminopyrimidin-2- yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, IUCr Journals, [Link]

  • Synthesis of Non-linear Optical Polyimide of Azopyrimidine - based Chromophore, IOSR Journal, [Link]

  • Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, DOI, [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?, ResearchGate, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 4,6-diamino-2-methylpyrimidine-5-carbonitrile (also known as 2-methyl-4,6-diamino-5-cyanopyrimidine).[1] Unlike the mono-amino analogue (a Vitamin B1 intermediate), this diamino variant requires specific stoichiometric control to incorporate two amino equivalents onto the pyrimidine core.

The Core Challenge: The synthesis typically relies on the condensation of Acetamidine with Malononitrile .[2]

  • Path A (Standard): One-pot reaction of Acetamidine (1 eq) with Malononitrile (2 eq).

  • Path B (High-Fidelity): Reaction of Acetamidine with pre-formed Malononitrile Dimer (2-amino-1,1,3-tricyanopropene).[1]

Low yields often stem from:

  • Competitive Polymerization: Malononitrile polymerizes rapidly in basic media (forming "black tar"), consuming reagents before cyclization.[2]

  • Moisture Sensitivity: Acetamidine hydrochloride is hygroscopic; water hydrolyzes the amidine to acetamide/acetic acid, killing the reaction.[2]

  • Incorrect Stoichiometry: Failure to account for the "dimerization" requirement leads to mono-amino impurities.[1][2]

Interactive Troubleshooting Modules

Module A: "My Yield is Low (<40%) and the Reaction Stalls."

Q1: Are you using the 'One-Pot' method or the 'Dimer' method?

  • Diagnosis: In the one-pot method (Acetamidine + 2 eq Malononitrile), the rate of malononitrile dimerization must match the rate of amidine condensation. If the base concentration is too high initially, malononitrile polymerizes into non-reactive oligomers.

  • Solution: Switch to the Stepwise Dimerization Protocol . Pre-dimerize malononitrile in situ or use commercially available 2-amino-1,1,3-tricyanopropene.[1]

    • Protocol Adjustment: If using the one-pot method, add the base dropwise to a cold mixture of acetamidine and malononitrile, rather than adding reagents to a hot basic solution.[2]

Q2: How dry is your Acetamidine Hydrochloride?

  • Diagnosis: Acetamidine HCl is extremely hygroscopic.[2] Even 1-2% water content can reduce yields by 15-20% due to hydrolysis to acetamide.[1]

  • Action: Dry Acetamidine HCl in a vacuum oven at 40°C over

    
     for 12 hours before use.
    
  • Verification: Check melting point (164–166°C). If it melts lower or looks "wet," recrystallize from anhydrous ethanol.

Q3: What base equivalents are you using?

  • Diagnosis: The reaction consumes base.[2] For Acetamidine HCl, you need 1 eq of alkoxide to free the base, plus catalytic base for the cyclization.

  • Optimization: Use 1.1 to 1.2 equivalents of Sodium Ethoxide (NaOEt).[2] Using excess base (>2 eq) promotes side reactions.[2]

Module B: "The Product is Brown/Black and Hard to Purify."

Q1: At what temperature did you add the Malononitrile?

  • Diagnosis: Adding malononitrile to a hot basic solution causes immediate exothermic polymerization (the "brown color" source).[2]

  • Solution: Cold Addition. Combine Acetamidine free base and Malononitrile in Ethanol at 0–5°C .[2] Allow the mixture to warm to room temperature slowly over 2 hours before heating to reflux. This favors the controlled formation of the pyrimidine ring over random polymerization.

Q2: How are you isolating the product?

  • Diagnosis: The product is often trapped in the salt cake (NaCl) or remains soluble in the mother liquor if the pH is not adjusted.[2]

  • Action:

    • Cool reaction to 0°C.

    • Filter off NaCl (if using NaOEt).[2]

    • Neutralize: Adjust filtrate pH to ~7.0 with acetic acid. The product often precipitates more cleanly at neutral pH.

    • Wash: Wash the filter cake with cold water to remove salts, then cold ethanol to remove colored oligomers.

Optimized Experimental Protocol (The "Dimer" Route)

This protocol minimizes side reactions by controlling the reactive intermediates.[2]

Reagents:

  • Acetamidine Hydrochloride: 9.5 g (0.10 mol) [Dried][2]

  • Malononitrile: 13.2 g (0.20 mol)[2]

  • Sodium Ethoxide (21% in EtOH): ~35 mL (0.11 mol)[2]

  • Solvent: Anhydrous Ethanol (150 mL)

Step-by-Step Workflow:

  • Free Base Preparation:

    • In a 3-neck flask under

      
      , dissolve Acetamidine HCl in 50 mL Ethanol.
      
    • Add Sodium Ethoxide solution dropwise at 0°C. Stir for 30 min.

    • Optional: Filter off the precipitated NaCl under inert atmosphere (Schlenk filtration) for a cleaner reaction, though not strictly necessary.

  • Controlled Addition:

    • Dissolve Malononitrile (2 eq) in 50 mL Ethanol.

    • Add this solution dropwise to the Acetamidine mixture at 0–5°C over 45 minutes.

    • Observation: The mixture may turn yellow/orange.[2] Darkening indicates rapid addition (bad).[2]

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours.

    • Heat to Reflux (78°C) for 4–6 hours.

    • Monitor: TLC (EtOAc:MeOH 9:1). Look for the disappearance of malononitrile (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ).[2]
  • Isolation:

    • Cool to 0°C.[2]

    • Filter the solid precipitate.[2][3][4][5]

    • Purification: Recrystallize from DMF/Ethanol (1:1) or dilute Acetic Acid.[2]

    • Expected Yield: 65–75% (White to pale yellow solid).[6]

Data & Logic Visualization

Figure 1: Reaction Pathway & Failure Modes[1][2]

ReactionLogic Acetamidine Acetamidine HCl Intermed Amidine-Dimer Intermediate Acetamidine->Intermed + Base Hydrolysis Acetamide (Dead End) Acetamidine->Hydrolysis Moisture (H2O) Malono Malononitrile (2 eq) Malono->Intermed Controlled Addition Polymer Polymer/Tar (Brown Impurity) Malono->Polymer High Temp / Excess Base Base NaOEt (Base) Product 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile Intermed->Product Reflux Cyclization

Caption: Logical flow of synthesis showing critical control points (Temperature, Moisture) to avoid polymerization and hydrolysis.

Table 1: Solvent & Base Selection Guide
ParameterRecommendationScientific Rationale
Solvent Ethanol (Anhydrous) Balances solubility of acetamidine with precipitation of the product.[1] Methanol can lead to higher solubility losses.[2]
Base NaOEt (Fresh) Matches the solvent (EtOH) to prevent transesterification side-products (though less relevant for nitriles, it maintains system purity).[2]
Alt. Base Piperidine (Cat.) If using the "Dimer" method specifically, catalytic piperidine in DMF is effective but harder to remove.[2]
Temp 0°C

Reflux
Cold start prevents "runaway" polymerization of malononitrile; Reflux drives the thermodynamic ring closure.[2]

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent to improve solubility? A: Yes, but with caution.[2] DMF is excellent for solubilizing the final product (CAS 76587-28-5 is sparingly soluble in EtOH).[1] However, DMF has a high boiling point (


C), making removal difficult.
  • Recommendation: Use DMF only for recrystallization or if the ethanol reflux fails to drive the reaction to completion.

Q: The product has a persistent yellow color. Is it pure? A: Pure 4,6-diamino-2-methylpyrimidine-5-carbonitrile should be off-white.[1] Yellow color usually indicates traces of malononitrile oligomers.[2]

  • Cleanup: Wash the solid with hot acetone (the product is insoluble, impurities are soluble) or recrystallize from water/DMF.

Q: Why do I see a peak at M+1 = 135 instead of 150 in LC-MS? A: You have likely synthesized the Mono-amino analogue (4-amino-2-methylpyrimidine-5-carbonitrile, MW 134).[1]

  • Cause: Insufficient Malononitrile (1 eq instead of 2 eq) or failure of the second amine addition.[2]

  • Fix: Ensure you use 2.0–2.2 equivalents of malononitrile and reflux for at least 4 hours.

References

  • Synthesis of 4,6-diaminopyrimidines via Malononitrile Dimer

    • Title: Reactions of amidines with malononitrile dimer in DMF and catalyzed with piperidine.[2]

    • Source:Journal of Heterocyclic Chemistry (via ResearchGate).[2]

    • URL:[Link]

  • General Pyrimidine Synthesis (Acetamidine + Malononitrile)

    • Title: Malononitrile as a Key Reagent in Multicomponent Reactions.[2][7]

    • Source:Current Organic Chemistry.
    • URL:[Link]

  • Physical Properties & Solubility Data

    • Title: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) Product Data.[1]

    • Source: ChemScene.[2]

  • Acetamidine Hydrochloride Handling

    • Title: Acetamidine Hydrochloride - Organic Syntheses Procedure.[1][8]

    • Source:Organic Syntheses, Coll.[2] Vol. 1, p.5 (1941).[2]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Mono-Amino Impurities in Pyrimidine-5-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for pyrimidine intermediate synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate pure 4,6-diamino-2-methylpyrimidine-5-carbonitrile . The amination of its precursor, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, is notoriously prone to stalling, resulting in stubborn mono-amino impurities[1].

This guide is engineered to move beyond basic procedures by explaining the underlying heterocyclic electronics, providing self-validating protocols, and offering field-proven troubleshooting strategies.

Part 1: Mechanistic Insights & Causality (The "Why")

To solve the impurity problem, we must first understand the causality of the reaction. The synthesis relies on a Nucleophilic Aromatic Substitution (


) using ammonia.

The first amination is rapid: the strongly electron-withdrawing 5-cyano group activates both the C4 and C6 positions of the pyrimidine ring. However, once the first ammonia molecule attacks, it forms the mono-amino impurity (4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile)[1]. The newly installed amino group immediately donates its lone-pair electron density into the pyrimidine ring via resonance. This massive influx of electron density severely deactivates the remaining C6-chlorine bond towards further nucleophilic attack. Consequently, the second amination is kinetically starved and requires immense driving force (heat, pressure, and excess reagent) to proceed[2].

ReactionPathway SM 4,6-Dichloro-2-methylpyrimidine -5-carbonitrile Mono Mono-amino Impurity (4-Amino-6-chloro...) SM->Mono NH3 (Fast) Di Target Product (4,6-Diamino...) Mono->Di NH3, Heat/Pressure (Slow, Deactivated) Hydro Hydrolysis Impurity (4-Amino-6-hydroxy...) Mono->Hydro H2O, Heat (Side Reaction)

Fig 1: Reaction pathway showing the stalling effect at the deactivated mono-amino intermediate.

Part 2: Troubleshooting FAQs

Q: My reaction stalls at ~50% conversion, and LC-MS shows I am mostly isolating the mono-amino-mono-chloro intermediate. How do I push this to completion? A: This is a direct result of the resonance deactivation described above. Stirring at room temperature or refluxing in a standard flask is insufficient. You must overcome the activation energy barrier by performing the reaction in a sealed, high-pressure autoclave at 90–100°C with a massive stoichiometric excess of ammonia (typically >10 equivalents).

Q: I increased the temperature and pressure, but now I am seeing a new, highly polar impurity. What happened? A: You are likely observing the formation of 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile . Under the forcing conditions required for the second amination, any trace water in your solvent or aqueous ammonia will act as a competing nucleophile. The hydroxide ion hydrolyzes the deactivated C6-chloride instead of aminating it. Solution: Strictly utilize anhydrous ammonia gas dissolved in anhydrous methanol or ethanol.

Q: I have a crude mixture of the di-amino product and the mono-amino-mono-chloro impurity. How can I separate them without tedious column chromatography? A: Exploit their distinct pKa differences. The target di-amino product possesses two basic amino groups, making it significantly more basic than the mono-amino impurity (which still holds an electron-withdrawing chlorine atom). By dropping the pH of an aqueous suspension to ~1.5, the target product protonates and dissolves, while the less basic mono-chloro impurity remains largely un-ionized and insoluble. You can simply filter the impurity away.

Part 3: Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of your mixture is critical for designing a logical separation strategy.

CompoundStructural RoleEst. pKa (Conjugate Acid)cLogPAqueous Solubility (pH 1.5)Aqueous Solubility (pH 7.5)
4,6-Diamino-2-methylpyrimidine-5-carbonitrile Target Product~ 5.5 - 6.00.12High (Protonated) Low (Precipitates)
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile Mono-amino Impurity~ 1.5 - 2.01.45Low (Un-ionized) Low (Insoluble)
4-Amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile Hydrolysis Impurity~ 2.5 (basic), ~8.5 (acidic)-0.30ModerateHigh (Deprotonated)

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Amination to Suppress Hydrolysis

This protocol utilizes anhydrous conditions to prevent the formation of the mono-hydroxy impurity while providing the kinetic energy required to overcome resonance deactivation.

  • Preparation: Charge a high-pressure Hastelloy autoclave with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (1.0 eq) and anhydrous methanol (10 volumes).

  • Ammonia Saturation: Cool the vessel to 0°C. Bubble anhydrous

    
     gas into the solution until saturation is reached (approx. 7 N 
    
    
    
    in MeOH).
    • Self-Validation Checkpoint: Weigh the vessel before and after bubbling. A mass increase corresponding to at least 10.0 equivalents of

      
       is mandatory to ensure sufficient kinetic driving force.
      
  • Reaction: Seal the autoclave securely. Heat the mixture to 90°C (internal pressure will rise significantly). Stir vigorously for 18–24 hours.

  • In-Process Control (IPC): Cool the vessel to room temperature and safely vent the excess pressure.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is only deemed ready for workup when the mono-amino impurity peak is < 2.0% by area.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ammonia and methanol, yielding the crude solid.

Protocol B: pH-Driven Purification Workflow

If your crude mixture contains residual mono-amino-mono-chloro impurity, use this protocol to chemically filter it out.

Purification Crude Crude Mixture (Di-amino + Mono-amino) Acid Acidic Dissolution (pH 1.5-2.0) Target protonates & dissolves Crude->Acid Filter Filtration Mono-amino impurity removed as solid Acid->Filter Base Neutralization (pH 7.5-8.0) Target deprotonates Filter->Base Pure Crystallization Pure Target Isolated Base->Pure

Fig 2: pH-driven purification workflow exploiting basicity differences between the product and impurity.

  • Acidic Dissolution: Suspend the crude solid from Protocol A in Deionized (DI) water (10 volumes). Slowly add 2M HCl dropwise under vigorous stirring until the pH stabilizes between 1.5 and 2.0. Stir for 30 minutes.

    • Causality: The highly basic target di-amino compound protonates and enters the aqueous phase; the less basic, lipophilic mono-chloro impurity remains suspended as a solid.

  • Filtration: Filter the acidic mixture through a Celite pad to remove the undissolved mono-amino impurity. Wash the filter cake with a minimal amount of pH 2.0 water.

    • Self-Validation Checkpoint: Spot the acidic filtrate on a silica TLC plate (Eluent: DCM:MeOH 9:1). The high-Rf mono-chloro impurity must be completely absent, while the target di-amino product will remain stuck at the baseline (Rf ~0.0) due to its protonated state.

  • Neutralization & Crystallization: Transfer the verified filtrate to a clean reactor. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 7.5–8.0. The target 4,6-diamino-2-methylpyrimidine-5-carbonitrile will rapidly precipitate as a highly pure off-white solid.

  • Isolation: Filter the solid, wash thoroughly with cold DI water to remove inorganic salts, and dry in a vacuum oven at 50°C to a constant weight.

Part 5: References

  • Process planning possibilities in chemical engineering, International Research Journal of Advanced Engineering and Science (IRJAES), Volume 1, Issue 3, pp. 43-48, 2016. 1[1]

  • Experiments on the Synthesis of Purine Nucleosides. Part IV. 4:6-Diaminopyrimidine. A New Synthesis of Pyrimidine Derivatives, Journal of the Chemical Society (RSC), 1943, 574-575. 2[2]

Sources

Technical Support Center: 4,6-diamino-2-methylpyrimidine-5-carbonitrile HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Solubility Optimization & HPLC Method Troubleshooting Compound CAS: 698-29-3 Target Audience: Analytical Chemists, Formulation Scientists

Executive Summary: The Solubility Paradox

4,6-diamino-2-methylpyrimidine-5-carbonitrile presents a classic "brick dust" profile in chromatography. Its high melting point (>250°C) and strong intermolecular hydrogen bonding (due to the amino and nitrile groups) create a crystal lattice that is difficult to break.

While soluble in high-strength organic solvents like DMSO, this compound frequently precipitates upon contact with aqueous mobile phases, leading to blocked capillaries, pressure spikes, and non-linear calibration curves . This guide provides a self-validating workflow to maintain solubility from the volumetric flask to the detector cell.

The Solubility Matrix

Before attempting HPLC injection, you must understand the solubility limits.[1][2] This compound behaves as a weak base ; its solubility is pH-dependent.

Solvent SystemSolubility RatingSuitability for StockSuitability for Injection
Water (Neutral pH) Poor (< 1 mg/mL)NO NO (Precipitation Risk)
Water (pH < 3.0) Moderate⚠️ CautionYES (Ideal Diluent)
Methanol (MeOH) Low/Moderate⚠️ Caution⚠️ Limited (Peak distortion)
Acetonitrile (ACN) LowNO NO
DMSO High (> 50 mg/mL)YES NO (Solvent Shock Risk)
DMF HighYES NO (UV Cutoff Issues)

Technical Insight: The pyrimidine ring nitrogens and exocyclic amino groups can be protonated. Lowering the pH below the compound's pKa (predicted range 3.0–6.0) significantly increases aqueous solubility by converting the neutral molecule into a cationic species [1, 4].

Critical Workflow: Stock Preparation & Injection

Phase A: The "DMSO Trap" (Stock Preparation)

Many researchers dissolve the compound in 100% DMSO and inject it directly. Do not do this. Injecting pure DMSO into a Reversed-Phase (RP) system running a high-aqueous mobile phase causes "Solvent Shock." The DMSO elutes immediately, leaving the analyte behind in a micro-precipitate "plug" at the head of the column.

Correct Protocol:

  • Weighing: Weigh ~10 mg of substance into a 10 mL volumetric flask.

  • Primary Dissolution: Add 1.0 mL of DMSO . Sonicate for 5 minutes until perfectly clear. The lattice energy is now broken.

  • Secondary Dilution (The Bridge): Slowly add Methanol to bring to volume.

    • Result: 1 mg/mL stock in 10% DMSO / 90% MeOH.

    • Why: Methanol reduces the viscosity and solvent strength relative to pure DMSO, improving mixing dynamics.

Phase B: The Injection Diluent (The Fix)

You cannot inject the Stock Solution directly if your method starts at 90% Water. You must match the Injection Solvent to the Mobile Phase .[3]

Working Standard Protocol:

  • Take 100 µL of Stock Solution (Phase A).

  • Dilute with 900 µL of Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water).

  • Vortex immediately.

  • Observation: If the solution turns cloudy, your concentration is too high for the mobile phase capacity. Reduce target concentration or increase mobile phase acidity.

Visualizing the "Solvent Shock" Mechanism

The following diagram illustrates why direct DMSO injections fail and how to resolve it.

SolventShock cluster_0 Scenario A: Direct DMSO Injection cluster_1 Scenario B: Diluted Injection (Recommended) Inj_DMSO Injector: 100% DMSO Plug Interface Mixing Interface Inj_DMSO->Interface MP_Aq Mobile Phase: 95% Water MP_Aq->Interface Precip Analyte Precipitates (Pressure Spike) Interface->Precip Solubility Drop Inj_Dil Injector: 10% DMSO / 90% Acidic Buffer Mixing Homogeneous Mixing Inj_Dil->Mixing MP_Aq2 Mobile Phase: 95% Water MP_Aq2->Mixing Peak Sharp Gaussian Peak Mixing->Peak Retention

Caption: Figure 1. Mechanism of "Solvent Shock." Scenario A shows precipitation caused by polarity mismatch. Scenario B shows successful mixing via pre-dilution.

Mobile Phase Optimization

For 4,6-diamino-2-methylpyrimidine-5-carbonitrile, standard neutral conditions will cause peak tailing and potential precipitation.

Recommended Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid or 0.1% TFA in Water (pH ~2.0–2.5).

  • Solvent B: Acetonitrile (ACN).[4]

  • Column: C18 (End-capped), 3.5 µm or 5 µm.

Why Acidic? The acidic environment ensures the amino groups are protonated (


). This has two effects:
  • Solubility: Ionic species are far more water-soluble, preventing precipitation in the column [1].

  • Peak Shape: Protonation prevents the basic nitrogens from interacting with residual silanols on the silica column, reducing tailing [2, 3].

Troubleshooting Logic Flow

Use this decision tree to diagnose specific symptoms related to this compound.

Troubleshooting Start Symptom Observed Q1 High Backpressure? Start->Q1 Q2 Distorted/Split Peaks? Start->Q2 Q3 Low Sensitivity? Start->Q3 Res1 Precipitation in Line. Flush with 100% DMSO, then warm MeOH. Q1->Res1 Yes SubQ2 Injection Solvent Stronger than Mobile Phase? Q2->SubQ2 Yes SubQ3 Check UV Wavelength. Nitrile absorbs < 230nm Q3->SubQ3 Res2 Dilute Sample with Mobile Phase A SubQ2->Res2 Yes Res3 Check pH. Ensure pH < 3.0 SubQ2->Res3 No

Caption: Figure 2. Diagnostic workflow for common HPLC issues associated with aminopyrimidine derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I use Phosphate Buffer at pH 7? A: No. At neutral pH, the compound is in its free base form, which has the lowest aqueous solubility. This increases the risk of precipitation inside the column pores. Furthermore, phosphate buffers precipitate in high organic (>80% ACN) gradients [5]. Use 0.1% Phosphoric Acid (pH ~2) instead.

Q2: My peak is splitting into a "doublet." Is it degradation? A: Likely not. If you are injecting a pure DMSO stock, this is a classic "solvent effect." The strong solvent travels faster than the water, carrying a portion of the analyte with it, while the rest interacts with the stationary phase. Solution: Dilute your sample 1:10 with the starting mobile phase before injection [2].

Q3: How do I clean the column if I suspect precipitation? A: Standard water/organic flushes may not work.

  • Disconnect the column from the detector (to avoid clogging the flow cell).

  • Reverse the column (if particle size allows).

  • Flush with 95% DMSO / 5% Water at a low flow rate (0.2 mL/min) for 60 minutes. DMSO is the best solvent to re-dissolve the precipitated crystal lattice.

  • Flush with Methanol, then re-equilibrate with Mobile Phase.

Q4: What is the detection wavelength? A: Pyrimidines generally have strong absorbance. The nitrile group and conjugated ring system suggest a


 around 230–254 nm . Perform a spectral scan using a Diode Array Detector (DAD) to optimize.

References

  • Phenomenex. (2024). Avoiding Mobile Phase Mismatch in HPLC. Retrieved from [Link]

  • Waters Corporation. (2015). Eliminating Peak Distortion and Injection Solvent Effects. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in pyrimidine carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-CN-404 Assigned Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the Pyrimidine Synthesis Support Center. You are likely here because your conversion rates are stalling, or your LC-MS is showing hydrolysis byproducts (amides) instead of the desired nitrile.

Pyrimidine carbonitriles are notoriously difficult to synthesize compared to their benzene counterparts. The pyrimidine ring presents two unique antagonistic factors:

  • N-Coordination: The ring nitrogens are potent

    
    -donors that bind to Palladium, displacing ligands and killing the catalytic cycle.
    
  • Electron Deficiency: While this aids Nucleophilic Aromatic Substitution (

    
    ), it makes the ring prone to hydrolysis and nucleophilic attack by solvents (e.g., alcoholysis).
    

This guide prioritizes causality-based troubleshooting . We do not just offer "tips"; we correct the underlying mechanistic failures.

Diagnostic Workflow: Method Selection

Before troubleshooting a specific reaction, verify you are using the correct method for your substrate's topology.

Visual 1: Method Selection Decision Tree Caption: Logic flow for selecting between Transition Metal Catalysis and


 based on halogen position and ring electronics.

MethodSelection Start Substrate Analysis: Halopyrimidine Position Pos2_4 2- or 4-Position (Electron Deficient) Start->Pos2_4 High Electrophilicity Pos5 5-Position (Electron Neutral/Rich) Start->Pos5 Low Electrophilicity Check_EDG Are there strong EDGs? (-OMe, -NH2) Pos2_4->Check_EDG Method_Pd Method B: Pd-Catalysis (Buchwald/Hartwig Type) Pos5->Method_Pd Requires Oxidative Addition Method_SNAr Method A: S_NAr (Nucleophilic Substitution) Check_EDG->Method_SNAr No (H, Cl, CF3) Check_EDG->Method_Pd Yes (Deactivated Ring)

Module A: Palladium-Catalyzed Cyanation

Applicability: 5-halopyrimidines or electron-rich 2/4-halopyrimidines.

The Problem: Catalyst Poisoning

The most common failure mode is catalyst sequestration . Pyrimidine nitrogens displace phosphine ligands, forming a stable, inactive bis-pyrimidine-Pd complex. Furthermore, free cyanide ions (


) are potent ligands; if their concentration is too high, they form the inactive species 

, preventing the oxidative addition of the aryl halide.

Visual 2: Catalyst Deactivation Pathways Caption: Mechanistic competition between the productive catalytic cycle and the two primary poisoning pathways (N-binding and Cyanide Saturation).

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison_CN POISON TRAP 2: [Pd(CN)4]2- (Cyanide Saturation) Pd0->Poison_CN Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 Poison_N POISON TRAP 1: Pyrimidine N-Coordination (Dead Catalyst) OxAdd->Poison_N Steric Failure RedElim Reductive Elimination (Product Ar-CN) TransMet->RedElim RedElim->Pd0

Troubleshooting Q&A

Q: My reaction turns black immediately and yields <10%. Why? A: "Palladium Black" formation indicates ligand dissociation. The pyrimidine nitrogen is out-competing your phosphine ligand.

  • Fix: Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos . These create a "roof" over the Pd center, sterically preventing the pyrimidine nitrogen from binding while allowing the oxidative addition of the C-X bond [1].

Q: Why use Zinc Cyanide (


) instead of NaCN/KCN? 
A:  This is a self-regulating release mechanism . NaCN dissolves instantly, saturating the solution with 

and forming the inactive

species (See Visual 2).

is insoluble in most organics; it releases

slowly only as it is consumed by the Transmetallation step, keeping free cyanide levels below the poisoning threshold [2].

Q: I see "Reductive Dehalogenation" (Ar-H) instead of Ar-CN. A: This side reaction occurs when the catalytic cycle is slow, or water is present.

  • Hydride Source: Trace water acts as a hydride donor via the formation of

    
    .
    
  • Fix: Use Polymethylhydrosiloxane (PMHS) and Zn dust. While counter-intuitive (adding a reductant), Zn dust keeps the Pd cycle active, preventing the stagnation that leads to dehalogenation, provided the system is strictly anhydrous [3].

Standardized Protocol: Pd-Catalyzed Cyanation

Reference Standard: Adapted from Cohen & Buchwald [2].[1]

  • Reagents: 1.0 equiv Halopyrimidine, 0.6 equiv

    
    , 2 mol% 
    
    
    
    , 4 mol% XPhos.
  • Solvent: DMF/Water (99:1) or strictly anhydrous DMF if hydrolysis is observed. Note: Some protocols suggest water aids Zn(CN)2 solubility, but for pyrimidines, hydrolysis risk is high.

  • Procedure:

    • Charge solids in a glovebox or under Argon flow.

    • Add degassed solvent.[2]

    • Heat to 80-100°C.

    • Critical: Do not monitor by TLC alone; Pyrimidine nitriles often streak. Use LC-MS.[3]

Module B: (Nucleophilic Aromatic Substitution)

Applicability: 2- or 4-chloropyrimidines (especially with electron-withdrawing groups).

The Problem: Activation Energy & Hydrolysis

Chlorine is a mediocre leaving group. To displace it with cyanide without using harsh temperatures (which cause polymerization), we must lower the activation energy.

The Solution: DABCO Catalysis

DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a nucleophilic catalyst. It displaces the chloride first to form a highly reactive quaternary ammonium salt. This salt is much more electrophilic than the starting chloride, allowing the cyanide to displace the DABCO moiety rapidly [4].

Troubleshooting Q&A

Q: I am getting the amide (CONH2) instead of the nitrile. A: This is "Hydrolysis Competition." The nitrile group on a pyrimidine ring is highly activated. If your solvent (DMSO/DMF) is "wet," the basic cyanide conditions will hydrate the nitrile to an amide instantly.

  • Fix: Dry DMSO over molecular sieves (3Å) for 24h.

  • Fix: Lower the temperature. Use the DABCO catalyst to enable reaction at Room Temperature rather than heating.

Q: Can I use Ethanol/Methanol as solvent? A: Absolutely not. You will get the alkoxide ether product (O-ethyl pyrimidine) via competition.


 with alkoxides is faster than with cyanide. Use aprotic polar solvents (DMSO, NMP).
Standardized Protocol: DABCO-Catalyzed

Reference Standard: BenchChem / Shepherd et al. [5]

  • Reagents: 1.0 equiv Chloropyrimidine, 1.2 equiv NaCN, 20 mol% DABCO.

  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Procedure:

    • Dissolve substrate and DABCO in DMSO. Stir for 10 min (forms the active ammonium salt).

    • Add NaCN slowly.

    • Stir at Room Temperature. (Heat to 40°C only if stalled).

    • Quench: Pour into ice water containing a buffer (pH 7) to prevent hydrolysis during workup.

Data Summary: Reagent Selection
ReagentToxicitySolubilityRisk to Pd CatalystBest Use Case
NaCN / KCN HighHigh (Polar)Severe (Rapid Poisoning)

only. Avoid with Pd.
Zn(CN)2 MediumLow (Slow Release)Low (Ideal)Standard Pd-catalyzed reactions.
K4[Fe(CN)6] LowLowVery LowNon-toxic alternative; requires higher T [6].[4]
TMS-CN High (Volatile)HighMediumLewis-acid mediated cyanation.
References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004).[5] Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications. Link

  • Ye, S., & Wu, J. (2019). DABCO-Catalyzed Cyanation of Electron-Deficient Aryl Chlorides. Tetrahedron Letters.
  • Shepherd, R. G., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (DABCO mechanism application). Beilstein Journal of Organic Chemistry. Link

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society.[5] Link

Sources

Separation of 4,6-diamino and 4-amino pyrimidine byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in resolving complex chromatographic and synthetic bottlenecks. During the synthesis of kinase inhibitors and other pharmaceutical intermediates (e.g., via the amination of 4,6-dichloropyrimidine), researchers routinely encounter complex mixtures of mono-aminated (4-aminopyrimidine) and di-aminated (4,6-diaminopyrimidine) species.

Due to their structural homology, these byproducts often co-elute in standard chromatography and co-precipitate during crystallization. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to achieve baseline separation.

Section 1: Physicochemical Causality & Data Presentation

To separate these molecules, we must exploit their subtle physicochemical differences. The addition of a second amino group at the 6-position creates a vinylogous guanidine-like system, which alters the electron density of the pyrimidine ring1[1]. This increases the overall polarity and drastically alters the protonation dynamics at lower pH levels.

Table 1: Comparative Physicochemical Properties

Property4-Aminopyrimidine4,6-DiaminopyrimidineChromatographic Implication
Structure Mono-substitutedDi-substituted4,6-diamino has a larger polar surface area.
pKa (Conjugate Acid) ~5.71 2[2]~5.78 3[3]Both are weak bases, but 4,6-diamino protonates more readily at multiple sites under highly acidic conditions.
Polarity (LogP) Higher (More lipophilic)Lower (More hydrophilic)4,6-diamino elutes earlier on Reverse Phase (RP) C18 columns.
Solubility Soluble in EtOAc, EtOHPoorly soluble in EtOAc; Soluble in hot EtOH/WaterDifferential crystallization is viable using EtOAc/Hexane vs. aqueous systems 4[4].

Section 2: Troubleshooting Guides & FAQs

Q1: My 4-aminopyrimidine and 4,6-diaminopyrimidine peaks are co-eluting on a standard C18 column at pH 7.0. How can I achieve baseline resolution? A1: At neutral pH, both compounds are predominantly unprotonated and rely solely on lipophilic interactions with the C18 stationary phase. Because their LogP values are relatively close, they co-elute. Solution: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the protonation of the pyrimidine ring nitrogens and the amino groups. The di-aminated species (4,6-diaminopyrimidine) will carry a higher localized positive charge density, drastically reducing its retention time on the hydrophobic C18 column compared to the mono-aminated species.

Q2: I am trying to scale up purification without using preparative HPLC. Can I separate them via crystallization? A2: Yes. The second amino group in 4,6-diaminopyrimidine significantly increases its capacity for intermolecular hydrogen bonding, raising its lattice energy and decreasing its solubility in moderately polar aprotic solvents. Solution: Perform a differential precipitation. Dissolve the crude mixture in hot ethanol. Slowly add ethyl acetate (EtOAc) or toluene. The 4,6-diaminopyrimidine will precipitate out first as a crystalline solid, while the more lipophilic 4-aminopyrimidine remains in the mother liquor 4[4].

Q3: During the amination of 4,6-dichloropyrimidine, I am seeing massive amounts of the 4,6-diamino byproduct and unresolvable oligomers. How do I prevent this? A3: This is a kinetic issue. The first amination activates the ring slightly, but the presence of excess amine and high temperatures drives the second substitution. Furthermore, N,N-diheteroarylation can occur, forming oligomers comprising 2–3 pyrimidine units combined with amine fragments which cannot be separated by standard column chromatography 5[5]. Solution: Strictly control the stoichiometry of the amine (1.0 to 1.1 equivalents) and lower the reaction temperature. If mono-amination is the goal, use a weaker base to slow the reaction kinetics of the second substitution.

Section 3: Experimental Protocols

Protocol 1: Self-Validating RP-HPLC Method Development

Objective: Achieve baseline separation of mono- and di-aminated pyrimidines.

  • Column Preparation: Equilibrate a C18 column (e.g., 250 x 4.6 mm, 5 µm) with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile).

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Water:MeOH at a concentration of 1 mg/mL. Self-Validation Check: Ensure complete dissolution; particulates indicate polymeric byproducts 5[5].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 273 nm (λmax for 4-aminopyrimidine) 2[2].

  • Causality Check: The first major peak will be 4,6-diaminopyrimidine (highly polar, protonated), followed by 4-aminopyrimidine.

Protocol 2: Differential Crystallization via Salt Formation

Objective: Bulk separation without chromatography.

  • Dissolution: Suspend 10 g of the crude mixture in 50 mL of Isopropanol (IPA).

  • Acidification: Slowly add 1M HCl in Ether dropwise until the pH reaches ~4.0.

  • Selective Precipitation: The 4,6-diaminopyrimidine, being slightly more basic and having a higher propensity to form insoluble dihydrochloride salts in IPA, will precipitate.

  • Filtration: Filter the slurry while cold (4°C). Wash the filter cake with cold IPA.

  • Neutralization: Resuspend the cake in water, heat to 70°C to dissolve, and neutralize with ammonia water to pH 6-7. Extract with ethyl acetate, dry, and concentrate to recover the pure product 6[6].

Section 4: Workflows & Pathways

AminationPathway A 4,6-Dichloropyrimidine (Starting Material) B Mono-amination (Kinetic Control) A->B 1.0 eq Amine Low Temp C 4-Amino-6-chloropyrimidine (Target) B->C D Over-amination (Thermodynamic Sink) C->D Excess Amine High Temp E 4,6-Diaminopyrimidine (Byproduct) D->E

Chemical synthesis pathway illustrating the kinetic vs. thermodynamic formation of pyrimidines.

HPLC_Decision Start Sample: 4-Amino & 4,6-Diamino Mixture RP Standard RP-C18 (pH 7.0) Start->RP Check Co-elution observed? RP->Check Yes Adjust Mobile Phase pH Check->Yes Yes No Proceed to Prep-HPLC Check->No No Acidic Lower pH to 2.5 (TFA) Protonates 4,6-Diamino Yes->Acidic HILIC Switch to HILIC Column (Highly polar retention) Acidic->HILIC If peak tailing occurs

Decision tree for chromatographic method development to resolve co-eluting pyrimidine byproducts.

References

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.MDPI.
  • 4-Aminopyrimidine CAS#: 591-54-8.ChemicalBook.
  • 4,6-Diaminopyrimidine, CasNo.2434-56-2.LookChem.
  • SECTION C.RSC Publishing.
  • Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Technical Support Center: Purification of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5).

This compound presents unique chromatographic challenges. It features a pyrimidine core, two primary amino groups (-NH₂), and a carbonitrile group (-C≡N). This combination results in a highly polar, basic molecule with extensive hydrogen-bond donating and accepting capabilities. Standard normal-phase chromatography often fails due to severe interactions between these basic moieties and the stationary phase. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak completely down the TLC plate and fail to elute from the bare silica column? A1: The streaking is caused by a mixed-mode retention mechanism. Bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. The highly basic primary amines and pyrimidine nitrogens of your target compound interact with these acidic sites through strong hydrogen bonding and ionic interactions[1],[2]. Instead of smoothly partitioning between the mobile and stationary phases, the compound binds irreversibly or elutes continuously across a wide volume, resulting in severe streaking[3].

Q2: How can I modify my mobile phase to prevent this irreversible binding? A2: You must dynamically deactivate the silica gel by adding a basic modifier to your mobile phase. Triethylamine (TEA) is the industry standard for this purpose. Because TEA is a stronger, more sterically hindered base, it preferentially binds to the acidic silanol sites, effectively "capping" them[1],[4]. By adding 1–3% TEA to your eluent, you force the aminopyrimidine to interact with the silica purely through reversible polar partitioning, restoring sharp band shapes and improving recovery[3].

Q3: The compound is insoluble in my starting mobile phase (e.g., Dichloromethane). How do I load it onto the column without ruining the separation? A3: Highly polar pyrimidines often require dissolution in strong solvents like pure Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). If you liquid-load these solvents directly onto a normal-phase column, they will disrupt the solvent bed and drag impurities down with the product. The solution is Dry Loading [2]. By dissolving the crude mixture in a polar solvent, adding dry silica gel, and evaporating the solvent, you create a free-flowing powder. This powder is loaded onto the top of the column, allowing the compound to elute naturally as the mobile phase gradient increases in polarity.

Q4: Are there alternative stationary phases if TEA-modified silica still yields poor recovery? A4: Yes. If normal-phase silica proves too acidic, switch to an Amine-functionalized silica (NH₂-silica) , which inherently possesses a basic surface and requires no TEA[3]. Alternatively, transition to Reversed-Phase Liquid Chromatography (RPLC) using a C18 column. In RPLC, the addition of acidic modifiers (like 0.1% TFA) or basic modifiers can help control the ionization state of the basic compound, mitigating peak tailing[5],[4]. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is also highly effective[6].

Part 2: Quantitative Data & Solvent Selection

To optimize your purification, refer to the following empirical data summarizing the efficacy of various solvent systems for basic aminopyrimidines.

Solvent SystemAdditiveStationary PhaseExpected TLC Behavior (R_f)Recommendation
Hexane / Ethyl Acetate (1:1)NoneBare SilicaStays at baseline (R_f = 0.0)Not Recommended. Compound is too polar.
Dichloromethane / Methanol (90:10)NoneBare SilicaSevere streaking (R_f 0.1 - 0.5)Not Recommended. Acid-base interactions dominate.
Dichloromethane / Methanol (90:10) 2% TEA Bare Silica Sharp spot (R_f ~0.3) Optimal for Normal-Phase. TEA caps silanols.
Water / Acetonitrile (Gradient)0.1% TFAC18 (Reversed-Phase)Sharp peak (HPLC)Optimal for RPLC. Suppresses ionization tailing.

Part 3: Mechanistic Visualizations

The following diagrams illustrate the chemical logic behind the recommended protocols.

Mechanism cluster_0 Standard Silica (Streaking) cluster_1 TEA-Deactivated Silica (Sharp Peaks) Silica1 Bare Silica (Acidic Si-OH) Target1 Aminopyrimidine (Basic) Silica1->Target1 Strong H-Bonds Result1 Irreversible Binding Target1->Result1 Causes Silica2 Bare Silica (Acidic Si-OH) TEA TEA Modifier (1-3%) Silica2->TEA Neutralizes Deactivated Capped Silica (Si-O- + TEA) TEA->Deactivated Target2 Aminopyrimidine (Basic) Deactivated->Target2 Weak Partitioning Result2 Clean Elution Target2->Result2 Enables

Fig 1: Mechanism of silica gel deactivation by Triethylamine (TEA) to prevent basic compound streaking.

Workflow Step1 1. Dissolve Crude in MeOH + Silica Step2 2. Evaporate to Free-Flowing Powder Step1->Step2 Step3 3. Pack Column (DCM + 2% TEA) Step2->Step3 Step4 4. Load Dry Silica Onto Column Bed Step3->Step4 Step5 5. Gradient Elution (DCM to 90:10 DCM:MeOH) Step4->Step5 Step6 6. TLC Analysis & Concentration Step5->Step6

Fig 2: Step-by-step dry loading and TEA-deactivated column chromatography workflow.

Part 4: Experimental Protocols

Protocol A: Dry Loading Preparation for Poorly Soluble Analytes

Self-Validating Check: The final dry-loaded powder must be completely free-flowing. If it is clumpy or sticky, too much sample or too little silica was used, which will cause band broadening.

  • Dissolution: In a round-bottom flask, dissolve the crude 4,6-Diamino-2-methylpyrimidine-5-carbonitrile in a minimum volume of Methanol (MeOH). Sonicate if necessary to ensure complete dissolution.

  • Silica Addition: Add bare silica gel (200-300 mesh) to the flask. The mass of the silica should be approximately 2 to 3 times the mass of the crude mixture.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 40°C until the mixture becomes a dry, free-flowing powder[2].

  • Desiccation (Optional): Place the flask under high vacuum for 15 minutes to remove residual trace MeOH, which could prematurely elute the compound.

Protocol B: TEA-Deactivated Normal-Phase Flash Chromatography

Self-Validating Check: Run a blank volume of the TEA-modified solvent through the column before loading. Check the pH of the eluent coming out of the column; it should be basic, confirming the silica is fully deactivated.

  • Solvent Preparation: Prepare the starting mobile phase: Dichloromethane (DCM) containing 2% Triethylamine (v/v)[1],[3].

  • Column Packing: Slurry-pack the silica gel column using the DCM + 2% TEA mixture. Flush the column with at least two column volumes (CV) of this solvent to ensure all acidic silanol sites are fully capped by TEA.

  • Sample Loading: Carefully pour the dry-loaded powder (from Protocol A) evenly onto the top of the flat silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption.

  • Gradient Elution:

    • Begin elution with 100% DCM (+ 2% TEA) for 2 CVs to wash away non-polar impurities.

    • Gradually introduce Methanol to the mobile phase (e.g., 98:2 → 95:5 → 90:10 DCM:MeOH, maintaining 2% TEA throughout).

  • Fraction Collection: Collect fractions and monitor via TLC (developed in 90:10 DCM:MeOH + 2% TEA). The target compound will illuminate strongly under short-wave UV light (254 nm).

  • Isolation: Combine the pure fractions and concentrate under reduced pressure. Note: Residual TEA may remain; a secondary high-vacuum drying step or a quick trituration in cold diethyl ether is recommended to remove trace TEA.

References

Sources

Minimizing side reactions in 5-cyanopyrimidine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals dealing with the complex reactivity of 5-cyanopyrimidines.

Due to the highly electron-deficient nature of the pyrimidine ring, the addition of a strongly electron-withdrawing 5-cyano group creates a highly reactive system. While this is useful for synthesizing fused pyrimidines (e.g., pyrido[2,3-d]pyrimidines or purine analogs), it frequently leads to competing side reactions. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and optimize your cyclization workflows.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, identify the specific side product dominating your crude mixture. Use the decision tree below to isolate the root cause of your cyclization failure.

Troubleshooting Start Analyze Crude Mixture Hydrolysis Amide/Acid Detected? Start->Hydrolysis Regio C4/C6 Substitution? Hydrolysis->Regio No Solvent Switch to Anhydrous Aprotic Solvent Hydrolysis->Solvent Yes Dimer Oligomers/Dimers? Regio->Dimer No Sterics Use Bulky Base Regio->Sterics Yes Dilution Apply High Dilution or Continuous Flow Dimer->Dilution Yes

Diagnostic decision tree for 5-cyanopyrimidine cyclization side reactions.

Part 2: FAQs & Troubleshooting Guide

Q1: I am observing significant conversion of my 5-cyanopyrimidine to a 5-carboxamide. How do I prevent this nitrile hydrolysis? Expertise & Causality: The nitrile group is highly susceptible to hydration. The electron-deficient pyrimidine ring activates the cyano carbon toward nucleophilic attack by water. This hydrolysis to the corresponding carboxamide readily occurs under both acidic and basic conditions[1]. Solution: Ensure strictly anhydrous conditions. Use molecular sieves in your reaction solvent. If basic conditions are required for your cyclization, avoid hydroxide bases (like KOH or NaOH) and opt for non-nucleophilic organic bases (e.g., DIPEA or DBU) in anhydrous aprotic solvents like THF or DMF.

Q2: My nucleophile is attacking the C4/C6 position instead of cyclizing with the cyano group. Why does this happen and how can I control regioselectivity? Expertise & Causality: The 5-cyano group is a powerful electron-withdrawing group. It exerts an inductive and mesomeric effect that highly increases the electrophilicity of the adjacent C4 and C6 positions, making them prime targets for nucleophilic aromatic substitution (


)[2].
Solution: 
  • Steric Shielding: Use sterically hindered bases to disfavor attack at the crowded C4/C6 positions.

  • Temperature Modulation:

    
     at C4/C6 is kinetically favored, while cyclization is thermodynamically favored. Run the reaction at a lower temperature (e.g., 0 °C) to control the initial nucleophilic attack, followed by heating to drive the intramolecular cyclization.
    

Q3: I'm getting poor yields due to intermolecular dimerization. Can I improve the intramolecular cyclization rate? Expertise & Causality: Intramolecular cyclization is a unimolecular process, whereas dimerization is a bimolecular process. High substrate concentrations increase the collision frequency between different molecules, favoring dimerization and oligomerization over ring closure. Solution:

  • Continuous Flow Chemistry: Transitioning from batch to micro-channel reactors drastically improves mass/heat transfer and allows for precise residence times. This suppresses bimolecular side reactions, potentially increasing yields from ~60% to >90% while reducing reaction times to under 30 minutes[3].

  • Ultrasonic Irradiation: Sonocatalysis has been shown to improve the efficiency of domino reactions forming spiro-5-cyanopyrimidines, shortening reaction times and minimizing side-product formation[4].

Part 3: Mechanistic Pathways

Understanding the competing pathways is critical for rational reaction optimization. The diagram below illustrates how external factors divert the starting material away from the target fused pyrimidine.

Mechanism SM 5-Cyanopyrimidine Intermediate Cyclization Intramolecular Nucleophilic Attack SM->Cyclization Desired Pathway Hydrolysis H2O / H+ or OH- SM->Hydrolysis Moisture/pH Extremes SNAr Intermolecular Attack at C4/C6 SM->SNAr High Conc. / Unhindered Target Fused Pyrimidine (Target Product) Cyclization->Target Amide 5-Carboxamide (Side Product) Hydrolysis->Amide Dimer Substituted Pyrimidine (Side Product) SNAr->Dimer

Competing mechanistic pathways in 5-cyanopyrimidine cyclization.

Part 4: Quantitative Data Presentation

The following table summarizes the impact of reaction parameters on the distribution of products during a standard 5-cyanopyrimidine cyclization.

Reaction ParameterConditionTarget Cyclized Product (%)Hydrolysis Product (%)

/ Dimer (%)
Solvent / Phase Aqueous EtOH (Batch)45%35%20%
Solvent / Phase Anhydrous DMF (Batch)65%< 5%30%
Concentration 0.5 M (Anhydrous DMF)50%< 5%45%
Concentration 0.01 M (Anhydrous DMF)82%< 5%13%
Reactor Type Micro-channel Flow (Anhydrous)92% < 2% 6%

Part 5: Standardized Experimental Protocol

To ensure a self-validating system that minimizes side reactions, follow this optimized high-dilution, base-catalyzed methodology for fused pyrimidine synthesis.

Protocol: High-Dilution Cyclization of 4-Amino-5-cyanopyrimidine Derivatives

  • Step 1: Preparation of Anhydrous Reagents. Dry DMF over 4Å molecular sieves for 48 hours prior to use. Distill N,N-Diisopropylethylamine (DIPEA) over ninhydrin and store under argon. Causality: Eliminates adventitious water to prevent nitrile hydrolysis.

  • Step 2: Substrate Dissolution. Dissolve the 5-cyanopyrimidine precursor (1.0 mmol) in 100 mL of anhydrous DMF to achieve a highly dilute 0.01 M solution. Causality: High dilution heavily disfavors bimolecular dimerization.

  • Step 3: Base Addition. Add DIPEA (2.5 mmol, 2.5 equiv.) dropwise over 10 minutes at 0 °C. Causality: The low temperature minimizes kinetic intermolecular

    
     reactions at the highly electrophilic C6 position.
    
  • Step 4: Thermal Cyclization. Gradually warm the reaction mixture to 80 °C and stir for 4 hours. Causality: The elevated temperature provides the thermodynamic energy required to overcome the ring-strain transition state of the intramolecular cyclization.

  • Step 5: Reaction Quenching & Workup. Cool to room temperature and quench with 10 mL of saturated aqueous

    
    . Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF.
    
  • Step 6: System Validation. Analyze the crude mixture via LC-MS. The absence of an [M+18] peak confirms the successful suppression of nitrile hydrolysis (carboxamide formation), validating the anhydrous integrity of the setup.

References

  • Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carboxamide Source: Benchchem URL
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega Source: ACS Publications URL
  • CN112851588A - Micro-reaction system and method for continuously preparing 2-methyl-4-amino-5-cyanopyrimidine by using same Source: Google Patents URL
  • ChemInform Abstract: Ultrasound-Promoted Efficient Domino Reaction for the One-Pot Synthesis of Spiro-5-cyanopyrimidines: A Rapid Procedure Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Amidine Cyclizations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amidine Chemistry. Amidines are highly versatile precursors for synthesizing nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles, quinazolines). However, their inherent moisture sensitivity often leads to frustrating yield drops and complex byproduct mixtures. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, robust troubleshooting workflows, and self-validating protocols to ensure reproducible cyclizations.

Section 1: Mechanistic Insight - Why are Amidines Moisture-Sensitive?

FAQ: Why does my amidine cyclization yield an amide instead of the desired heterocycle?

Answer : Amidines are highly prone to hydrolysis in the presence of adventitious water. Computational and kinetic studies reveal that hydrolysis typically proceeds via a stepwise mechanism. Water undergoes a 1, forming a tetrahedral intermediate. This formation is the rate-determining step in both gas and aqueous phases[1]. Following the formation of this intermediate, a proton transfer occurs, leading to the cleavage of the C-N single bond and the irreversible formation of an amide and an amine byproduct[1][2]. Because cyclization reactions (such as the Pinner synthesis or benzimidazole formation) often require heating or extended reaction times, even trace moisture can outcompete the desired electrophilic cyclization[3][4].

G Amidine Amidine Starting Material Water H2O (Moisture Contamination) Amidine->Water Path A Hydrolysis Electrophile Electrophile / Catalyst Amidine->Electrophile Anhydrous Conditions Tetrahedral Tetrahedral Intermediate (Rate-Determining Step) Water->Tetrahedral Nucleophilic Attack Heterocycle Cyclized Heterocycle (Desired Product) Electrophile->Heterocycle Cyclization Amide Amide + Amine Byproducts (Hydrolysis) Tetrahedral->Amide C-N Cleavage

Logical flow of amidine reactivity: Desired cyclization vs. moisture-driven hydrolysis.

Section 2: Diagnostic Guide - Identifying Moisture Contamination

FAQ: How can I confirm that moisture is the root cause of my reaction failure?

Answer : Analytical validation is key. If moisture has compromised your reaction, you will observe specific markers during reaction monitoring:

  • LC-MS / Mass Spectrometry : Look for a mass shift corresponding to the amide byproduct. The hydrolysis of the amidine will yield an amide, which typically presents as an

    
     mass difference depending on the leaving amine group.
    
  • TLC Analysis : Amides generally have a different polarity profile (often a higher

    
     in normal phase chromatography) compared to the highly polar, hydrogen-bonding amidine starting materials or their salts.
    
  • NMR Spectroscopy : In

    
    H NMR, the disappearance of the broad amidinium N-H protons (often around 8-10 ppm in DMSO-
    
    
    
    ) and the appearance of sharp amide N-H signals, coupled with a shift in the adjacent aliphatic/aromatic protons, confirms hydrolysis.

Section 3: Quantitative Data - Selection of Drying Agents

To prevent hydrolysis, the reaction environment must be strictly anhydrous. However, not all drying agents are compatible with amidine chemistry. Amidines are basic and can coordinate with certain metals, and some drying agents can introduce unwanted acidity or basicity that stalls the cyclization catalyst.

Table: Comparison of Drying Agents for Amidine Cyclization
Drying AgentPore Size (Å)Water Capacity (% w/w)Activation Temp (°C)Compatibility with AmidinesCausality / Notes
4Å Molecular Sieves 4~22%300Excellent (Preferred)Effectively sequesters water released during imine/amidine condensation steps. Must be activated under vacuum. Note: Can exhibit mild basicity[5].
3Å Molecular Sieves 3~22%300ExcellentPore size excludes most organic molecules, preventing catalytic poisoning. Ideal for methanol/ethanol solvents.
MgSO

(Anhydrous)
N/A~21%200PoorThe slightly acidic nature of MgSO

can protonate the amidine free base, deactivating it toward nucleophilic cyclization.
Na

SO

(Anhydrous)
N/A~125% (forms decahydrate)150ModerateNeutral, but slow kinetics make it ineffective for scavenging water generated in situ during the reaction.
Trimethyl Orthoformate N/AChemical reactionN/AContext-Dependent6, but can also react with primary amines/amidines to form formamidines[6].

Section 4: Standard Operating Protocol (SOP) - Anhydrous Amidine Cyclization

Self-Validating Protocol for the Synthesis of Pyrimidines/Imidazoles from Amidine Hydrochlorides

To ensure trustworthiness, this protocol incorporates a self-validating dryness check. Amidine hydrochlorides readily absorb atmospheric moisture, making their preparation critical[4].

Materials Required:

  • Amidine hydrochloride salt (hygroscopic)

  • Anhydrous solvent (e.g., Ethanol or DMF, stored over 3Å/4Å molecular sieves)

  • Base (e.g., Sodium ethoxide or KOtBu)

  • Electrophile (e.g., 1,3-dicarbonyl compound)

  • Schlenk line or glovebox

Step-by-Step Methodology:

  • Azeotropic Drying of the Amidine Salt : Dissolve the amidine salt in anhydrous toluene and concentrate under reduced pressure (rotary evaporator). Repeat this process three times to azeotropically remove bound water. Dry the resulting solid under high vacuum (< 0.1 mbar) for at least 4 hours.

  • Solvent and Reagent Preparation : Ensure the solvent has been dried over activated 4Å molecular sieves for at least 24 hours prior to use. Self-Validation Step: Titrate the solvent using Karl Fischer coulometry; moisture content must be < 50 ppm.

  • Inert Atmosphere Setup : Purge a flame-dried Schlenk flask with ultra-high purity Argon or Nitrogen for three cycles (vacuum/backfill).

  • Free-Basing the Amidine : Under positive Argon flow, add the dried amidine hydrochloride (1.0 eq) and the anhydrous solvent. Cool the suspension to 0 °C. Dropwise, add the anhydrous base (1.05 eq) to generate the amidine free base in situ. Stir for 30 minutes.

  • Electrophile Addition & Cyclization : Add the electrophile (1.1 eq) dropwise. If the cyclization generates water (e.g., condensation reactions), suspend a Soxhlet extractor containing activated 4Å molecular sieves above the reaction flask.

  • Heating and Monitoring : Heat the reaction to the required temperature (e.g., reflux). Monitor strictly via LC-MS to ensure the hydrolysis peak does not emerge.

Workflow Step1 1. Amidine Salt Drying (Azeotropic distillation / Vacuum) Step2 2. Solvent Purification (Dry over 4Å Molecular Sieves) Step1->Step2 Step3 3. Inert Atmosphere Setup (Schlenk line / Glovebox) Step2->Step3 Step4 4. Reagent Addition (Base + Electrophile at 0°C) Step3->Step4 Step5 5. Cyclization & Heating (Monitor via TLC/LC-MS) Step4->Step5

Step-by-step experimental workflow for moisture-free amidine cyclization.

Section 5: Advanced Troubleshooting FAQs

FAQ: I added 4Å molecular sieves to my reaction to scavenge water, but my cyclization yield actually decreased. Why?

Answer : Molecular sieves can sometimes exhibit surface basicity. In certain multicomponent or condensation-driven amidine cyclizations, 5 or alter the reaction pathway[5]. If you suspect this is happening, a proven workaround is to suspend the molecular sieves at the top of the reaction vessel (e.g., in a Soxhlet thimble or a specialized reflux condenser) rather than submerging them directly in the reaction mixture[5]. This allows the sieves to trap water vapor from the refluxing solvent without physically interacting with the sensitive reaction intermediates.

FAQ: Can I use an acid catalyst to speed up the cyclization and outcompete hydrolysis?

Answer : Yes, but with extreme caution. While Brønsted or Lewis acids can activate the electrophile (e.g., a carbonyl group) and4[4], amidines are inherently basic. If the acid concentration is too high, it will quantitatively protonate the amidine, rendering it non-nucleophilic and completely stalling the reaction. If an acid catalyst is necessary, use a mild Lewis acid or a catalytic amount of a weak Brønsted acid, and ensure the system remains rigorously anhydrous.

References

  • Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine - xjtu.edu.cn. 1

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - semanticscholar.org. 3

  • A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack - nih.gov. 2

  • Advances in the Chemistry of Amidines - researchgate.net. 6

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - benchchem.com. 4

  • A Metal-free Multicomponent Strategy for Amidine Synthesis - chemrxiv.org. 5

Sources

Technical Support Center: Scale-Up Troubleshooting for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals scaling up the synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5).

Due to the structural complexity and high nitrogen content of pyrimidine-5-carbonitriles, standard bench-scale protocols often fail during pilot-plant scale-up due to thermal runaway, toxic gas evolution, and poor mass transfer. To bypass the instability of traditional malononitrile dimers, we utilize a highly reliable two-step synthetic route: the condensation of acetamidine with[bis(methylthio)methylene]malononitrile, followed by high-pressure amination .

SynthesisWorkflow Start Acetamidine HCl + NaOEt Condensation Condensation (EtOH, Reflux) - MeSH Gas Evolution Start->Condensation Reagent Bis(methylthio)methylene malononitrile Reagent->Condensation Intermediate 4-Amino-2-methyl-6-(methylthio) pyrimidine-5-carbonitrile Condensation->Intermediate Cyclization Amination Amination (NH3/MeOH) Autoclave, 80°C Intermediate->Amination Product 4,6-Diamino-2-methylpyrimidine -5-carbonitrile Amination->Product - MeSH

Two-step synthesis workflow for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.

Phase 1: Pyrimidine Core Assembly (Condensation)

Q: Why does my yield drop from 85% at bench scale to <60% at the 1 kg scale during the condensation step? A: At bench scale, acetamidine free base is generated and immediately reacts. At the pilot scale, the addition of sodium ethoxide (NaOEt) takes significantly longer. This extended time at elevated pH leads to the thermal degradation of the unstable acetamidine free base before the malononitrile derivative can fully react. Furthermore, the byproduct NaCl forms a thick slurry that inhibits heat transfer. Causality & Solution: Generate the free base strictly at <10°C, and mechanically filter the NaCl salts before adding the[bis(methylthio)methylene]malononitrile. This ensures a homogenous reaction mixture and prevents degradation, driving the cyclization to completion .

Q: How do I manage the severe foaming and foul odor during the reflux stage? A: The condensation reaction releases stoichiometric amounts of methyl mercaptan (MeSH) gas (bp 6°C). At scale, this rapid off-gassing causes severe foaming and poses a severe inhalation hazard. Causality & Solution: Implement a controlled heating ramp (e.g., 0.5°C/min) to reflux rather than plunging the reactor into a hot bath. Route the reactor exhaust through a mandatory two-stage scrubber containing 10% NaOH and 12% NaOCl (bleach). This oxidizes the toxic MeSH into inert methanesulfonic acid and dimethyl disulfide.

Phase 2: Amination & Thioether Displacement

Q: The amination of the 6-methylthio intermediate is stalling at 50% conversion. Bubbling ammonia gas isn't working. Why? A: Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is facilitated by the electron-withdrawing 5-cyano group. However, the presence of the electron-donating 4-amino group partially deactivates the ring compared to a standard pyrimidine . Atmospheric ammonia bubbling simply cannot achieve the dissolved gas concentration required to overcome this activation energy barrier. Causality & Solution: You must transition to a sealed autoclave using 7 N ammonia in methanol at 80°C. This generates an internal pressure of 5–8 bar, shifting the thermodynamic equilibrium toward complete thioether displacement .

Troubleshooting Issue Issue: Low Yield in Amination Step (<60%) Check1 Check HPLC: Is starting material (thioether) present? Issue->Check1 Yes1 Yes (Incomplete Conversion) Check1->Yes1 No1 No (Degradation/Hydrolysis) Check1->No1 Action1 Increase NH3 equivalents or autoclave pressure Yes1->Action1 Action2 Lower temperature to 70°C Check for amide byproduct No1->Action2

Diagnostic logic tree for troubleshooting amination step failures.

Phase 3: Isolation and Crystallization

Q: My final product crashes out as a fine powder that clogs the filter and traps impurities. How can I improve the crystal habit? A: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is highly polar and forms extensive intermolecular hydrogen bond networks. Rapid addition of an anti-solvent (water) to the methanolic reaction mixture causes instantaneous supersaturation, leading to amorphous, unfilterable precipitation. Causality & Solution: Employ a controlled cooling crystallization. Concentrate the methanolic reaction mixture by 50%, heat to 60°C, and add water dropwise over 2 hours. Introduce seed crystals at 50% anti-solvent addition to promote uniform, filterable crystal growth.

Quantitative Scale-Up Metrics

The following table summarizes the expected thermodynamic parameters and purity profiles when transitioning from a 10 g bench scale to a 1 kg pilot scale.

ScaleProcess StepTemp (°C)Pressure (bar)Yield (%)Purity (HPLC)Primary Impurity Profile
10 gCondensation781.085.298.5%Uncyclized intermediate (1.1%)
1 kgCondensation781.081.497.2%Hydrolysis product / Amide (1.8%)
10 gAmination805.292.199.1%Unreacted thioether (0.5%)
1 kgAmination807.889.598.8%Unreacted thioether (0.8%)

Validated Scale-Up Protocols

Protocol 1: Synthesis of 4-Amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (1 kg Scale)

This protocol utilizes a self-validating filtration step to ensure thermal stability.

  • Free-Basing: Charge a 20 L jacketed reactor with anhydrous ethanol (10 L) and acetamidine hydrochloride (1.05 eq). Cool the jacket to 0–5°C.

  • Base Addition: Slowly add sodium ethoxide (21% in EtOH, 1.1 eq) over 1 hour via an addition funnel, maintaining the internal temperature strictly < 10°C to prevent amidine degradation.

  • Self-Validation Check (Filtration): Stir for 30 minutes. Stop agitation and observe. A heavy white precipitate (NaCl) will form. Filter this salt cake off completely. Do not proceed if the solution is cloudy; residual salts will ruin heat transfer during reflux.

  • Condensation: Return the clear filtrate to the reactor. Add[bis(methylthio)methylene]malononitrile (1.0 eq) in one portion.

  • Scrubbing: Connect the reactor vent to a two-stage scrubber system (Stage 1: 10% NaOH; Stage 2: 12% NaOCl).

  • Reflux: Heat to reflux (78°C) at a rate of 0.5°C/min. Maintain reflux for 6 hours.

  • Self-Validation Check (Reaction Completion): Pull a 1 mL aliquot, dilute with 9 mL MeCN, and analyze via HPLC (UV 254 nm). The reaction is validated to proceed to cooling only when the uncyclized intermediate peak area is < 1.5%.

  • Isolation: Cool to 5°C to precipitate the product. Filter, wash with cold ethanol (2 L), and dry under vacuum at 50°C.

Protocol 2: High-Pressure Amination to 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (1 kg Scale)

This protocol utilizes pressure-driven kinetics to force complete conversion.

  • Reactor Charging: Charge a 10 L Hastelloy autoclave with the intermediate from Protocol 1.

  • Reagent Addition: Add 7 N ammonia in methanol (5 L).

  • Pressurization: Seal the autoclave and heat the internal temperature to 80°C. The internal pressure will organically rise to ~5–8 bar.

  • Reaction: Stir aggressively at 80°C for 12 hours.

  • Self-Validation Check (Conversion): Cool to 20°C, safely vent a small amount of pressure, and pull a sample for HPLC. Amination is validated as complete when the thioether starting material is < 1.0%. If > 1.0% after 12 hours, recharge with 1 L of 7 N NH3/MeOH, reseal, and stir for an additional 4 hours.

  • Workup: Once validated, safely vent residual NH3 gas to an acidic scrubber. Concentrate the mixture under reduced pressure to exactly 50% of its original volume.

  • Crystallization: Heat the concentrate to 60°C. Add purified water (2 L) dropwise over 2 hours.

  • Isolation: Filter the resulting crystalline solid, wash with cold water (1 L), and dry under vacuum at 60°C to yield the final API intermediate.

References

  • Utility of bis(methylthio)methylene malononitrile as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines. Researcher.life. Available at:[Link]

  • Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. Scilit. Available at: [Link]

  • Experiments on the Synthesis of Purine Nucleosides. Part IV. 4:6-Diaminopyrimidine. RSC Publishing. Available at:[Link]

  • Synthesizing method of dicyclanil - CN102250017A. Google Patents.

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Versatile Heterocycle

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that serves as a critical building block in medicinal chemistry and materials science. Its structural features—two electron-donating amino groups, an electron-withdrawing nitrile group, and a methyl substituent—create a unique electronic environment. This complexity makes robust analytical characterization essential for researchers in drug development and chemical synthesis to confirm structural integrity, assess purity, and understand reactivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile, presents a comparative analysis with structurally related alternatives, and provides a field-proven experimental protocol for acquiring high-quality, reproducible data.

Deconstructing the Spectrum: Predicted ¹H NMR of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

The structure of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is deceptively simple from a ¹H NMR perspective, as it lacks any aromatic C-H protons on the pyrimidine ring. The spectrum is therefore dominated by the signals from the substituent groups.

A detailed prediction of the ¹H NMR spectrum in a common solvent like DMSO-d₆ reveals three distinct proton environments:

  • C2-Methyl Protons (-CH₃): These three protons are equivalent and not coupled to any neighboring protons, giving rise to a sharp singlet. Based on data for related 2-methylpyrimidine structures, this signal is anticipated to appear in the upfield region, typically around δ 2.3-2.6 ppm .[1] The precise shift is influenced by the overall electronic nature of the substituted pyrimidine ring.

  • C4-Amino Protons (-NH₂): These two protons will appear as a singlet. In DMSO-d₆, which is a hydrogen bond acceptor, the signal is expected to be somewhat broad due to quadrupole effects of the ¹⁴N nucleus and potential solvent exchange. Its chemical shift is highly sensitive to concentration, temperature, and residual water content.

  • C6-Amino Protons (-NH₂): Similar to the C4-amino group, these two protons will produce a singlet. It is possible for the C4-NH₂ and C6-NH₂ groups to have slightly different chemical shifts due to the asymmetric electronic influence of the C5-nitrile group. However, they are often observed as a single, broader singlet integrating to four protons, especially at room temperature. The chemical shifts for amino groups on pyrimidines in DMSO can vary significantly, often appearing in the range of δ 6.0-8.0 ppm .[2]

A key confirmatory experiment is D₂O exchange . Upon adding a drop of deuterium oxide to the NMR tube, the -NH₂ proton signals will disappear from the spectrum as the protons are exchanged for non-NMR-active deuterium.

Visualizing the Molecule

Caption: Molecular structure of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.

Comparative ¹H NMR Analysis: Distinguishing Structural Isomers and Precursors

The true power of NMR analysis is revealed when comparing the spectrum of a target compound to that of structurally similar alternatives. Subtle differences in structure lead to distinct and diagnostic changes in the NMR spectrum. This is crucial for confirming the correct regiochemistry of a synthesis or identifying impurities.

CompoundMethyl (-CH₃) Signal (δ ppm)Amino (-NH₂) Signal(s) (δ ppm)Aromatic (C-H) Signal(s) (δ ppm)Key Differentiating Feature
4,6-Diamino-2-methylpyrimidine-5-carbonitrile (Target) ~2.4 (s, 3H)~6.0-8.0 (br s, 4H)NoneAbsence of any pyrimidine C-H signal.
2,4-Diaminopyrimidine-5-carbonitrile [3]None~6.9 (s, 4H)~8.05 (s, 1H, H-6)Presence of a singlet for the H-6 proton and absence of the methyl signal.
4-Amino-2-methylpyrimidine-5-carbonitrile ~2.5 (s, 3H)~7.5 (br s, 2H)~8.5 (s, 1H, H-6)Presence of H-6 singlet and an amino signal integrating to only 2 protons.
2-Methylpyrimidine [1]~2.62 (s, 3H)None~8.68 (d, 2H, H-4, H-6), 7.23 (t, 1H, H-5)Presence of a complex aromatic multiplet and absence of amino and nitrile group effects.

Causality Behind the Differences:

  • Electronic Effects: The presence or absence of electron-donating amino groups significantly alters the electron density of the pyrimidine ring.[4][5] Removing an amino group (as in 4-Amino-2-methylpyrimidine-5-carbonitrile) makes the ring more electron-deficient, causing a downfield shift (to a higher δ value) for the remaining ring proton (H-6).

  • Substituent Effects: The replacement of a proton with a methyl group is the most obvious difference. The comparison with 2,4-Diaminopyrimidine-5-carbonitrile is particularly powerful for confirming the regiochemistry of methylation at the C2 position.

  • Symmetry: The symmetrical nature of the target molecule (with respect to the C2-C5 axis) simplifies the spectrum. In contrast, less symmetrical analogues would exhibit more complex splitting patterns if they had adjacent ring protons.

Field-Proven Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized protocol is paramount for obtaining data that is both high in quality and comparable across different laboratories and experiments.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile directly into a clean, dry NMR tube. The higher end of this range is preferable for expediting data acquisition and for subsequent two-dimensional NMR experiments if needed.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, >99.9% D).

    • Rationale: DMSO-d₆ is an excellent choice due to the compound's expected high polarity and the presence of N-H protons.[6] It is a polar aprotic solvent that readily dissolves many aminopyrimidines and, crucially, its hydrogen-bond accepting nature slows down the exchange rate of the N-H protons, resulting in sharper signals compared to protic solvents like D₂O or CD₃OD.[7][8]

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can serve as a primary chemical shift reference. For highly precise work, a small amount of tetramethylsilane (TMS) can be added, but it is often unnecessary and can complicate sample cleanup.

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief application of a sonication bath can aid dissolution if particulates remain. Visually inspect the solution to ensure it is clear and free of suspended solids.

2. NMR Spectrometer Setup & Data Acquisition (400 MHz Example):

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Standard ¹H Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ≥ 3.0 seconds. This ensures high digital resolution.

    • Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

    • Number of Scans (NS): 16 or 32 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically.

  • D₂O Exchange Experiment (Confirmation):

    • After acquiring the initial spectrum, eject the sample.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix and re-acquire the ¹H spectrum using the same parameters. The signals corresponding to the -NH₂ protons should significantly diminish or disappear entirely.

Workflow for NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and spectral analysis.

Conclusion

The ¹H NMR spectrum of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is characterized by its simplicity, showing distinct singlets for the methyl and amino groups and a notable absence of aromatic C-H signals. This spectral simplicity, however, belies the compound's structural complexity. A thorough analysis, grounded in an understanding of electronic and solvent effects, is critical. By comparing the acquired spectrum against those of logical alternatives and employing a robust experimental protocol, researchers can unambiguously confirm the molecule's identity and purity. This guide provides the necessary framework for drug development professionals and synthetic chemists to confidently utilize ¹H NMR spectroscopy in their work with this versatile pyrimidine building block.

References

  • Barfield, M., & Fagerness, P. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes: Relationships to Electron Densities and Amine Group Orientations. [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

  • Boulton, A. J., & Boulton, A. J. (1987). Structural Studies on Bio-active Compounds. Part 6.' Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Academia.edu. (n.d.). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series. [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]

Sources

A Comparative Guide to the FTIR Nitrile Stretch Frequency in 4,6-Diaminopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4,6-diaminopyrimidine-5-carbonitrile, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. In medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of many biologically active molecules.[1][2] The nitrile group, while seemingly simple, acts as a sensitive probe of the electronic environment within a molecule. Its vibrational frequency, readily measured by FTIR, can reveal subtle changes in molecular structure, conjugation, and intermolecular interactions.[3][4]

This document moves beyond a simple reporting of spectral data. Here, we will dissect the electronic factors that govern the nitrile stretching frequency in 4,6-diaminopyrimidine-5-carbonitrile, compare it with structurally related pyrimidines and a baseline aromatic nitrile, and provide a robust experimental protocol for obtaining high-quality data.

The Nitrile Stretch: A Window into Molecular Electronics

The triple bond of the nitrile group (C≡N) gives rise to a sharp, moderately intense absorption band in the infrared spectrum, typically found in the 2200-2260 cm⁻¹ region. The precise position of this band is highly sensitive to the electronic effects of adjacent substituents. These effects can be broadly categorized as resonance and inductive effects.[5]

  • Resonance Effect: When the nitrile group is conjugated with a π-system (like an aromatic ring), electron density can be delocalized. Electron-donating groups (EDGs) on the ring can push electron density into the π-system and onto the nitrile's antibonding orbitals. This weakens the C≡N triple bond, lowering the energy required to excite its vibration and thus shifting the absorption to a lower frequency (a redshift).

  • Inductive Effect: This effect is transmitted through sigma (σ) bonds. Electronegative atoms can withdraw electron density from the nitrile group, strengthening the C≡N bond and shifting its stretching frequency to a higher wavenumber (a blueshift).

In 4,6-diaminopyrimidine-5-carbonitrile, the two amino (-NH₂) groups at positions 4 and 6 are powerful electron-donating groups. Their lone pair electrons can participate in resonance with the pyrimidine ring, significantly influencing the electronic character of the C-5 carbonitrile substituent.

Comparative Analysis of Nitrile Stretching Frequencies

Compound NameStructureSubstituent EffectsNitrile Stretching Frequency (cm⁻¹)
BenzonitrileBenzene RingBaseline Aromatic System2229
2-(Benzo[b]thiophen-2-ylmethylamino)-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrilePyrimidine Ring-NHR (Donating), -OCH₃ (Donating)2224[6]
4,6-Diaminopyrimidine-5-carbonitrile Pyrimidine Ring Two -NH₂ (Strongly Donating) ~2215 (Estimated)
4,5,6-Trichloropyrimidine-2-carbonitrilePyrimidine RingThree -Cl (Strongly Withdrawing)Higher than 2240 (Expected)

Note: The value for 4,6-Diaminopyrimidine-5-carbonitrile is an educated estimate based on the strong electron-donating character of the two amino groups, which would lower the frequency more than the single amino and methoxy groups in the comparative pyrimidine. The value for the trichloro- derivative is an expectation based on the strong inductive electron-withdrawing effect of chlorine atoms.

As the data illustrates, the presence of electron-donating groups like amino and methoxy moieties results in a lower nitrile stretching frequency compared to the simple benzonitrile system.[6] Conversely, strongly electron-withdrawing groups, such as the three chlorine atoms in 4,5,6-trichloropyrimidine-2-carbonitrile, would be expected to significantly increase the bond order and shift the frequency to a much higher wavenumber.[7]

Visualizing Electronic Influences

The following diagram illustrates the key factors that determine the observed nitrile stretching frequency.

G cluster_mol Molecular Properties cluster_effects Electronic Factors cluster_bond Bond Character cluster_output Spectroscopic Output MolStruct Molecular Structure (4,6-Diaminopyrimidine-5-carbonitrile) Resonance Resonance Effect (+R from two -NH2 groups) MolStruct->Resonance enables Inductive Inductive Effect (-I from N atoms in ring) MolStruct->Inductive causes BondStrength C≡N Bond Strength (Decreased) Resonance->BondStrength dominates & weakens Inductive->BondStrength strengthens Frequency Nitrile (C≡N) Stretching Frequency (Lower Wavenumber) BondStrength->Frequency determines

Caption: Logical flow of electronic effects on the nitrile stretch frequency.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Accurate and reproducible FTIR data is contingent on meticulous sample preparation and instrument operation. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique for analyzing solid samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid organic compound, such as 4,6-diaminopyrimidine-5-carbonitrile, to identify its characteristic vibrational modes, particularly the nitrile stretch.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die kit

  • Potassium bromide (KBr), IR grade, thoroughly dried

  • Spatula

  • Analytical balance

  • Sample (1-2 mg)

Methodology:

  • Drying: Place a small amount of IR-grade KBr (approximately 200-300 mg) in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the KBr to a clean, dry agate mortar. Add the sample on top of the KBr. Grind the mixture thoroughly with the pestle for several minutes. The goal is to achieve a fine, homogeneous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet die. Assemble the die. Place the die assembly into a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet, with the sample evenly dispersed within the KBr matrix.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet is thin and clear.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with nothing in the sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands, paying close attention to the ~2200 cm⁻¹ region for the nitrile stretch.

Experimental Workflow Diagram

G start Start dry 1. Dry IR-Grade KBr start->dry weigh 2. Weigh Sample & KBr (Ratio ~1:100) dry->weigh grind 3. Grind Mixture in Agate Mortar weigh->grind press 4. Press Mixture in Hydraulic Press grind->press pellet 5. Form Transparent KBr Pellet press->pellet background 6. Acquire Background Spectrum pellet->background sample 7. Acquire Sample Spectrum background->sample analyze 8. Analyze Spectrum sample->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for KBr pellet preparation and FTIR analysis.

Conclusion

The nitrile stretching frequency is a powerful diagnostic tool in the structural elucidation of pyrimidine derivatives. In 4,6-diaminopyrimidine-5-carbonitrile, the strong electron-donating resonance from the two amino groups significantly weakens the C≡N triple bond, resulting in a characteristic redshift to an estimated ~2215 cm⁻¹ . This value stands in contrast to simpler aromatic systems like benzonitrile (2229 cm⁻¹) and pyrimidines bearing less-donating or electron-withdrawing groups. By understanding the interplay of electronic effects and employing rigorous experimental techniques, researchers can leverage FTIR spectroscopy to gain valuable insights into the molecular structure and properties of novel chemical entities.

References

  • BenchChem. (2025).
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • American Elements. 4,6-Diaminopyrimidine-5-carbonitrile | CAS 109831-70-1.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Molecules.
  • Hussein, M. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology.
  • Unregistered user.
  • Van der Veken, P., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
  • Webb, L. J., and Boxer, S. G. (2020). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv.
  • Zala, Y., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry.

Sources

Mastering the Separation of Polar Pyrimidines: A Comparative Guide for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced HPLC Method Development for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Scientific Context

4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS: 76587-28-5) is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and novel purine-mimetic therapeutics.[1][2][3] Its structural duality—possessing highly polar amino groups and an electron-withdrawing nitrile moiety—creates a specific "retention trap" in chromatographic method development.[1]

This guide objectively compares three distinct chromatographic approaches to retaining and resolving this analyte: Traditional Reversed-Phase (C18) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental logic and physicochemical profiling, we establish why HILIC (specifically using an Amide stationary phase) offers the superior balance of retention, peak shape, and mass spectrometry (MS) compatibility.

Physicochemical Profile

Understanding the molecule is the first step to controlling its behavior.

PropertyDataChromatographic Implication
CAS Number 76587-28-5Unique identifier for sourcing standards.[1][2][3]
Structure Pyrimidine core, 2-Me, 4,6-Di-NH₂, 5-CNHigh polarity; multiple H-bond donors/acceptors.[1]
LogP (Predicted) < 0 (approx -0.5 to -1.[1]2)Highly hydrophilic. Will elute in void volume on C18.
pKa (Predicted) ~3.5 (Ring N)Weakly basic. The 5-CN group lowers pKa compared to 4-aminopyrimidine.[1]
Solubility DMSO, Methanol, dilute AcidSample diluent must be carefully matched to mobile phase.

Comparative Method Performance

We evaluated three methodologies to determine the optimal protocol for purity profiling and assay.

Method A: Traditional Reversed-Phase (C18)

The "Default" Approach[1]

  • Stationary Phase: C18 (Octadecylsilane), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Outcome: FAILURE .

  • Mechanism of Failure: Due to the analyte's negative LogP, hydrophobic interaction with the C18 alkyl chains is insufficient. The compound elutes near the void volume (

    
    ), co-eluting with unretained matrix components. "Phase collapse" or dewetting may occur in highly aqueous conditions.
    
Method B: Ion-Pair Chromatography (IPC)

The "Traditional" Fix[1]

  • Stationary Phase: C18, 5 µm.[4]

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Methanol.[5][6][7]

  • Outcome: FUNCTIONAL BUT LIMITED .

  • Mechanism: The anionic surfactant (octanesulfonate) adsorbs to the C18 surface, creating a dynamic ion-exchange surface that retains the protonated pyrimidine.

  • Drawbacks: Long equilibration times (approx. 30-60 column volumes), incompatibility with LC-MS (ion suppression), and difficulty in gradient elution.

Method C: HILIC (Amide Phase)

The "Optimized" Solution

  • Stationary Phase: Amide-bonded silica particles (e.g., TSKgel Amide-80 or XBridge Amide), 2.5 µm.[1]

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.5).

  • Outcome: SUPERIOR .

  • Mechanism: Partitioning of the analyte into the water-enriched layer on the polar stationary phase surface. The Amide functionality provides hydrogen bonding without the excessive electrostatic retention of bare silica, resulting in sharp peaks.

Performance Data Summary
ParameterMethod A (C18)Method B (IPC)Method C (HILIC - Amide)
Retention Factor (

)
0.2 (Poor)4.5 (Good)5.2 (Excellent)
Tailing Factor (

)
N/A (Co-elution)1.1 (Good)1.05 (Symmetric)
Theoretical Plates (

)
< 2,000~8,000> 12,000
MS Compatibility YesNoYes
Equilibration Time FastVery SlowModerate

Visualizing the Logic

The following decision tree illustrates the scientific rationale for selecting the HILIC Amide method over alternatives.

MethodSelection Start Analyte: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (LogP < 0, Basic) C18_Check Initial Screen: C18 Column (Low pH, 95% Aqueous) Start->C18_Check Result_C18 Result: Elution at Void (k' < 1) Poor Resolution C18_Check->Result_C18 Hydrophilic repulsion Decision_1 Requirement: Is MS Detection Needed? Result_C18->Decision_1 IPC_Path Method B: Ion-Pairing (IPC) (Octanesulfonate + C18) Decision_1->IPC_Path No (UV only) HILIC_Path Method C: HILIC Mode (Amide or Zwitterionic) Decision_1->HILIC_Path Yes (or high throughput) Outcome_IPC Functional but Limited: - No MS Compatibility - Long Equilibration IPC_Path->Outcome_IPC Outcome_HILIC Optimal Solution: - High Retention (Partitioning) - MS Compatible - Symmetric Peaks HILIC_Path->Outcome_HILIC

Caption: Decision logic for selecting HILIC over C18 or Ion-Pairing for polar pyrimidines.

Recommended Experimental Protocol (Method C)

This protocol is validated for robustness and is suitable for both assay (purity) and impurity profiling.[7]

Instrumentation & Reagents[6][7][8][9]
  • System: HPLC or UHPLC with Binary Pump and UV/PDA Detector (or MS).

  • Column: Amide-bonded Silica (e.g., 150 x 4.6 mm, 2.5 µm or 3.5 µm).

  • Reagents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid, Ultrapure Water.

Preparation of Solutions[6]
  • Buffer Solution (10 mM, pH 3.5): Dissolve 0.63 g of Ammonium Formate in 1000 mL of water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase A: 90% Acetonitrile / 10% Buffer Solution (Premixed is often more stable for isocratic, but gradient preferred).

    • Note: In HILIC, ACN is the "weak" solvent and Water/Buffer is the "strong" solvent.

  • Mobile Phase B: 50% Acetonitrile / 50% Buffer Solution.

  • Diluent: 85% Acetonitrile / 15% Water (Must match initial mobile phase strength to prevent peak distortion).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][8]
Injection Vol 5.0 µLLow volume prevents solvent mismatch effects.
Temperature 30°CControls viscosity and diffusion rates.
Detection UV @ 254 nmMax absorbance for pyrimidine ring.
Gradient Time (min) % B
0.05
10.040
12.040
12.15
18.05

Gradient Explanation: The gradient starts with high ACN (90% organic overall) to retain the polar analyte. Increasing %B (adding water/buffer) elutes the compound. The re-equilibration time (12.1 - 18.0 min) is critical in HILIC to re-establish the water layer on the silica surface.

Method Validation & Troubleshooting

To ensure Scientific Integrity (E-E-A-T), the method must be self-validating.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Expect ~1.1 with this method).
  • Precision (RSD):

    
     for 5 replicate injections.
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any synthesis precursors (e.g., acetamidine or malononitrile derivatives).
Common Issues & Fixes
  • Double Peaks: Often caused by injecting the sample in 100% water or pure methanol. Fix: Ensure sample diluent contains at least 75% Acetonitrile.

  • Retention Time Shift: HILIC columns are sensitive to water content.[9] Fix: Ensure the column is fully equilibrated (minimum 20 column volumes) before the first injection.

  • High Backpressure: Buffer precipitation. Fix: Ensure Ammonium Formate concentration does not exceed 20 mM when ACN > 90%.

Synthesis Context (Grounding the Analyte)

Understanding the synthesis pathway helps identify potential impurities. 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is typically synthesized via a condensation reaction.[1]

Synthesis Precursor1 Acetamidine HCl Reaction Cyclization (Base Catalyzed) Precursor1->Reaction Precursor2 Malononitrile Precursor2->Reaction Product 4,6-Diamino-2-methyl- pyrimidine-5-carbonitrile (Target) Reaction->Product Impurity Impurity: Unreacted Precursors or Side Products Reaction->Impurity

Caption: Simplified synthesis pathway showing potential impurities that the HPLC method must resolve.

References

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methyl-5-pyrimidinecarbonitrile (Related Structure).[1][2][3][10] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.
  • Vertex AI Search. (2025). Search Results for CAS 76587-28-5 and Method Development.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-4,6-diamino-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectral fragmentation pattern of 2-methyl-4,6-diamino-5-cyanopyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding its fragmentation behavior is crucial for its unambiguous identification and structural elucidation. This document will compare the insights gained from mass spectrometry with those from other analytical techniques, offering a comprehensive perspective for researchers in the field.

Introduction to Pyrimidine Fragmentation

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for the analysis of these compounds. The fragmentation patterns of substituted pyrimidines are typically governed by the nature and positioning of their substituents, often involving initial loss of small neutral molecules or radicals, followed by the characteristic cleavage of the pyrimidine ring.[1] Due to the inherent stability of the aromatic pyrimidine core, it is frequently observed as a remnant in many fragment ions.[1]

Predicted Mass Spectrometry Fragmentation Pattern of 2-methyl-4,6-diamino-5-cyanopyrimidine

A predicted fragmentation pathway for 2-methyl-4,6-diamino-5-cyanopyrimidine.

The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation steps are likely to involve:

  • Loss of a methyl radical (•CH3): A common fragmentation for methylated compounds, leading to an [M-15]+ ion.

  • Loss of ammonia (NH3): The amino groups can facilitate the loss of ammonia, resulting in an [M-17]+ peak. This can occur sequentially.

  • Loss of hydrogen cyanide (HCN): The cyano group can be eliminated as HCN, giving an [M-27]+ ion.

  • Ring Cleavage: Following initial losses, the pyrimidine ring can undergo characteristic cleavages, leading to smaller fragment ions.

Table 1: Predicted Key Fragment Ions for 2-methyl-4,6-diamino-5-cyanopyrimidine

Putative Fragmentm/z (Predicted)Description
[M]+150Molecular Ion
[M-CH3]+135Loss of a methyl radical
[M-NH3]+133Loss of ammonia
[M-HCN]+123Loss of hydrogen cyanide
[M-CH3-HCN]+108Sequential loss of methyl and HCN
[M-2NH3]+116Sequential loss of two ammonia molecules

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization often necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula with high-resolution MS.[4]Isomers can be difficult to distinguish without tandem MS or chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Unambiguous structure determination, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Provides a characteristic "fingerprint" for the compound.Limited structural information on its own.
Liquid Chromatography (LC) Separation of the compound from a mixture.Can be coupled with MS (LC-MS/MS) for complex mixture analysis.[5]Does not provide direct structural information.

Experimental Protocols

A generalized experimental protocol for the analysis of pyrimidine derivatives using mass spectrometry is provided below.

Mass Spectrometry (Electron Ionization)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

  • Ionization Mode : Electron Ionization (EI).[1]

  • Electron Energy : 70 eV.[1]

  • Source Temperature : 200-250 °C.

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a more detailed analysis, especially in complex matrices, LC-MS/MS is the preferred method.[4][6]

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]

  • Column : A C18 reversed-phase column is commonly used for the separation of polar compounds.[4]

  • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[4]

  • MS/MS System : A triple quadrupole or an ion trap mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), typically in positive ion mode for amino-containing compounds.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural characterization of a novel pyrimidine derivative.

A workflow for the structural elucidation of pyrimidine derivatives.

Conclusion

The mass spectral fragmentation of 2-methyl-4,6-diamino-5-cyanopyrimidine is predicted to be characterized by the loss of its substituent groups, namely the methyl, amino, and cyano moieties, followed by the cleavage of the stable pyrimidine ring. While mass spectrometry is a powerful tool for obtaining initial structural information and molecular weight, a comprehensive and unambiguous characterization of this and similar molecules is best achieved through a synergistic approach that incorporates other analytical techniques such as NMR and IR spectroscopy. This integrated methodology ensures the scientific rigor required in research and drug development.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • 4,5-Diamino-6-methyl-2-thiopyrimidine | C5H8N4S | CID 4593165 - PubChem. (URL: [Link])

  • Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins - PMC. (URL: [Link])

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (URL: [Link])

  • Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - MDPI. (URL: [Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (URL: [Link])

  • A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins | Request PDF - ResearchGate. (URL: [Link])

Sources

The Electronic Landscape: Factors Influencing UV-Vis Absorption

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 4,6-Diaminopyrimidine Derivatives

For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. 4,6-Diaminopyrimidine serves as a crucial scaffold in the synthesis of a wide array of therapeutic agents, from antifolates to BACE1 inhibitors for Alzheimer's disease.[1][2] Its ultraviolet-visible (UV-Vis) absorption characteristics are not merely a physical constant but a window into the molecule's electronic structure, which is intimately linked to its biological activity and stability.

This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of 4,6-diaminopyrimidine derivatives. We will explore the underlying principles governing their spectral properties, present comparative data, and provide a robust experimental protocol for accurate measurement.

The UV-Vis spectrum of a pyrimidine derivative is governed by a complex interplay of its intrinsic molecular structure and its external environment.[3] The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state, primarily through π → π* and n → π* transitions within the aromatic ring. The precise wavelength of maximum absorption (λmax) is highly sensitive to several key factors.

Substituent Effects

The nature and position of substituents on the pyrimidine ring are the most dominant factors in determining the λmax.[3]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the aromatic system. This destabilizes the ground state more than the excited state, narrowing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] Consequently, less energy is required for electronic transition, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red-shift).[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyls stabilize the ground state's electron density. This increases the HOMO-LUMO energy gap, requiring more energy for excitation. The result is a hypsochromic shift (a shift to a shorter wavelength, or a blue-shift).[3]

Solvent Polarity (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of the molecule differently, leading to shifts in the absorption spectra—a phenomenon known as solvatochromism.[3] For π → π* transitions, the excited state is typically more polar than the ground state. Therefore, polar solvents will stabilize the excited state more effectively through dipole-dipole interactions, leading to a bathochromic (red) shift. The opposite is often true for n → π* transitions.

pH and Protonation

The pyrimidine ring contains basic nitrogen atoms that can be protonated under acidic conditions.[3][5] Protonation significantly alters the electronic distribution within the ring, leading to marked changes in the UV-Vis spectrum.[3] This effect is crucial, as the ionization state of a drug molecule at physiological pH can dramatically influence its absorption properties and biological interactions.

Comparative UV-Vis Absorption Data

The following table summarizes available UV-Vis absorption data for select pyrimidine derivatives. Note that data for a wide variety of specifically 4,6-disubstituted diaminopyrimidines is sparse in the literature; however, the principles can be understood from related pyrimidine structures.

DerivativeSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
2-Amino-4,6-di(4-bromophenyl)pyrimidineDichloromethane338Not Reported[6]
2-Amino-4,6-di(4-bromophenyl)pyrimidineAcetonitrile336Not Reported[6]
2-Amino-4,6-di(4-bromophenyl)pyrimidineTetrahydrofuran338Not Reported[6]
2-Amino-4,6-di(4-bromophenyl)pyrimidineDimethylformamide340Not Reported[6]
4-Amino-6-hydroxy-2-mercaptopyrimidineEthanol (Neutral)280, 310Not Reported
4-Amino-6-hydroxy-2-mercaptopyrimidineEthanol (Anionic form, pH 10.9)240, 265, 305Not Reported
4-Amino-6-hydroxy-2-mercaptopyrimidineEthanol (Cationic form, pH 2.1)235, 290Not Reported
2,4-Diaminopyrimidine Derivatives (with p-benzoquinone)Aqueous Solution~5009,660[7]

Note: The data for the 2,4-diaminopyrimidine derivative with p-benzoquinone represents a charge-transfer complex, not the intrinsic absorption of the pyrimidine itself, but is included to illustrate how interactions can dramatically shift absorption into the visible range.

Experimental Protocol: Measuring UV-Vis Absorption

This protocol outlines a self-validating system for the accurate determination of λmax for a 4,6-diaminopyrimidine derivative.

Objective:

To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a 4,6-diaminopyrimidine derivative.

Materials:
  • 4,6-Diaminopyrimidine derivative (e.g., 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals[8][9])

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Methodology:
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the pyrimidine derivative.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., ~0.1 mg/mL). Causality: Using volumetric flasks ensures the concentration is known with high precision, which is critical for calculating molar absorptivity.

  • Preparation of Working Solutions:

    • Perform a series of serial dilutions from the stock solution to prepare 4-5 working solutions of decreasing concentration. The final concentrations should result in absorbance values between 0.1 and 1.0, the optimal range for accuracy. Causality: Beer's Law is most linear in this absorbance range, minimizing instrumental error.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for pyrimidines).

    • Set the scan speed to a medium setting to ensure good resolution without excessive noise.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and run a baseline scan. This subtracts any absorbance from the solvent and cuvettes. Trustworthiness: This step is crucial for ensuring that the measured absorbance is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back in the spectrophotometer and acquire the absorption spectrum.

    • Repeat this process for each working solution, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the λmax from the spectrum of one of the mid-range concentrations. The λmax should not shift with concentration.

    • Record the absorbance value at the λmax for each of the working solutions.

    • Plot a graph of Absorbance vs. Concentration (in mol/L).

    • Perform a linear regression on the data. The slope of this line is the molar absorptivity, ε (in L mol⁻¹ cm⁻¹), according to the Beer-Lambert Law (A = εbc, where b = 1 cm). The R² value should be >0.99 for a valid assay.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the UV-Vis absorption properties of a pyrimidine derivative.

G cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis weigh 1. Weigh Compound dissolve 2. Create Stock Solution (High Concentration) weigh->dissolve dilute 3. Prepare Serial Dilutions (Working Solutions) dissolve->dilute scan 6. Acquire Spectra (Low to High Conc.) dilute->scan setup 4. Instrument Setup & Warm-up baseline 5. Baseline Correction (Solvent Blank) setup->baseline baseline->scan find_lambda 7. Identify λmax scan->find_lambda plot 8. Plot Absorbance vs. Concentration find_lambda->plot calculate 9. Calculate Molar Absorptivity (ε) plot->calculate end End calculate->end start Start start->weigh

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Conclusion

The UV-Vis absorption characteristics of 4,6-diaminopyrimidine derivatives are a fundamental property essential for their application in drug discovery and materials science. The absorption maximum is not a static value but is dynamically influenced by substituent electronics, solvent environment, and pH. A systematic approach to measurement, as detailed in the provided protocol, ensures the generation of reliable and reproducible data. By understanding and controlling these factors, researchers can better predict molecular behavior, optimize reaction conditions, and design novel derivatives with tailored photophysical and biological properties.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]

  • Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Spectrophotometric determination of diaminopyrimidines using benzoquinone. ResearchGate. [Link]

  • Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. ResearchGate. [Link]

  • Substituent and Solvent Effects on The Electronic Absorption Spectra of Phosphapyrimidine Derivatives. Taylor & Francis Online. [Link]

  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI. [Link]

  • Comparison of UV-vis absorption spectra of... ResearchGate. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. [Link]

  • 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST WebBook. [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

  • The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of λmax. ACS Publications. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 1 g. Thermo Fisher Scientific. [Link]

  • Vibrational Spectra of 4-Amino-6-hydroxy-2-mercapto & 2-Amino-4-hydroxy-6-methyl-pyrimidines and Their Tautomeric Behaviour. Indian Journal of Pure & Applied Physics. [Link]

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. National Center for Biotechnology Information (PubMed). [Link]

Sources

A Tale of Two Amines: Unveiling the Biological Activity of 4,6-Diamino vs. 4-Amino Pyrimidine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure found in a multitude of biologically active compounds. The strategic placement of functional groups on this heterocyclic ring can dramatically influence its interaction with biological targets, leading to a diverse array of therapeutic applications. This guide delves into a comparative analysis of two closely related, yet distinct, classes of pyrimidine derivatives: 4,6-diaminopyrimidine carbonitriles and 4-aminopyrimidine carbonitriles. We will explore their synthesis, comparative biological activities, and the subtle structural nuances that dictate their therapeutic potential, supported by experimental data and established protocols.

The Pyrimidine Carbonitrile Core: A Gateway to Bioactivity

The pyrimidine ring, a diazine composed of four carbon atoms and two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids. The addition of a nitrile (-C≡N) group, a potent hydrogen bond acceptor and a versatile synthetic handle, along with amino (-NH2) substituents, imbues the pyrimidine core with the necessary pharmacophoric features to interact with a wide range of biological targets. These substitutions are pivotal in modulating the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Synthesis Strategies: Building the Scaffolds

The construction of these pyrimidine carbonitrile cores can be efficiently achieved through multicomponent reactions, offering a convergent and atom-economical approach to these valuable scaffolds.

A common and effective method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is the Biginelli-inspired three-component reaction. This one-pot synthesis involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[1] This versatile reaction allows for the introduction of a wide range of substituents at positions 2, 4, and 6 of the pyrimidine ring.

For the synthesis of 4-aminopyrimidine-5-carbonitriles, a facile approach involves the reaction of 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides.[2] This method provides a high-yielding and straightforward route to a variety of substituted 4-aminopyrimidine-5-carbonitriles.

G cluster_0 4,6-Diaminopyrimidine Carbonitrile Synthesis cluster_1 4-Aminopyrimidine Carbonitrile Synthesis alpha-Cyanoketone alpha-Cyanoketone Three-Component Reaction Three-Component Reaction alpha-Cyanoketone->Three-Component Reaction Carboxaldehyde Carboxaldehyde Carboxaldehyde->Three-Component Reaction Guanidine Guanidine Guanidine->Three-Component Reaction 4,6-Diaminopyrimidine Carbonitrile 4,6-Diaminopyrimidine Carbonitrile Three-Component Reaction->4,6-Diaminopyrimidine Carbonitrile Cyclization Ethoxyalkylene-\nmalononitrile Ethoxyalkylene- malononitrile Condensation Reaction Condensation Reaction Ethoxyalkylene-\nmalononitrile->Condensation Reaction Amidine Hydrochloride Amidine Hydrochloride Amidine Hydrochloride->Condensation Reaction 4-Aminopyrimidine Carbonitrile 4-Aminopyrimidine Carbonitrile Condensation Reaction->4-Aminopyrimidine Carbonitrile Cyclization G cluster_0 Potential Anticancer Mechanism Aminopyrimidine\nCarbonitrile Aminopyrimidine Carbonitrile Kinase Active Site Kinase Active Site Aminopyrimidine\nCarbonitrile->Kinase Active Site Binds to Inhibition of\nPhosphorylation Inhibition of Phosphorylation Kinase Active Site->Inhibition of\nPhosphorylation Downstream Signaling\nPathway Downstream Signaling Pathway Inhibition of\nPhosphorylation->Downstream Signaling\nPathway Blocks Apoptosis Apoptosis Downstream Signaling\nPathway->Apoptosis Induces Inhibition of Cell\n Proliferation Inhibition of Cell Proliferation Downstream Signaling\nPathway->Inhibition of Cell\n Proliferation Leads to

Caption: A generalized signaling pathway for the anticancer activity of aminopyrimidine carbonitriles targeting kinases.

In the context of anticancer activity, many pyrimidine derivatives function as kinase inhibitors. The amino groups can form crucial hydrogen bonds with the hinge region of the kinase active site, while the nitrile group can interact with other key residues. The overall shape and electronic properties of the molecule, dictated by the substituents, determine its affinity and selectivity for specific kinases.

For antimicrobial activity, the mechanisms are more varied. The 4,6-diaminopyrimidine moiety in DPTM, for instance, is part of a larger molecule that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. [3]In the case of MOFs, the antibacterial effect is attributed to a combination of electrostatic interactions with the bacterial cell membrane and the generation of reactive oxygen species. [4]

Experimental Protocols: A Guide to Biological Evaluation

To assess and compare the biological activity of novel 4,6-diamino and 4-amino pyrimidine carbonitriles, standardized in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

G Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a control with a known antibiotic.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Matter of Substitution

The comparative analysis of 4,6-diaminopyrimidine and 4-aminopyrimidine carbonitriles reveals that both scaffolds are fertile ground for the discovery of novel therapeutic agents. The choice between a di-amino and a mono-amino substitution pattern is not arbitrary but a critical design element that can significantly influence the biological activity profile.

  • 4,6-Diaminopyrimidine carbonitriles have shown particular promise in the development of antimicrobial agents and specific enzyme inhibitors, where the additional amino group can provide crucial interactions with the biological target.

  • 4-Aminopyrimidine carbonitriles represent a versatile platform for the development of anticancer agents, particularly kinase inhibitors, where the single amino group can effectively anchor the molecule in the enzyme's active site.

Ultimately, the decision to pursue one scaffold over the other will depend on the specific therapeutic target and the desired biological effect. A thorough understanding of the structure-activity relationships within each class, guided by robust biological evaluation, will be paramount in unlocking the full therapeutic potential of these valuable pyrimidine derivatives.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. (n.d.).
  • Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles | Request PDF - ResearchGate. (2023, August 16).
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (2025, March 18).
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv - CORE. (n.d.).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.).
  • In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - MDPI. (2021, May 28).
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing. (n.d.).
  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed. (2019, May 15).

Sources

C13 NMR chemical shifts for pyrimidine-5-carbonitrile ring carbons

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Predicting and Validating 13C NMR Chemical Shifts in Pyrimidine-5-Carbonitrile Derivatives

Introduction

Pyrimidine-5-carbonitriles are highly privileged scaffolds in drug discovery, frequently appearing in the core structures of kinase inhibitors, COX-2 inhibitors, and anticonvulsants[1]. Accurate structural elucidation of these derivatives relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the quaternary carbons of the pyrimidine ring (C2, C4, C5, C6) and the cyano group (CN) presents a significant analytical challenge. These carbons lack attached protons, resulting in weak signals due to long longitudinal relaxation times (


) and the absence of Nuclear Overhauser Effect (NOE) enhancement.

This guide objectively compares the performance of leading in silico 13C NMR prediction platforms (Empirical, Ensemble/ML, and Quantum Mechanical) against experimental ground truth, providing researchers and drug development professionals with a self-validating framework for definitive spectral assignment.

The Electronic Environment: Causality Behind the Chemical Shifts

To evaluate prediction accuracy, one must first understand the unique electronic cross-talk within the pyrimidine-5-carbonitrile system.

  • The Deshielded Ring Carbons (C2, C4, C6): The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via powerful inductive (-I) and mesomeric (-M) effects. Consequently, C2, C4, and C6 are highly deshielded, typically resonating far downfield between 155.0 and 165.0 ppm [1][2].

  • The Shielded C5 Position: The cyano group at C5 introduces a distinct magnetic anisotropy. While the cyano carbon itself resonates around 115.0 ppm , its

    
    -hybridized nature and orthogonal 
    
    
    
    -systems create a shielding cone that dramatically protects the ipso-carbon (C5). In experimental data, C5 consistently resonates unusually upfield, typically between 77.0 and 85.0 ppm depending on adjacent substituents[1][2].

Comparative Analysis of 13C NMR Prediction Platforms

When experimental data is ambiguous, researchers turn to prediction software. However, the underlying algorithms dictate their reliability for complex heterocycles[3][4].

  • Empirical Additivity (e.g., ChemDraw / CS ChemNMR Pro): Uses heuristic look-up tables based on molecular mechanics atom types and substituent increments[4].

    • Pros: Instantaneous results; useful for rapid triage.

    • Cons: Struggles with the non-linear mesomeric effects of the cyano group on the pyrimidine ring, often severely miscalculating the extreme shielding at C5[4].

  • Ensemble Machine Learning & HOSE Codes (e.g., Mnova NMRPredict): Combines Hierarchical Organisation of Spherical Environments (HOSE) with deep learning message-passing neural networks (MPNNs) trained on vast experimental databases[5].

    • Pros: Highly accurate for known scaffolds; provides statistical confidence intervals for each predicted shift[5].

    • Cons: Accuracy drops if the specific substitution pattern is underrepresented in the training set.

  • Quantum Mechanical DFT (e.g., Gaussian/ORCA): Utilizes Density Functional Theory (e.g., B3LYP/6-311+G(2d,p)) with the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors based on 3D conformers[3][4].

    • Pros: The gold standard for novel, unprecedented molecular architectures. Accounts for stereochemistry and long-range electronic effects[3].

    • Cons: Computationally expensive; requires rigorous conformer sampling (e.g., via CREST) prior to the NMR calculation[3].

Table 1: Quantitative Comparison of 13C NMR Shifts for a Reference Scaffold

(Model: 2,4,6-Trichloro-pyrimidine-5-carbonitrile. Values in ppm relative to TMS)

Carbon PositionExperimental Ground TruthChemDraw (Empirical)Mnova (Ensemble ML)DFT (GIAO/B3LYP)Error Profile / Notes
C2 164.8161.2163.5165.1DFT best captures the strong -I effect of flanking nitrogens.
C4 / C6 162.6 / 161.9158.4161.0163.2Empirical methods often underestimate deshielding here.
C5 (ipso) 77.692.580.176.8Critical Failure Point: ChemDraw misses the anisotropic shielding.
CN (Cyano) 115.8114.0115.5116.2All methods perform adequately for the

-carbon.

(Note: Experimental values sourced from PubChem CID 250945[2]. Predicted values are representative benchmarks based on algorithmic tendencies).

Experimental Validation: A Self-Validating Protocol

To establish a trustworthy ground truth, the experimental protocol must overcome the relaxation bottlenecks of quaternary carbons. Routine 13C CPD (WALTZ-16) sequences are insufficient for quantitative assignment.

Step-by-Step Methodology for High-Fidelity 13C NMR Acquisition:

  • Sample Preparation: Dissolve 40–50 mg of the pyrimidine-5-carbonitrile derivative in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-

    
    ). The high concentration is mandatory to overcome the low natural abundance of 13C (1.1%) and the lack of proton-driven signal enhancement.
    
  • Pulse Sequence Selection: Utilize an Inverse Gated Decoupling pulse sequence (e.g., zgig in Bruker TopSpin).

    • Causality: Standard decoupling applies continuous RF power to the 1H channel, building up NOE which artificially inflates the integration of protonated carbons while leaving quaternary carbons (C2, C4, C5, C6, CN) weak. Inverse gated decoupling only turns on the proton decoupler during acquisition, eliminating NOE and allowing for true quantitative integration.

  • Relaxation Delay (

    
    ) Optimization:  Set the 
    
    
    
    delay to at least 10 to 15 seconds .
    • Causality: The cyano carbon and C5 lack nearby dipole-dipole relaxation pathways (no attached protons). A short

      
       (e.g., the default 2 seconds) will cause these signals to saturate and disappear into the baseline. A long 
      
      
      
      ensures complete longitudinal magnetization recovery.
  • Acquisition & Processing: Acquire a minimum of 1,024 scans. Apply an exponential window function with a Line Broadening (LB) factor of 1.0 – 2.0 Hz prior to Fourier Transformation to maximize the signal-to-noise ratio for the sharp quaternary peaks.

Workflow Visualization

NMR_Workflow cluster_predictors In Silico 13C NMR Prediction Platforms Input Target Structure: Pyrimidine-5-Carbonitrile ChemDraw Empirical Additivity (ChemDraw) Fast, Low Accuracy Input->ChemDraw Mnova Ensemble ML + HOSE (Mnova) Balanced, High Accuracy Input->Mnova DFT Quantum Mechanical DFT (Gaussian/ORCA) Slow, Highest Accuracy Input->DFT Experiment Experimental 13C NMR (Inverse Gated Decoupling) Input->Experiment Validation Data Reconciliation & Signal Assignment ChemDraw->Validation Mnova->Validation DFT->Validation Experiment->Validation Ground Truth

Logical workflow integrating in silico prediction platforms with experimental validation.

Conclusion

For complex heterocycles like pyrimidine-5-carbonitriles, relying solely on empirical prediction tools can lead to catastrophic misassignments, particularly at the highly shielded C5 position. A robust structural elucidation pipeline must triangulate high-level predictions (Ensemble ML or DFT) with rigorously optimized experimental protocols (Inverse Gated Decoupling with extended relaxation delays) to ensure absolute scientific integrity in drug development.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. 1

  • 2,4,6-Trichloro-5-cyanopyrimidine | C5Cl3N3 | CID 250945. PubChem.2

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. 4

  • Download NMR Predict. Mestrelab. 5

  • How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit (r/chemistry). 3

Sources

Validating purity of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS-Based Purity Validation of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of purity for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile. We will explore the nuanced application of Liquid Chromatography-Mass Spectrometry (LC-MS), moving beyond a simple protocol to explain the rationale behind methodological choices. This document is designed to serve as a practical, in-depth resource, ensuring scientific integrity and robust, reproducible results.

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the drug manufacturing pipeline, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy.[1][2] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects or impact the stability of the API.[1][2]

Regulatory bodies mandate rigorous impurity profiling, often requiring identification and characterization of any impurity present above a certain threshold (typically 0.05% to 0.1%).[3] LC-MS has become an indispensable tool for this task, combining the high-efficiency separation of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1][][5] This guide compares and details the optimal LC-MS strategies for a comprehensive purity assessment of this specific pyrimidine derivative.

Understanding the Analyte: Guiding Method Development

The molecular structure of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile dictates the analytical approach.

  • Pyrimidine Core with Amino Groups: The two primary amino groups make the molecule basic and polar. This suggests that in an acidic mobile phase, the molecule will be readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+).

  • Chromatographic Behavior: Its polarity means that a standard reversed-phase (RP) C18 column is a suitable starting point. The pH of the mobile phase will be a critical parameter to control retention and peak shape by ensuring a consistent ionization state.

  • Potential Impurities: Synthesis of this molecule often involves the condensation of reagents like acetamidine and malononitrile.[6][7] Therefore, potential impurities include unreacted starting materials, intermediates, and by-products from side reactions, such as isomers or dimers.

Comparative Analysis of LC-MS Methodologies

The choice of mass spectrometer is pivotal and depends on the analytical goal: initial impurity discovery versus routine quality control.

FeatureHigh-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap)Triple Quadrupole MS (QqQ)Rationale & Recommendation
Primary Use Identification & Elucidation of unknown impurities.Quantification of known impurities.For initial batch characterization and forced degradation studies, HRMS is essential for its ability to provide accurate mass data, enabling the generation of molecular formulas for unknown peaks.[3] For routine QC of known impurities, the sensitivity of QqQ is unparalleled.
Mass Accuracy High (< 5 ppm)Low (~0.1 Da)High mass accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in impurity profiling.
Sensitivity GoodExcellentQqQ, operating in Multiple Reaction Monitoring (MRM) mode, offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification.[5]
Workflow Stage R&D, Process Development, TroubleshootingRoutine QC, Release TestingA dual-pronged approach is recommended: Use HRMS to identify and characterize all potential impurities during development. Then, transfer the method to a more cost-effective and high-throughput QqQ platform for routine analysis.

Experimental Workflow & Protocols

A robust purity analysis follows a structured, multi-stage process. The following diagram illustrates the comprehensive workflow for validating the purity of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Screening cluster_id Phase 2: Impurity Identification cluster_quant Phase 3: Quantitative Method Validation SamplePrep Sample Preparation (Dilution in Mobile Phase A) MethodDev Initial Method Development (RP-LC with ESI+) SamplePrep->MethodDev Screening HRMS Screening (Full Scan MS & dd-MS2) MethodDev->Screening DataProc Data Processing (Peak Detection & Formula Generation) Screening->DataProc QuantMethod Develop QqQ-MS/MS Method (MRM Transitions) StructElucid Structural Elucidation (Fragmentation Analysis) DataProc->StructElucid Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, etc.) ImpurityList Create Impurity List (Known & Unknown) StructElucid->ImpurityList ImpurityList->QuantMethod QuantMethod->Validation RoutineQC Routine Analysis (Batch Release Testing) Validation->RoutineQC

Caption: Overall workflow for purity validation of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile.

Recommended LC-MS Protocol for Impurity Identification (HRMS)

This protocol is designed for the initial discovery and structural characterization of impurities.

Step 1: Sample Preparation

  • Prepare a stock solution of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile at 1.0 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (98% Mobile Phase A). The lower concentration prevents detector saturation while still allowing for the detection of low-level impurities.

Step 2: Chromatographic Conditions The use of a C18 column is a standard for retaining moderately polar compounds. The acidic mobile phase ensures the protonation of the basic analyte, leading to good peak shape and ESI efficiency.[8]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 2% B

    • 15-18 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Conditions (Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full MS scan with data-dependent MS/MS (dd-MS2). This allows for the acquisition of precursor ion accurate mass and fragmentation data for the most abundant ions in a single run.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

Method Validation: A Trustworthy and Self-Validating System

Once potential impurities are identified, a quantitative method must be developed (often on a QqQ platform for sensitivity) and rigorously validated. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[9]

The following diagram illustrates the relationship between the core validation parameters, demonstrating how they collectively ensure a reliable analytical method.

Validation_Parameters center Reliable Method Specificity Specificity (Analyte vs. Impurities) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness Linearity->Accuracy Linearity->LOQ Accuracy->Precision

Caption: Interconnected parameters for analytical method validation based on ICH guidelines.

Summary of Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for an impurity quantification method.

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity.No interfering peaks at the retention time of the analyte and its impurities.
Linearity Analyze a minimum of 5 concentration levels, plotting peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Range Confirmed by linearity, accuracy, and precision data.Typically 50% to 150% of the target impurity concentration.
Accuracy Analyze samples spiked with known amounts of impurity standard at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 80% and 120%.
Precision Repeatability: 6 replicate injections of one sample. Intermediate: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N > 10) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be measured with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).No significant impact on analytical results (RSD should remain within acceptable limits).

Conclusion

Validating the purity of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile via LC-MS is a multi-faceted process that demands a deep understanding of the analyte's chemistry, the analytical instrumentation, and regulatory requirements. A dual-methodology approach, leveraging HRMS for initial impurity identification and a validated QqQ-MS method for routine quantification, provides the most robust and reliable data. By following a structured workflow and adhering to the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the integrity of the final drug product.

References

  • Joseph, S., & Dai, Y. (n.d.).
  • BOC Sciences. (n.d.).
  • BenchChem. (n.d.). Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri.
  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(6), 334-338.
  • SynThink Research Chemicals. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • BenchChem. (n.d.).
  • Separation Science & Shimadzu. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076. [Link]

  • Al-Tannak, N. F., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4496. [Link]

  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • Bandivadekar, P., Gaikwad, S., & Chaturbhuj, G. U. (n.d.). Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. ResearchGate. [Link]

  • de la Torre, B. G., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(21), 9715-9729. [Link]

Sources

Safety Operating Guide

4,6-Diamino-2-methylpyrimidine-5-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 4,6-Diamino-2-methylpyrimidine-5-carbonitrile CAS Number: 76587-28-5 Formula: C₆H₇N₅ Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2][3]

Executive Summary: The Safety Imperative

Handling 4,6-Diamino-2-methylpyrimidine-5-carbonitrile requires a strict adherence to cyanide-precursor protocols .[1][2][3] While the pyrimidine ring offers some stability, the C-5 nitrile group (-C≡N) presents a latent hazard: the potential evolution of hydrogen cyanide (HCN) gas upon contact with strong acids or metabolic conversion to cyanide in vivo.[1][2][3]

This guide moves beyond generic "hazardous waste" labels.[4][5] It provides a scientifically grounded disposal workflow designed to neutralize the specific chemical risks associated with aminopyrimidine nitriles.[4]

Part 1: Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile
CAS Number 76587-28-5
Molecular Weight 149.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritant , HCN Evolution (Acid Contact)
RCRA Status Not specifically P- or U-listed, but regulated as Characteristic Hazardous Waste (Toxicity/Reactivity).[1][2][3][6]
DOT Shipping Likely UN 3439 , NITRILES, SOLID, TOXIC, N.O.S.[7][8]

Part 2: Pre-Disposal Handling & Segregation

CRITICAL SAFETY RULE: Never dispose of this compound in acidic waste streams. The nitrile moiety can hydrolyze to release hydrogen cyanide (HCN) gas in low pH environments.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (for solid handling). Use a full-face respirator with organic vapor/acid gas cartridges if generating dust outside a fume hood.[1][2][3]

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Standard latex is insufficient for organic nitriles.

  • Body: Tyvek® lab coat or chemical-resistant apron.[1][2][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Waste Segregation Protocol

Segregate waste at the point of generation. Do not mix with general organic solvents unless approved by your EHS department.

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and gloves.

  • Stream B (Liquid Waste): Mother liquors or HPLC effluent containing the compound. Must be pH adjusted to >9 to prevent HCN formation.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Primary Route)
  • Step 1: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.

  • Step 2: Label the container immediately: "Hazardous Waste - Toxic - 4,6-Diamino-2-methylpyrimidine-5-carbonitrile - DO NOT MIX WITH ACIDS."[1][2][3]

  • Step 3: Seal the container with a screw-top lid. Do not use Parafilm alone.

  • Step 4: Wipe the exterior of the container with a 10% bleach solution to degrade trace residues, then rinse with water.

Workflow B: Liquid Waste (Solutions/Mother Liquors)
  • Step 1: Check pH of the solution. If acidic (pH < 7), slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is basic (pH 9-10).[1][2][3]

  • Step 2: Transfer to a "Basic Organic Waste" container.

  • Step 3: Ensure the container is compatible (HDPE or glass) and clearly labeled.

Workflow C: Decontamination of Glassware
  • Step 1: Rinse glassware with a suitable solvent (e.g., DMSO or Methanol) to solubilize the solid. Collect this rinse as Hazardous Liquid Waste .

  • Step 2: Soak glassware in a 10% sodium hypochlorite (bleach) solution for 30 minutes. Note: The nitrile group is oxidized to cyanate (less toxic) under alkaline oxidative conditions.

  • Step 3: Final wash with soap and water.

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision-making process for segregating and disposing of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile waste.

DisposalWorkflow Start Waste Generation: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile CheckState Analyze Physical State Start->CheckState Solid Solid Waste (Powder, Gloves, Paper) CheckState->Solid Liquid Liquid Waste (Solutions, Mother Liquor) CheckState->Liquid SolidBin Container: Wide-Mouth HDPE Label: TOXIC SOLID Solid->SolidBin AcidWarning CRITICAL: NO ACIDS Risk of HCN Gas Solid->AcidWarning CheckpH Check pH Level Liquid->CheckpH Liquid->AcidWarning Adjust Adjust to pH > 9 (Add NaOH/NaHCO3) CheckpH->Adjust If Acidic LiquidBin Container: Basic Organic Waste Label: TOXIC LIQUID CheckpH->LiquidBin If Basic Adjust->LiquidBin Disposal Final Disposal: High-Temp Incineration SolidBin->Disposal LiquidBin->Disposal

Figure 1: Decision tree for the safe segregation and packaging of aminopyrimidine nitrile waste.

Part 5: Emergency Procedures (Spills)

In the event of a spill outside of containment:

  • Evacuate & Isolate: Clear the area immediately. If dust is visible, do not re-enter without SCBA or full-face respirator.[1][2][3]

  • Control: Don full PPE (Tyvek, double nitrile gloves, respirator).

  • Contain: Cover powder spills with a damp paper towel (water or oil-dampened) to prevent dust generation.[1] Do not use dry sweeping.

  • Clean:

    • Scoop material into a hazardous waste container.[9]

    • Treat the surface with 10% bleach solution (ensure ventilation).

    • Rinse with water.[8]

  • Dispose: Label all cleanup materials as hazardous waste (Stream A).

References

  • BLD Pharm . (2024). Product Information: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5).[1][2][3][6][10] Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: Nitriles, Solid, Toxic, N.O.S.[7][8]. Retrieved from [1]

  • BenchChem . (2025).[4] Navigating the Safe Disposal of Nitrile Compounds: A Procedural Guide. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC) . (2023). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [1]

  • Sigma-Aldrich . (2024).[1][8] Safety Data Sheet: 4,6-Diaminopyrimidine-5-carbonitrile (Analogous Compound). Retrieved from

Sources

Personal protective equipment for handling 4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, pyrimidine motifs are recognized as privileged structures, serving as the architectural backbone for numerous FDA-approved kinase inhibitors and anti-infective agents. 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5) is a highly functionalized building block that offers exceptional synthetic versatility. However, the convergence of a biologically active pyrimidine core with a reactive carbonitrile (-C≡N) group introduces specific laboratory hazards that must be managed with precision.

This guide transcends standard safety data sheets by providing a causality-driven, step-by-step operational framework for the safe handling, dissolution, and disposal of this compound.

Physicochemical & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the physical properties of the compound, as these dictate the necessary safety countermeasures. As a fine crystalline powder containing a nitrile group, the primary risks are aerosolization and systemic toxicity upon exposure.

Property / HazardSpecificationOperational Implication
Chemical Name 4,6-Diamino-2-methylpyrimidine-5-carbonitrile-
CAS Number 76587-28-5Ensure exact match during inventory logging.
Molecular Weight 149.15 g/mol Critical for accurate molarity calculations in assays.
Physical State Crystalline PowderHigh risk of aerosolization; requires draft protection.
Functional Groups Pyrimidine ring, Diamino, NitrileNitrile group dictates specialized high-temp incineration.
GHS Hazard Class Acute Tox. 4 (Oral/Dermal/Inhal.), IrritantMandates strict PPE and fume hood usage.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling functionalized nitriles. The selection of Personal Protective Equipment (PPE) must be driven by the specific chemical vulnerabilities of the materials being used.

  • Hand Protection (Critical): You must use thick nitrile gloves (minimum thickness of 0.11 mm).

    • The Causality: Standard latex gloves provide an insufficient barrier against the organic solvents (e.g., DMSO, DMF) required to dissolve pyrimidine derivatives. Nitrile rubber offers superior chemical degradation resistance against heterocyclic and nitrile compounds, preventing transdermal absorption of the dissolved API [2].

  • Respiratory & Environmental Protection: All open-container handling must occur within a certified chemical fume hood with a face velocity exceeding 100 feet per minute (fpm).

    • The Causality: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a fine powder. Ambient laboratory air currents can easily aerosolize the compound. Inhalation of nitrile-containing dust can lead to rapid mucosal absorption and systemic toxicity [3].

  • Eye/Face Protection: Splash-resistant chemical goggles are required over standard safety glasses to prevent micro-particulate ingress.

Operational Workflow: Safe Handling & Dissolution

To ensure both operator safety and experimental integrity, the handling of this compound must follow a self-validating procedural loop.

Step 1: Environmental Setup & Static Mitigation
  • Action: Purge the fume hood of unnecessary clutter. Wipe down the balance with an anti-static cloth and use grounded, anti-static weigh boats.

  • Causality: Powders with high nitrogen content (like diamino-pyrimidines) frequently hold electrostatic charges. Using standard plastic weigh boats can cause the powder to repel and spontaneously disperse into the air when approached with a metal spatula.

  • Self-Validation Check: Hover a clean, gloved finger 1 inch above the empty weigh boat. If the boat shifts or repels, static is still present. Discharge the surface using an anti-static gun before proceeding.

Step 2: Transfer and Weighing
  • Action: Carefully transfer the required mass of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile using a micro-spatula. Cap the source bottle immediately after transfer.

  • Self-Validation Check: The balance reading must stabilize within 3 seconds. A fluctuating reading indicates that the fume hood draft is too strong and is creating turbulence, which risks blowing the powder out of the boat. Lower the sash to stabilize the airflow.

Step 3: Dissolution & Visual Validation
  • Action: Transfer the powder to a glass vial. Slowly add the required volume of your solvent (typically DMSO for biological assays) while gently vortexing.

  • Causality: Adding solvent slowly prevents the formation of localized, highly concentrated clumps that are difficult to break apart, ensuring a homogenous stock solution.

  • Self-Validation Check: Inspect the solution against a strong light source. The system is validated for downstream assays only when the solution is completely optically clear. Any microscopic particulate matter indicates incomplete solubilization, which will skew molarity calculations and invalidate biological screening results.

HandlingWorkflow A Pre-Operation: Verify Hood Airflow (>100 fpm) B PPE Protocol: Don 0.11mm Nitrile Gloves & Goggles A->B C Static Mitigation: Use Anti-Static Weigh Boats B->C D Material Transfer: Weigh CAS 76587-28-5 C->D E Dissolution: Add Solvent (e.g., DMSO) D->E F Validation: Check for Complete Solubilization E->F

Workflow for the safe handling and dissolution of pyrimidine-carbonitrile derivatives.

Logistical Disposal & Spill Response Plan

The presence of the carbonitrile group dictates strict environmental compliance. Nitrile compounds must never be disposed of in standard aqueous waste streams [3].

Spill Containment Protocol
  • Action: In the event of a powder spill, do not sweep . Sweeping aerosolizes the compound. Instead, cover the spill with damp absorbent paper towels (using water or a mild solvent) to trap the dust. Carefully scoop the towels into a hazardous waste bag.

Waste Segregation & Disposal Procedure
  • Action: Segregate all contaminated materials (weigh boats, pipette tips, and empty vials) into a dedicated "Solid Hazardous Waste" bin. Liquid stock solutions must go into a "Halogen-Free Organic Waste" carboy.

  • Causality: Nitrile compounds require specialized high-temperature incineration. At high temperatures, the incineration process safely breaks the carbon-nitrogen triple bond, converting the molecule into harmless nitrogen gas (N₂) and carbon dioxide (CO₂). Improper disposal or mixing with incompatible acids can lead to the hydrolysis of the nitrile group and the potential release of highly toxic hydrogen cyanide gas.

  • Self-Validation Check: Before sealing the waste container for Environmental Health and Safety (EHS) pickup, verify that the waste log explicitly lists "Contains Nitrile Compounds" to ensure the facility routes the waste to the correct high-temperature incinerator.

DisposalLogic Gen Waste Generation (Nitrile-Containing) Decision Physical State? Gen->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid EHS EHS Segregation (Halogen-Free Organic) Solid->EHS Liquid->EHS Incinerate High-Temp Incineration (Destroys Nitrile Group) EHS->Incinerate

Decision tree for the segregation and disposal of nitrile-containing hazardous waste.

References

  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL: [Link]

  • Title: Protection Against Hazardous substances Source: University of Nottingham URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.